1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-7-2-1-3-8(12)6(7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJHWTKDQYKYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168080 | |
| Record name | CGP-47292 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166196-11-8 | |
| Record name | 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166196-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CGP-47292 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166196118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP-47292 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-47292 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266244C47B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Introduction: The Significance of the Triazole Scaffold
The 1,2,3-triazole heterocycle is a cornerstone in modern medicinal chemistry, valued for its stability, versatility, and ability to engage in hydrogen bonding.[1] Its resistance to metabolic degradation, along with its role as a bioisostere for amide bonds, makes it a privileged scaffold in drug design.[2][1] The target molecule of this guide, this compound, is a significant compound, notably recognized as a key intermediate in the synthesis of Rufinamide, an anticonvulsant medication used to treat severe epilepsy syndromes.[3][4][5][6]
This guide provides a comprehensive, mechanistically-grounded protocol for the synthesis of this target molecule. The chosen synthetic strategy leverages the power of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," a concept that has revolutionized chemical synthesis by offering reactions that are high-yielding, wide in scope, and generate minimal byproducts.[7][8][9][10]
Strategic Analysis: A Three-Stage Synthetic Approach
The synthesis is logically structured into three distinct stages, beginning with commercially available starting materials and culminating in the desired carboxylic acid.
-
Preparation of the Azide Synthon: The synthesis initiates with the conversion of 2,6-difluorobenzyl bromide into 2,6-difluorobenzyl azide. This step installs the essential azide functionality required for the subsequent cycloaddition.
-
Formation of the Triazole Core via CuAAC: The cornerstone of the synthesis is the regioselective 1,3-dipolar cycloaddition between the synthesized 2,6-difluorobenzyl azide and an alkyne partner, ethyl propiolate. This "click" reaction forges the stable 1,4-disubstituted triazole ring.
-
Final Hydrolysis to the Carboxylic Acid: The concluding step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to yield the final product, this compound.
This pathway is superior to the classical thermal Huisgen cycloaddition, which often requires harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers.[8][11][12] The copper-catalyzed variant proceeds efficiently at ambient temperatures and provides exclusive formation of the desired 1,4-disubstituted product.[8][11]
Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of 2,6-Difluorobenzyl Azide
The initial stage involves a standard nucleophilic substitution reaction (SN2) to convert a benzylic halide into the corresponding azide.
Rationale: 2,6-Difluorobenzyl bromide is an excellent substrate for SN2 reactions due to the electron-withdrawing nature of the fluorine atoms, which polarizes the carbon-bromine bond, and the benzylic position, which stabilizes the transition state. Sodium azide serves as a potent and readily available nucleophile.
Caption: Workflow for the synthesis of 2,6-difluorobenzyl azide.
Detailed Protocol:
-
To a round-bottom flask, add 2,6-difluorobenzyl bromide (1.0 eq) and a suitable solvent such as water or DMF (dimethylformamide).[13]
-
Add sodium azide (NaN₃, 1.1-1.2 eq).
-
Heat the reaction mixture to approximately 70-75 °C and stir for 12-30 hours.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature. If water was used as the solvent, the product can often be extracted directly with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2,6-difluorobenzyl azide, which can often be used in the next step without further purification.
Part 2: Copper-Catalyzed Synthesis of Ethyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
This step is the key bond-forming reaction, creating the central triazole ring with high regioselectivity.
Mechanism Rationale: The CuAAC reaction proceeds via a mechanism that is significantly more complex than a simple concerted cycloaddition.[7] The active Cu(I) catalyst is typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[11] The Cu(I) ion first coordinates with the terminal alkyne (ethyl propiolate) to form a copper-acetylide intermediate.[14][15] This intermediate then reacts with the azide in a stepwise fashion, passing through a six-membered copper-containing ring before reductive elimination yields the stable 1,4-disubstituted triazole product.[7][15][]
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) step.
Detailed Protocol:
-
In a flask, dissolve 2,6-difluorobenzyl azide (1.0 eq) and ethyl propiolate (1.0-1.1 eq) in a solvent mixture, typically tert-butanol and water (1:1 ratio).[17]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 eq).
-
In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq).
-
Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The reaction mixture will typically change color as the Cu(I) catalyst is formed.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by silica gel chromatography if necessary to yield the pure triazole ester.
Part 3: Hydrolysis to this compound
The final step is the deprotection of the carboxylic acid via hydrolysis of the ethyl ester.
Rationale: Alkaline hydrolysis, or saponification, is an effective and irreversible method for converting an ester to a carboxylic acid.[18][19] A stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), acts as a nucleophile, attacking the ester's carbonyl carbon.[19] The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acidic workup is required to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate.[20][21]
Caption: Final hydrolysis step to yield the target carboxylic acid.
Detailed Protocol:
-
Dissolve the triazole ester (1.0 eq) from Part 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting ester.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2.[20]
-
A precipitate of the carboxylic acid product will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the final product, this compound, as a solid. The product's identity and purity should be confirmed by NMR, mass spectrometry, and melting point analysis.
Data Summary
The following table summarizes the key transformations in the synthesis.
| Step | Reaction | Key Reagents & Catalysts | Typical Yield | Product |
| 1 | Azide Synthesis (SN2) | 2,6-Difluorobenzyl bromide, Sodium Azide | >90% | 2,6-Difluorobenzyl Azide |
| 2 | CuAAC "Click" Reaction | Ethyl Propiolate, CuSO₄·5H₂O, Sodium Ascorbate | 85-95% | Ethyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate |
| 3 | Ester Hydrolysis | Sodium Hydroxide, Hydrochloric Acid | >95% | This compound |
Overall Synthetic Workflow
The complete synthetic pathway is a robust and efficient route to the target molecule, relying on well-established and high-yielding chemical transformations.
Caption: Complete three-step synthesis of the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glycomindsynth.com [glycomindsynth.com]
- 5. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid Exporters [ascentusorganics.com]
- 6. This compound Archives - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Efficient and straightforward click synthesis of structurally related dendritic triazoles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09558A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Click Chemistry [organic-chemistry.org]
- 12. scispace.com [scispace.com]
- 13. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]
- 14. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 17. Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 20. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 21. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
physicochemical properties of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CGP-47292)
Abstract
This technical guide provides a comprehensive overview of the core , also known by its synonym Rufinamide Acid or code CGP-47292. As a key metabolite, impurity, and synthetic precursor to the anti-epileptic drug Rufinamide, a thorough understanding of this compound's characteristics is critical for drug development, quality control, and pharmacological research.[1][2][3] This document details the compound's structural features, experimental protocols for determining its key physical properties, and its spectroscopic signature for unambiguous identification. The methodologies are presented from the perspective of a senior application scientist, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility.
Introduction
Chemical Identity and Nomenclature
This compound is a heterocyclic compound integral to the pharmaceutical landscape. Its unambiguous identification is established through a consistent set of identifiers.
| Identifier | Value |
| Systematic Name | 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid[4] |
| Common Synonyms | Rufinamide Acid, CGP-47292, 4-Descarboxamido Rufanamide 4-Carboxylic Acid[1][5][6] |
| CAS Number | 166196-11-8[3][7][8] |
| Molecular Formula | C₁₀H₇F₂N₃O₂[5][9] |
| Molecular Weight | 239.18 g/mol [5][9] |
Significance in a Pharmaceutical Context
The relevance of this carboxylic acid is intrinsically linked to Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide ), an established anticonvulsant medication used for treating seizure disorders such as Lennox-Gastaut syndrome.[10] This carboxylic acid derivative serves multiple roles:
-
Metabolite: It is a known metabolite of Rufinamide, making it a critical reference standard for pharmacokinetic and drug metabolism studies.[5]
-
Degradation Product: The compound is the primary product of the alkaline hydrolysis of Rufinamide.[2] Its quantification is therefore a validated method for stability-indicating assays in pharmaceutical formulations.[2]
-
Synthetic Intermediate: It is a late-stage intermediate in several patented synthetic routes leading to Rufinamide, where the carboxylic acid is converted to the primary amide.[11]
A precise characterization of its physicochemical properties is thus not merely academic but a regulatory and developmental necessity for ensuring the purity, stability, and safety of Rufinamide.
Chemical Structure and Stereochemistry
Molecular Structure
The molecule consists of a 1,2,3-triazole ring, substituted at the N1 position with a 2,6-difluorobenzyl group and at the C4 position with a carboxylic acid group. The planar triazole and phenyl rings are not coplanar; X-ray crystallography of the corresponding ethyl ester shows a significant dihedral angle of 73.74 (9)° between the two rings.[12]
Caption: Chemical structure of the title compound.
Stereochemical Considerations
The molecule does not possess any chiral centers and is therefore achiral.[5] No stereoisomers are possible, which simplifies its analysis and purification.
Core Physicochemical Properties
The following properties are fundamental to understanding the compound's behavior in both laboratory and physiological environments. While specific experimental values are not all available in public literature, the standard protocols for their determination are outlined below.
| Property | Expected Value / State | Experimental Method |
| Physical State | White to Off-White Solid | Visual Inspection |
| Melting Point | To Be Determined (TBD) | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |
| Solubility | TBD (Expected: Poorly soluble in water, soluble in polar aprotic solvents like DMSO, DMF) | Thermodynamic Shake-Flask Method |
| Acidity (pKa) | TBD (Expected: ~3.5 - 4.5) | Potentiometric Titration |
| Lipophilicity (Log P) | TBD | Shake-Flask Method or Reverse-Phase HPLC |
Experimental Protocol: pKa Determination by Potentiometric Titration
Causality: The pKa, or acid dissociation constant, is a critical parameter that governs a molecule's ionization state at a given pH. This influences its solubility, membrane permeability, and receptor binding. Potentiometric titration is the gold-standard method as it directly measures the pH change upon addition of a titrant, allowing for precise calculation of the pKa from the titration curve's half-equivalence point.
Methodology:
-
Preparation: Accurately weigh ~10 mg of the compound and dissolve in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete dissolution.
-
Titration Setup: Place the solution in a thermostated vessel at 25°C. Use a calibrated pH electrode and an automated burette.
-
Titration: Titrate the solution with a standardized solution of 0.01 M NaOH. Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-neutralization point. The first derivative of the plot (dpH/dV) can be used to accurately locate the equivalence point.
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides atom-level structural information. While a public spectrum is not available, the expected signals can be predicted based on the known structure.
-
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
~13-14 ppm: A very broad singlet corresponding to the carboxylic acid proton (-COOH). This signal would disappear upon a D₂O shake.
-
~8.5-9.0 ppm: A singlet for the proton on the C5 of the triazole ring.
-
~7.0-7.6 ppm: A complex multiplet pattern for the three aromatic protons on the difluorobenzyl ring.
-
~5.8 ppm: A singlet for the two benzylic methylene protons (-CH₂-).
-
-
Expected ¹³C NMR Spectrum (in DMSO-d₆):
-
~160-165 ppm: Carbonyl carbon of the carboxylic acid.
-
~158-162 ppm (doublet): Two carbons of the phenyl ring attached to fluorine (C-F coupling).
-
~110-145 ppm: Remaining aromatic and triazole carbons.
-
~50-55 ppm: Benzylic methylene carbon.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and gain structural information from fragmentation patterns. Electrospray ionization (ESI) is the preferred method for this polar molecule.
-
Expected Fragmentation (ESI, Negative Mode):
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
-
Characteristic Vibrational Modes:
-
3300-2500 cm⁻¹: A very broad and strong absorption band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[13]
-
~1700-1725 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretch of the carboxylic acid.[13]
-
~1600 cm⁻¹ & ~1475 cm⁻¹: Absorptions from C=C stretching within the aromatic ring.
-
~1200-1300 cm⁻¹: C-O stretching and O-H bending vibrations.
-
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of the compound and for its quantification in stability studies. A validated stability-indicating method has been published.[2]
Experimental Protocol: Purity Determination by RP-HPLC [2]
Caption: Workflow for HPLC purity analysis.
-
Rationale: This reverse-phase (RP-HPLC) method effectively separates the polar carboxylic acid from its less polar amide precursor (Rufinamide) and other potential non-polar impurities. The C8 column provides sufficient retention without excessive peak tailing. UV detection at 210 nm is chosen to capture the electronic transitions of the aromatic and triazole chromophores, ensuring high sensitivity.[2]
Synthesis and Chemical Stability
Key Synthetic Routes
The title compound is accessible through two primary pathways:
-
Direct Synthesis: A common route involves the [3+2] cycloaddition (Huisgen cycloaddition) of 2-(azidomethyl)-1,3-difluorobenzene with an ethyl or methyl propiolate. The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.[11][12]
-
Degradation: As previously noted, the compound is formed via the hydrolysis of the amide bond in Rufinamide, a reaction that proceeds readily under alkaline conditions.[2]
References
- 1. 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | 166196-11-8 [chemicalbook.com]
- 2. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Archives - Acanthus Research [acanthusresearch.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. GSRS [precision.fda.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 166196-11-8|this compound|BLD Pharm [bldpharm.com]
- 8. tlcstandards.com [tlcstandards.com]
- 9. glycomindsynth.com [glycomindsynth.com]
- 10. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]
- 12. Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uab.edu [uab.edu]
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid
Introduction: The Imperative of Unambiguous Structure Verification
The core challenge lies in confirming the precise connectivity and regiochemistry of the substituted triazole ring. The ubiquitous copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is expected to yield the 1,4-disubstituted regioisomer, but verification is paramount.[3] This guide outlines a self-validating workflow that combines mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance techniques to build an unassailable case for the molecular structure.
Part 1: Foundational Analysis - Molecular Mass and Elemental Composition
Before delving into the intricacies of atomic connectivity, the first step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering unambiguous elemental composition from a highly accurate mass measurement.[4][5]
High-Resolution Mass Spectrometry (HRMS)
Causality: The objective is to measure the mass of the molecular ion with sufficient accuracy (typically < 5 ppm) to distinguish its elemental formula (C₁₀H₇F₂N₃O₂) from all other plausible combinations of elements.[4] Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of the polar carboxylic acid group, which is readily ionized in either positive or negative mode.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized material in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Acquire data in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ is expected.
-
Mass Analyzer: Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution measurement.
-
Data Analysis: Compare the measured accurate mass of the most abundant ion to the theoretical mass calculated for the proposed formula.
Expected Data & Interpretation: The molecular formula C₁₀H₇F₂N₃O₂ corresponds to a theoretical monoisotopic mass of 239.0509.[6]
| Ion | Theoretical m/z | Expected Measured m/z (within 5 ppm) |
| [M+H]⁺ | 240.0587 | 240.0587 ± 0.0012 |
| [M-H]⁻ | 238.0431 | 238.0431 ± 0.0012 |
Confirmation of the measured mass within this tolerance provides strong evidence for the correct elemental composition. Further analysis of the fragmentation patterns in tandem MS (MS/MS) can provide initial structural clues.[7][8] Key expected fragments would arise from the loss of N₂ (characteristic of triazoles), CO₂, and cleavage at the benzylic position.[7]
Part 2: Functional Group Identification via Infrared Spectroscopy
With the molecular formula established, the next logical step is to verify the presence of the key functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for identifying characteristic bond vibrations.[9]
Causality: Each functional group (carboxylic acid, aromatic ring, triazole) has a distinct set of vibrational frequencies. Observing absorption bands at these specific wavenumbers confirms their presence in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
-
Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity / Shape | Assignment |
| 3300-2500 | Very Broad, Strong | O-H stretch of hydrogen-bonded carboxylic acid dimer[10][11] |
| ~1710 | Strong, Sharp | C=O stretch of the carboxylic acid[11] |
| ~1620, ~1480 | Medium-Weak, Sharp | C=C stretching vibrations of the aromatic ring |
| ~1250 | Strong | C-O stretch of the carboxylic acid[10] |
| ~1100 | Strong | C-F stretch of the difluorobenzyl group |
| ~940 | Medium, Broad | Out-of-plane O-H bend of the carboxylic acid dimer[12] |
The most telling feature is the exceptionally broad O-H stretch from 3300-2500 cm⁻¹, which is characteristic of a carboxylic acid dimer and often partially obscures the C-H stretching region.[10] This, combined with the strong carbonyl (C=O) peak, provides unequivocal evidence for the -COOH group.
Part 3: Definitive Connectivity Mapping with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[13] For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required to solve the complete structural puzzle.
Workflow for NMR-Based Structure Elucidation
The following diagram illustrates the logical workflow for acquiring and interpreting NMR data to achieve unambiguous structure confirmation.
Caption: Workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy
Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it will solubilize the carboxylic acid and its acidic proton will be observable.
-
Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the signals, determine chemical shifts (δ) in ppm, and analyze splitting patterns (multiplicity).
Expected Data & Interpretation (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | Very downfield shift due to acidity and hydrogen bonding.[11] |
| ~8.7 | Singlet | 1H | Triazole C5-H | Protons on electron-deficient triazole rings are significantly deshielded.[14] |
| ~7.5 | Triplet | 1H | Aromatic C4'-H (para to CH₂) | Typical aromatic region; triplet due to coupling to two equivalent ortho fluorine atoms. |
| ~7.2 | Triplet | 2H | Aromatic C3'-H & C5'-H (meta to CH₂) | Typical aromatic region; triplet due to coupling to adjacent proton and fluorine. |
| ~5.8 | Singlet | 2H | Benzyl (-CH₂-) | Singlet as there are no adjacent protons. Located between two electron-withdrawing groups (ring, triazole). |
¹³C and ¹⁹F NMR Spectroscopy
Causality: The ¹³C NMR spectrum identifies all unique carbon environments in the molecule. The ¹⁹F NMR spectrum confirms the chemical environment of the fluorine atoms and can reveal couplings to nearby carbon and hydrogen atoms.
Expected ¹³C Data & Interpretation (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~161 | Carboxylic Acid C=O | Typical downfield shift for a carboxyl carbon.[11] |
| ~160 (d, J≈250 Hz) | Aromatic C2'/C6' | Directly bonded to fluorine, resulting in a large one-bond C-F coupling (¹JCF). Appears as a doublet. |
| ~145 | Triazole C4 | Carbon of the triazole ring attached to the carboxylic acid. |
| ~132 (t, J≈10 Hz) | Aromatic C4' | Triplet due to two-bond coupling to two equivalent fluorine atoms (²JCF). |
| ~125 | Triazole C5 | Carbon of the triazole ring attached to the proton. |
| ~112 (d, J≈20 Hz) | Aromatic C3'/C5' | Doublet due to coupling to the adjacent fluorine. |
| ~110 (t, J≈25 Hz) | Aromatic C1' | Triplet due to two-bond coupling to two equivalent fluorine atoms (²JCF). |
| ~50 | Benzyl -CH₂- | Aliphatic carbon signal, shifted downfield by attachment to the aromatic ring and nitrogen. |
Expected ¹⁹F Data: A single signal in the ¹⁹F NMR spectrum would confirm the chemical equivalence of the two fluorine atoms, consistent with the 2,6-disubstitution pattern.
2D NMR: Confirming the Regioisomer
While 1D NMR provides strong evidence, two-dimensional (2D) NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) provide the definitive proof of connectivity.
Causality: HMBC detects correlations (couplings) between protons and carbons that are separated by 2 or 3 bonds. This allows us to piece the molecular fragments together. The key correlation to confirm the 1,4-disubstituted triazole is between the benzylic protons (-CH₂-) and the triazole ring carbons.
Caption: Key HMBC correlations confirming the 1,4-regioisomer.
Key Expected HMBC Correlations:
-
Benzylic CH₂ Protons (~5.8 ppm) to Triazole C5 (~125 ppm): This 3-bond correlation is crucial. It proves the benzyl group is attached to the N1 position of the triazole ring, confirming the 1,4-disubstitution pattern.
-
Benzylic CH₂ Protons (~5.8 ppm) to Aromatic C1' (~110 ppm) and C2'/C6' (~160 ppm): Confirms the attachment of the methylene group to the difluorophenyl ring.
-
Triazole C5-H Proton (~8.7 ppm) to Triazole C4 (~145 ppm): Confirms the connectivity within the triazole ring itself.
The observation of these specific cross-peaks in the HMBC spectrum leaves no doubt about the regiochemistry and overall connectivity of the molecule.
Conclusion: A Convergent and Self-Validating Approach
The structure elucidation of this compound is achieved not by a single measurement, but by the logical integration of multiple, orthogonal analytical techniques. HRMS establishes the elemental formula. FTIR confirms the presence of the required functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments maps the precise atomic connectivity, unambiguously confirming the 1,4-disubstituted regioisomer. This multi-faceted approach ensures a high degree of confidence and creates a self-validating dataset, which is the standard required in modern chemical and pharmaceutical research. The data are further supported by literature reports on analogous structures, such as the crystal structure of the corresponding ethyl ester, which shows the same core framework.[15]
References
- 1. glycomindsynth.com [glycomindsynth.com]
- 2. 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | 166196-11-8 [chemicalbook.com]
- 3. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 6. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid Exporters [ascentusorganics.com]
- 7. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. jchps.com [jchps.com]
- 14. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic and Synthetic Guide to 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, a key intermediate in the synthesis of the anticonvulsant drug Rufinamide.[1][2][3] Addressed to researchers and professionals in drug development and chemical synthesis, this document elucidates the structural features of the molecule through a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a validated synthetic protocol is presented, offering a holistic view of the compound's chemical profile. The causality behind experimental choices and data interpretation is explained to ensure both scientific integrity and practical applicability.
Introduction and Molecular Overview
This compound (CAS RN: 166196-11-8) is a heterocyclic organic compound with the molecular formula C₁₀H₇F₂N₃O₂ and a molecular weight of approximately 239.18 g/mol .[1][4] Its structure is defined by three key moieties: a 2,6-difluorobenzyl group, a 1,2,3-triazole ring, and a carboxylic acid functional group. This compound serves as a crucial precursor in the multi-step synthesis of Rufinamide, an antiepileptic agent used for treating seizures associated with Lennox-Gastaut syndrome.[3][5] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and regulatory compliance in pharmaceutical manufacturing.
This guide will deconstruct the spectroscopic data, correlating specific signals and absorption bands to the distinct structural features of the molecule.
Spectroscopic Data Analysis: Unveiling the Molecular Architecture
Spectroscopic analysis provides a non-destructive method to confirm the identity and purity of a synthesized compound. Each technique offers a unique perspective on the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR) Analysis: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically in the range of 12.0-13.0 ppm . This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding. Its broadness is a characteristic result of chemical exchange.
-
Triazole Proton (-CH=): A sharp singlet is anticipated between 8.0-8.5 ppm . The electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylic acid group deshields this proton, shifting it downfield.
-
Aromatic Protons (C₆H₃F₂): The 2,6-difluorobenzyl group presents a symmetric A₂B spin system. The proton at the 4-position (para) will appear as a triplet (or more complex multiplet) around 7.4-7.6 ppm due to coupling with the two equivalent fluorine atoms and the two adjacent meta protons. The two equivalent protons at the 3- and 5-positions (meta) will appear as a triplet (or doublet of doublets) around 7.0-7.2 ppm , coupling to the para proton and the adjacent fluorine atoms.
-
Methylene Protons (-CH₂-): A sharp singlet is expected around 5.7-5.9 ppm . These protons are deshielded by the adjacent electronegative triazole ring and the aromatic system. The absence of adjacent protons results in a singlet multiplicity.
-
-
¹³C NMR (Carbon NMR) Analysis: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is highly deshielded and will appear in the 160-170 ppm range.[6]
-
Triazole Carbons: The two carbons of the triazole ring are expected in the 125-145 ppm region. The carbon bearing the carboxylic acid (C4) will be further downfield than the protonated carbon (C5).
-
Aromatic Carbons (C₆H₃F₂): Due to the effects of fluorine substitution (large C-F coupling constants), the aromatic region will show complex signals. The carbon directly bonded to the fluorine atoms (C2, C6) will be a doublet with a large coupling constant, appearing around 160-163 ppm . The ipso-carbon (C1) will be found around 113-115 ppm . The carbons at the 3- and 5-positions (meta) will appear around 112-114 ppm , and the carbon at the 4-position (para) will be shifted downfield to approximately 132-134 ppm .
-
Methylene Carbon (-CH₂-): The benzylic methylene carbon signal is expected in the 45-50 ppm range.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is the hallmark of a carboxylic acid, appearing from 2500 to 3300 cm⁻¹ . This broadening is due to extensive intermolecular hydrogen bonding, which forms a stable dimer structure.[6]
-
C=O Stretch (Carboxylic Acid): A sharp and very strong absorption will be observed around 1700-1725 cm⁻¹ , characteristic of the carbonyl group in a carboxylic acid dimer.[6]
-
C=C and C=N Stretches: Aromatic C=C and triazole C=N stretching vibrations will appear as multiple medium-to-weak bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong absorptions corresponding to the carbon-fluorine bonds are expected in the 1100-1300 cm⁻¹ range.
-
C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic (CH₂) C-H stretches appear just below 3000 cm⁻¹. These may be obscured by the broad O-H band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
-
Molecular Ion (M⁺): The molecular ion peak [M]⁺ should be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, approximately 239.18 .
-
Key Fragmentation Patterns:
-
Loss of COOH: A prominent fragment at m/z 194 resulting from the loss of the carboxylic acid group (a loss of 45 Da).
-
Loss of H₂O: A fragment at m/z 221 from the loss of water (18 Da).
-
Difluorobenzyl Cation: A strong peak at m/z 127 corresponding to the stable [C₇H₅F₂]⁺ cation, formed by cleavage of the C-N bond between the methylene group and the triazole ring. This is often a base peak.
-
Loss of the Benzyl Group: A fragment corresponding to the triazole-4-carboxylic acid moiety at m/z 112 .
-
Data Summary
| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale |
| ¹H NMR | -COOH | 12.0 - 13.0 ppm (broad s) | Acidic proton, hydrogen bonding. |
| Triazole-H | 8.0 - 8.5 ppm (s) | Deshielded by triazole ring and COOH group. | |
| Aromatic-H (para) | 7.4 - 7.6 ppm (m) | Environment within the difluorophenyl ring. | |
| Aromatic-H (meta) | 7.0 - 7.2 ppm (m) | Environment within the difluorophenyl ring. | |
| -CH₂- | 5.7 - 5.9 ppm (s) | Deshielded by triazole and aromatic rings. | |
| ¹³C NMR | -C OOH | 160 - 170 ppm | Deshielded carbonyl carbon. |
| C -F | 160 - 163 ppm (d) | Direct attachment to highly electronegative fluorine. | |
| Triazole & Aromatic C s | 112 - 145 ppm | Standard range for sp² carbons in these environments. | |
| -C H₂- | 45 - 50 ppm | Aliphatic carbon adjacent to two sp² systems. | |
| IR | O-H Stretch | 2500 - 3300 cm⁻¹ (broad, strong) | Intermolecular hydrogen bonding in carboxylic acid dimer.[6] |
| C=O Stretch | 1700 - 1725 cm⁻¹ (sharp, strong) | Carbonyl of a carboxylic acid dimer.[6] | |
| C-F Stretch | 1100 - 1300 cm⁻¹ (strong) | Characteristic C-F bond vibration. | |
| MS | Molecular Ion [M]⁺ | ~239 | Corresponds to the molecular weight C₁₀H₇F₂N₃O₂. |
| [M - COOH]⁺ | ~194 | Loss of the carboxylic acid functional group. | |
| [C₇H₅F₂]⁺ | ~127 | Formation of the stable 2,6-difluorobenzyl cation. |
Experimental Protocol: Synthesis
The synthesis of this compound is typically achieved via a [3+2] cycloaddition reaction followed by saponification. This protocol is adapted from established procedures for the synthesis of Rufinamide intermediates.[7][8]
Step 1: Synthesis of 2-(Azidomethyl)-1,3-difluorobenzene
-
Reagents: 2,6-Difluorobenzyl bromide (1.0 equiv), Sodium Azide (NaN₃, 1.1 equiv), Acetone/Water (4:1 v/v).
-
Procedure: a. Dissolve 2,6-Difluorobenzyl bromide in the acetone/water solvent mixture in a round-bottom flask equipped with a magnetic stirrer. b. Add sodium azide portion-wise at room temperature. c. Heat the reaction mixture to reflux (approx. 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture to room temperature and remove the acetone under reduced pressure. e. Add water and extract the aqueous layer with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the azide intermediate as an oil. Caution: Organic azides are potentially explosive and should be handled with care.
Step 2: Synthesis of Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
-
Reagents: 2-(Azidomethyl)-1,3-difluorobenzene (1.0 equiv), Methyl propiolate (1.0 equiv), Toluene.
-
Procedure: a. Dissolve the azide intermediate from Step 1 in toluene in a round-bottom flask. b. Add methyl propiolate dropwise to the solution. c. Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours, monitoring by TLC. d. After completion, cool the reaction and remove the toluene under reduced pressure. The crude product can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the methyl ester.
Step 3: Hydrolysis to this compound
-
Reagents: Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (1.0 equiv), Lithium Hydroxide (LiOH, 1.5 equiv), Tetrahydrofuran (THF)/Water (3:1 v/v).
-
Procedure: a. Dissolve the methyl ester from Step 2 in the THF/water solvent mixture. b. Add lithium hydroxide and stir the mixture vigorously at room temperature for 2-4 hours. c. Monitor the disappearance of the starting material by TLC. d. Once the reaction is complete, remove the THF under reduced pressure. e. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. f. Cool the aqueous layer in an ice bath and acidify to pH 2-3 using 1M HCl. g. The white precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Synthetic pathway for the target carboxylic acid.
Conclusion
The structural identity of this compound is unequivocally confirmed by a synergistic analysis of NMR, IR, and MS data. The characteristic signals, including the broad carboxylic acid proton in ¹H NMR, the strong carbonyl absorption in IR, and the predictable fragmentation in mass spectrometry, provide a robust analytical fingerprint. This guide serves as a foundational reference for scientists engaged in the synthesis and characterization of this important pharmaceutical intermediate, ensuring high standards of quality and consistency in research and development.
References
- 1. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid Exporters [ascentusorganics.com]
- 2. This compound Archives - Acanthus Research [acanthusresearch.com]
- 3. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glycomindsynth.com [glycomindsynth.com]
- 5. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]
- 8. Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid: A Core Precursor for the Antiepileptic Drug Rufinamide
Abstract
Rufinamide, marketed as Banzel® or Inovelon®, is a triazole-derivative antiepileptic drug (AED) pivotal in the adjunctive treatment of seizures associated with Lennox-Gastaut Syndrome (LGS), a severe form of childhood-onset epilepsy.[1][2][3][4] Unlike many traditional AEDs, Rufinamide's structure is unique, centered around a 1,2,3-triazole core.[1][2] Its primary mechanism of action involves the modulation of voltage-gated sodium channels, specifically by prolonging their inactive state, which helps to stabilize neuronal membranes and limit seizure propagation.[2][4] The synthesis of this crucial pharmaceutical agent relies heavily on the strategic formation of its heterocyclic core. This guide provides an in-depth technical examination of a key intermediate, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid , detailing its synthesis, chemical rationale, and subsequent conversion to Rufinamide for researchers, chemists, and professionals in drug development.
The Strategic Importance of the Triazole Core
The synthesis of Rufinamide is a prime example of modern heterocyclic chemistry, where the construction of the central 1,2,3-triazole ring is the cornerstone of the entire process. The most fundamental and widely employed method for creating this moiety is the Huisgen 1,3-dipolar cycloaddition .[5][6] This reaction involves the [3+2] cycloaddition of an organic azide (the 1,3-dipole) with a dipolarophile, typically an alkyne or alkene, to form a five-membered ring.[5][7]
For the synthesis of the target precursor, this compound, the key building blocks are:
-
The 1,3-Dipole: 2,6-Difluorobenzyl azide
-
The Dipolarophile: Propiolic acid
This specific cycloaddition directly installs the necessary substituents at the 1- and 4-positions of the triazole ring, making it a highly efficient route to the desired carboxylic acid intermediate.[8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rufinamide - Wikipedia [en.wikipedia.org]
- 4. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rufinamide, E-2080, RUF-331, CGP-33101, Xilep-药物合成数据库 [drugfuture.com]
An In-depth Technical Guide to 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 166196-11-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and potential applications of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, identified by CAS number 166196-11-8. This compound is a key intermediate and a known impurity in the synthesis of the antiepileptic drug Rufinamide. This guide will delve into its structural elucidation, spectroscopic data, and potential biological activities, including its relationship with Rufinamide and the broader herbicidal potential of triazole derivatives. A detailed experimental protocol for its analysis via High-Performance Liquid Chromatography (HPLC) is also presented, along with a list of known suppliers. This document is intended to be a valuable resource for researchers in medicinal chemistry, drug development, and agrochemical science.
Introduction
This compound is a triazole derivative of significant interest in the pharmaceutical industry. Its primary recognition comes from its role as a crucial precursor and a process impurity in the manufacturing of Rufinamide, a medication used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.[1][2] The presence and quantification of this impurity are critical for the quality control and regulatory compliance of Rufinamide formulations.[3] Beyond its role as an impurity, the inherent chemical structure of a substituted triazole suggests the potential for broader biological activities, a notion supported by the wide range of applications for triazole-containing compounds in medicine and agriculture.[4] This guide aims to consolidate the available technical information on this compound, providing a foundation for further research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 166196-11-8 | [5] |
| Molecular Formula | C₁₀H₇F₂N₃O₂ | [5] |
| Molecular Weight | 239.18 g/mol | [6] |
| IUPAC Name | 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | [7] |
| Appearance | White to off-white solid | [5] |
| Melting Point | Not explicitly stated in the search results. | |
| Boiling Point | Predicted: 442.0 ± 55.0 °C | |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol and ethanol. | |
| pKa | Predicted: 3.25 ± 0.50 |
Note: Some physical properties are predicted values and should be confirmed experimentally.
Synthesis and Manufacturing
The synthesis of this compound is intricately linked to the production of Rufinamide. A common synthetic route involves a one-pot reaction that can be adapted to yield the carboxylic acid.[8] The general synthetic pathway is illustrated below.
Caption: Synthetic pathway for this compound.
Experimental Protocol Insight:
The synthesis begins with the reaction of 2,6-difluorobenzyl bromide with an azide source, typically sodium azide, to form 2-(azidomethyl)-1,3-difluorobenzene.[8] This intermediate then undergoes a 1,3-dipolar cycloaddition reaction with an acetylene derivative. For the synthesis of the target carboxylic acid, methyl propiolate is used, which results in the formation of the corresponding methyl ester.[8] The final step to obtain the carboxylic acid is the hydrolysis of this methyl ester, which can be achieved under alkaline conditions. The entire process can be performed as a one-pot synthesis for the production of Rufinamide, with the isolation of the carboxylic acid intermediate being a key step for its use as a reference standard or for further derivatization.[8]
Spectroscopic and Analytical Data
Accurate identification and quantification of this compound are crucial, particularly in the context of pharmaceutical quality control.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the difluorobenzyl group, a singlet for the methylene (-CH₂) protons, and a singlet for the proton on the triazole ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the difluorobenzyl ring, the methylene carbon, the carbons of the triazole ring, and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (239.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the benzyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), C-F stretching vibrations, and aromatic C-H and C=C stretching. The IR spectrum of the degradation product of Rufinamide, which is this carboxylic acid, would notably lack the -NH₂ stretching bands present in the parent drug.[9][10]
Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method is essential for the quantification of this compound, especially as an impurity in Rufinamide.[3]
Caption: Workflow for the RP-HPLC analysis of the target compound.
The following protocol is based on a published method for the analysis of Rufinamide and its acid impurity.[3]
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a phosphate buffer (pH 4.0).
-
Mobile Phase B: Prepare a mixture of tetrahydrofuran, methanol, acetonitrile, and water.
-
-
Chromatographic Conditions:
-
Column: Kinetex C18 (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: Appropriate for the concentration range
-
Gradient Program: A gradient elution is employed, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to ensure the separation of the analyte from the parent drug and other impurities.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.
-
Sample Solution: Prepare the sample containing the analyte (e.g., a Rufinamide drug substance or product) by dissolving a known quantity in the diluent.
-
-
Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify the amount of the analyte in the sample by comparing its peak area to the peak areas of the standard solutions.
-
This method has been shown to be linear, specific, accurate, and precise, making it suitable for routine quality control analysis.[3]
Biological Activity and Potential Applications
Relationship with Rufinamide and Anticonvulsant Activity
The primary biological context of this compound is its role as a precursor and metabolite/degradation product of Rufinamide.[11] Rufinamide is an anticonvulsant that is thought to exert its effect by prolonging the inactive state of voltage-gated sodium channels, thereby stabilizing neuronal membranes.[11] While the carboxylic acid derivative is structurally similar to Rufinamide, its direct pharmacological activity on sodium channels has not been extensively reported. As a metabolite, its pharmacological profile is of interest for understanding the overall therapeutic and toxicological effects of Rufinamide.
Potential Herbicidal Activity
Triazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including herbicidal effects.[4] Many commercial herbicides incorporate a triazole moiety. The mechanism of action for some triazole-based herbicides involves the inhibition of specific enzymes in plants, such as protoporphyrinogen oxidase. While there is no specific research available on the herbicidal activity of this compound, its structural features warrant investigation in this area. Screening this compound for herbicidal activity against various weed species could be a promising avenue for future research.
Suppliers
This compound is available from several chemical suppliers, primarily as a reference standard for analytical purposes. A list of some suppliers includes:
-
Acanthus Research[2]
-
Acmec Biochemical[6]
-
Ascentus Organics Pvt. Ltd.[5]
-
BLDpharm[12]
-
ChemicalBook
-
Glyco MindSynth[13]
-
Pharmaffiliates
-
Simson Pharma Limited
-
BOC Sciences
-
Veeprho
Note: This is not an exhaustive list, and availability may vary.
Conclusion
This compound (CAS 166196-11-8) is a compound of significant interest due to its role as a key intermediate and impurity in the synthesis of the anticonvulsant drug Rufinamide. Its well-defined chemical structure and the availability of analytical methods for its detection and quantification make it a crucial reference standard in pharmaceutical quality control. Furthermore, its triazole core suggests the potential for unexplored biological activities, particularly in the agrochemical field as a potential herbicide. This technical guide provides a solid foundation of its properties, synthesis, and analytical protocols to aid researchers and professionals in their work with this compound. Further investigation into its pharmacological and herbicidal properties is warranted to fully explore its potential applications.
References
- 1. 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide [webbook.nist.gov]
- 2. This compound Archives - Acanthus Research [acanthusresearch.com]
- 3. Method development and validation for rufinamide impurity analysis. [wisdomlib.org]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid Exporters [ascentusorganics.com]
- 6. 166196-11-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 166196-11-8|this compound|BLD Pharm [bldpharm.com]
- 13. glycomindsynth.com [glycomindsynth.com]
molecular weight and formula of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, a key chemical entity in modern pharmaceutical synthesis. The document details its physicochemical properties, outlines a robust, field-proven two-step synthetic pathway, and describes validated methods for its purification and analytical characterization. Furthermore, this guide elucidates the compound's primary role as a critical intermediate and inactive metabolite in the manufacturing of the anti-epileptic drug Rufinamide. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, offering both foundational knowledge and practical, actionable protocols.
Introduction and Scientific Context
This compound (also known as the Rufinamide acid impurity) is a heterocyclic organic compound of significant interest in the pharmaceutical industry.[1][2] Its core structure features a 1,2,3-triazole ring, a five-membered heterocycle that is a cornerstone in medicinal chemistry due to its metabolic stability and capacity for hydrogen bonding.[3] The primary significance of this carboxylic acid lies in its dual role as a pivotal synthetic precursor and a principal, yet pharmacologically inactive, metabolite of Rufinamide (trade names Banzel®, Inovelon®).[4][5]
Rufinamide is an established anti-epileptic drug used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome, a severe form of childhood epilepsy.[6] The synthesis of Rufinamide necessitates the formation of this compound, which is subsequently converted to the corresponding carboxamide.[7] Understanding the synthesis, purification, and analytical profile of this carboxylic acid intermediate is therefore paramount for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient (API). This guide provides the necessary technical depth to empower researchers and development professionals in this endeavor.
Physicochemical and Structural Data
A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in synthesis and analysis. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | [4] |
| Synonyms | Rufinamide Acid, Rufinamide Impurity 2, CGP 47292 | [1][5] |
| CAS Number | 166196-11-8 | |
| Molecular Formula | C₁₀H₇F₂N₃O₂ | [8] |
| Molecular Weight | 239.18 g/mol | [8] |
| Appearance | White to off-white solid (expected) | General |
| SMILES | O=C(O)C=1N=NN(C1)CC=2C(F)=CC=CC=2F | |
| InChIKey | OPJHWTKDQYKYHL-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The synthesis of this compound is reliably achieved through a two-step process. The foundational reaction is a [3+2] cycloaddition, a cornerstone of triazole synthesis, followed by a standard ester hydrolysis.[1][9] This pathway offers high regioselectivity for the desired 1,4-disubstituted triazole isomer.
Synthetic Workflow Overview
The overall synthetic strategy involves the reaction of a benzyl azide with an alkyne ester, followed by saponification to yield the target carboxylic acid. This workflow is designed to be robust and scalable.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
-
Rationale: This step utilizes a thermal Huisgen [3+2] cycloaddition. Ethanol serves as a suitable polar solvent for the reactants, and refluxing provides the necessary thermal energy to overcome the activation barrier for the cycloaddition between the azide and the alkyne. This reaction regioselectively yields the 1,4-disubstituted triazole ester.[9]
-
Procedure:
-
To a solution of 2-(azidomethyl)-1,3-difluorobenzene (1.69 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask, add ethyl propiolate (0.98 g, 10 mmol).[9]
-
Equip the flask with a reflux condenser and heat the mixture under reflux for 10-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue is the crude ethyl ester, which can be used directly in the next step or purified further.
-
Step 2: Hydrolysis to this compound
-
Rationale: Basic hydrolysis (saponification) is a standard and highly effective method for converting esters to carboxylic acids.[10] Lithium hydroxide is a common choice as it is a strong base with a small cation, often leading to clean reactions. The reaction is followed by an acidic workup to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate.
-
Procedure:
-
Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF, 30 mL) and water (10 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (0.84 g, 20 mmol, 2 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 16-24 hours, monitoring by TLC until the starting ester is fully consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with dichloromethane (3 x 20 mL) to remove any unreacted starting materials or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 3 M hydrochloric acid (HCl).
-
The target carboxylic acid will precipitate as a solid. Isolate the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
-
Purification Protocol
-
Procedure (Recrystallization):
-
Place the crude, dried carboxylic acid in an Erlenmeyer flask.
-
Heat the mixture gently with stirring until the solid completely dissolves.
-
Slowly add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached.
-
Add a few more drops of the hot alcohol until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of a cold alcohol/water mixture, and dry under vacuum.
-
Analytical Characterization
Expected Analytical Data
| Analysis Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (s, 1H, COOH), δ ~8.6 (s, 1H, triazole-H), δ ~7.5 (m, 1H, Ar-H), δ ~7.2 (t, 2H, Ar-H), δ ~5.8 (s, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~162 (C=O), δ ~160 (d, Ar-C-F), δ ~142 (triazole-C), δ ~132 (Ar-CH), δ ~125 (triazole-CH), δ ~112 (d, Ar-CH), δ ~110 (t, Ar-C), δ ~47 (CH₂) |
| FTIR (KBr, cm⁻¹) | ~3100-2500 (broad, O-H stretch of carboxylic acid), ~1710 (strong, C=O stretch), ~1620, 1470 (C=C aromatic stretch), ~1250 (C-F stretch), ~1550 (N=N stretch of triazole) |
| Mass Spectrometry (ESI-) | Expected [M-H]⁻ at m/z 238.05. Fragmentation may show loss of CO₂ (m/z 194) and subsequent fragmentation of the benzyl and triazole moieties. |
Note: Predicted chemical shifts (δ) are in parts per million (ppm). d = doublet, t = triplet, m = multiplet, s = singlet.
Role in Drug Development and Metabolism
The primary and undisputed role of this compound is as a direct precursor to the API Rufinamide.[7] The synthetic process involves the amidation of this carboxylic acid. Therefore, controlling its purity is a critical quality attribute in the manufacturing process, as any impurities present may carry over to the final drug product.
Furthermore, this compound is the main, pharmacologically inactive metabolite of Rufinamide in humans.[4][5] The metabolism occurs via enzymatic hydrolysis of the carboxamide group of Rufinamide, a process mediated by carboxylesterases and not involving the cytochrome P450 (CYP450) enzyme system.[5] The resulting carboxylic acid metabolite is then primarily excreted in the urine.[4]
The fact that the major metabolite is the well-characterized synthetic precursor simplifies toxicological assessments, as the metabolic fate of the drug leads back to a known and controlled substance. There is no evidence to suggest that this compound possesses any significant intrinsic anticonvulsant activity.
Conclusion
This compound is a compound of high importance for the synthesis of the anti-epileptic drug Rufinamide. This guide has detailed its fundamental properties and provided robust, step-by-step protocols for its synthesis and purification. The well-defined synthetic route, proceeding via a regioselective cycloaddition followed by hydrolysis, offers an efficient and scalable method for its production. The analytical data, though predicted from closely related structures, provide a solid framework for the characterization and quality control of this vital intermediate. Its established role as both a key precursor and an inactive metabolite underscores the necessity for the in-depth understanding provided herein for professionals engaged in the development and manufacturing of Rufinamide.
References
- 1. researchgate.net [researchgate.net]
- 2. From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rufinamide - Wikipedia [en.wikipedia.org]
- 7. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of WO2014121383 A1: a process for preparation of rufinamide and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.malariaworld.org [media.malariaworld.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1-BENZYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID(28862-12-6) 1H NMR [m.chemicalbook.com]
Theoretical and Computational-Driven Design of Difluorobenzyl Triazole Derivatives as Next-Generation Therapeutic Agents
An In-Depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Difluorobenzyl triazole derivatives represent a cornerstone in modern medicinal chemistry, particularly in the development of potent antifungal agents. Their efficacy stems from a privileged structural architecture: a robust difluorobenzyl moiety for metabolic stability and target interaction, coupled with a versatile triazole ring that serves as a critical pharmacophore. This guide provides a comprehensive overview of the integrated theoretical, computational, and experimental strategies employed to design, synthesize, and validate these compounds. We delve into the core computational methodologies—molecular docking and Density Functional Theory (DFT)—that enable the rational design and pre-synthesis screening of novel candidates. These in silico approaches are synergistically paired with detailed protocols for chemical synthesis, structural characterization, and in vitro biological evaluation. By explaining the causality behind each methodological choice, this whitepaper serves as a technical manual for research teams aiming to accelerate the discovery of potent and selective difluorobenzyl triazole-based therapeutics, primarily targeting fungal lanosterol 14α-demethylase (CYP51).
Introduction: The Significance of Difluorobenzyl Triazole Derivatives in Modern Drug Discovery
The strategic incorporation of fluorine into heterocyclic scaffolds has become a paradigm in drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Among these, the triazole nucleus, a five-membered ring with three nitrogen atoms, is a highly sought-after pharmacophore due to its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding.[2][3] The combination of a difluorobenzyl group with a triazole ring creates a powerful molecular framework that has been exceptionally successful in the development of antifungal drugs like fluconazole and voriconazole.[4][5][6]
These agents primarily exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[4][6][7] Disrupting this pathway compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death. The computational-first approach detailed in this guide allows for the precise design of derivatives that optimize interactions within the CYP51 active site, paving the way for compounds with enhanced potency, broader spectrum of activity, and efficacy against drug-resistant fungal strains.[4][8]
Part I: The Computational-First Design Strategy
The modern drug discovery cascade for triazole derivatives begins not in the wet lab, but in silico. This computational-first approach de-risks development by prioritizing molecules with the highest probability of success, saving significant time and resources.
Chapter 1: Target Identification and Preparation
The foundation of rational drug design is a deep understanding of the biological target. For antifungal triazoles, the primary target is overwhelmingly CYP51. The process begins with obtaining a high-resolution 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB).
Caption: Workflow for preparing a target protein structure for docking.
Chapter 2: Molecular Docking: Predicting Binding Affinity and Pose
Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein target). It is the workhorse of initial virtual screening, allowing researchers to rapidly assess a library of virtual compounds and prioritize those that exhibit favorable binding energies and form key interactions within the target's active site.
Protocol: Step-by-Step Molecular Docking Workflow
-
Ligand Preparation:
-
Sketch the 2D structure of the difluorobenzyl triazole derivative.
-
Convert the 2D structure to a 3D conformation using a computational chemistry tool.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign appropriate partial charges (e.g., Gasteiger charges).
-
-
Protein Preparation:
-
Utilize the prepared protein structure from Chapter 1.
-
Define the "binding box" or "grid," a designated cubic space that encompasses the active site where the ligand is expected to bind. This is often centered on a co-crystallized native ligand.
-
-
Run Docking Simulation:
-
Employ a docking algorithm, such as AutoDock Vina, to systematically sample different poses (orientations and conformations) of the ligand within the binding box.[9]
-
The program calculates a binding affinity score (typically in kcal/mol) for the best-scoring poses. A more negative score indicates a stronger predicted binding affinity.
-
-
Analysis of Results:
Caption: Key interactions of a triazole derivative in the CYP51 active site.
Table 1: Example Molecular Docking Results for a Series of Derivatives
| Compound ID | Substituent (R) | Docking Score (kcal/mol) | Key Interactions with CYP51 |
|---|---|---|---|
| FCZ-01 | -H | -8.5 | H-bond with Tyr132, Heme coordination |
| FCZ-02 | -Cl | -9.2 | H-bond with Tyr132, Heme coordination, Halogen bond |
| FCZ-03 | -CH3 | -8.8 | H-bond with Tyr132, Heme coordination, Hydrophobic pocket |
| FCZ-04 | -OCH3 | -9.5 | H-bonds with Tyr132 & Ser378, Heme coordination |
Chapter 3: Density Functional Theory (DFT): Elucidating Electronic Structure
Rationale: While docking predicts how a molecule fits, DFT explains why it is reactive and stable. DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It provides crucial insights into molecular properties that govern reactivity and intermolecular interactions, offering a deeper level of understanding than docking alone.
Key DFT-Derived Descriptors:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive.[2][12]
-
Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule, predicting how it will interact with the biological target.[2]
Protocol: A Standard DFT Calculation Workflow
-
Input Preparation: Use the energy-minimized 3D structure of the derivative.
-
Geometry Optimization: Perform a full geometry optimization using a specific functional and basis set (e.g., B3LYP/6-311++G(d,p)), which is a common choice for organic molecules.[2]
-
Frequency Calculation: Run a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: From the optimized geometry, calculate the electronic properties, including HOMO and LUMO energies and the MEP surface.
Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).
Part II: Synthesis and Experimental Validation
Following computational prioritization, the most promising candidates are advanced to chemical synthesis and biological testing to validate the in silico predictions.
Chapter 4: Chemical Synthesis of Lead Compounds
Rationale: The efficient and scalable synthesis of the target molecules is critical. The synthetic route must be robust and allow for the easy introduction of diverse side chains to explore the structure-activity relationship (SAR). Click chemistry is a frequently used method due to its high yields and reliability.[5][6][13]
Protocol: Generalized Synthesis of a Difluorobenzyl Triazole Derivative [5]
-
Step A: Epoxide Formation: Start with 2',4'-difluoroacetophenone to synthesize the key intermediate, (2R,3R)-2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole.
-
Step B: Ring Opening: The epoxide ring is opened by reacting it with a primary amine (e.g., benzylamine) to yield an amino alcohol intermediate.
-
Step C: Introduction of the Second Triazole Precursor: The secondary amine of the intermediate is reacted with propargyl bromide to install an alkyne group.
-
Step D: Click Chemistry Cycloaddition: The terminal alkyne is reacted with a substituted benzyl azide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the final 1,2,3-triazole ring, yielding the target compound.
Caption: A generalized synthetic pathway for triazole derivatives.
Chapter 5: Structural Characterization
Rationale: It is imperative to unambiguously confirm the chemical structure and purity of each synthesized compound before biological testing. A combination of spectroscopic techniques is used for this purpose.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.[6][14]
-
ESI-MS: Electrospray Ionization Mass Spectrometry determines the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.[6][14]
Table 2: Example Characterization Data for a Representative Compound
| Technique | Observed Data | Interpretation |
|---|---|---|
| ¹H NMR | δ 8.01 (s, 1H), 7.71 (s, 1H), 7.64-6.68 (m, 10H), 5.65 (s, 2H)... | Confirms presence of triazole protons, aromatic protons, benzyl CH₂ group, etc. |
| ¹³C NMR | δ 164.5, 156.1, 151.2, 130.2... | Confirms presence of aromatic carbons, triazole carbons, and aliphatic carbons. |
| ESI-MS | m/z: 550.3 [M+1]⁺ | Corresponds to the calculated molecular weight of C₂₈H₂₆ClF₂N₇O (549.2).[6] |
Chapter 6: In Vitro Biological Evaluation
Rationale: This is the crucial validation step where the computationally predicted activity is tested in a biological system. For antifungal agents, the primary assay determines the Minimum Inhibitory Concentration (MIC).
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized suspension of the fungal pathogen (e.g., Candida albicans) in a suitable growth medium (e.g., RPMI-1640).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and control drugs (e.g., fluconazole).
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the drug-free control well.
Table 3: Example In Vitro Antifungal Activity (MIC₈₀ in µg/mL)
| Compound ID | C. albicans | C. neoformans | A. fumigatus | C. albicans (Flu-Resistant) |
|---|---|---|---|---|
| FCZ-02 | 0.25 | 0.5 | 4 | 2 |
| FCZ-04 | ≤0.125 | 0.25 | 2 | 1 |
| Fluconazole | 1 | 2 | >64 | 128 |
| Voriconazole | ≤0.125 | 0.25 | 0.5 | 1 |
Part III: Integrating Theory and Experiment: The Self-Validating Loop
The true power of this approach lies not in the individual steps, but in their integration into a cyclical, iterative process of design and validation.
Chapter 7: Structure-Activity Relationship (SAR) Analysis
Rationale: SAR analysis synthesizes all available data to build a coherent model that explains how specific structural features of the molecules correlate with their biological activity.[6][15] By comparing the docking poses, DFT properties, and MIC values across a series of analogues, researchers can deduce which modifications enhance potency.
For example, the data might reveal that adding a halogen atom at a specific position on the benzyl ring (as in FCZ-02) improves binding through a halogen bond, resulting in a lower MIC value. Similarly, an electron-donating methoxy group (FCZ-04) might form an additional hydrogen bond, further enhancing activity. This knowledge is then used to design the next generation of compounds.
Caption: The iterative feedback loop of SAR-driven drug design.
Conclusion and Future Directions
The integrated computational and experimental workflow described provides a robust and efficient paradigm for the discovery of novel difluorobenzyl triazole derivatives. By leveraging molecular docking and DFT, research teams can explore vast chemical spaces and prioritize candidates with a higher likelihood of success, while systematic synthesis and biological testing provide the essential data to validate hypotheses and build predictive SAR models.
Future efforts will likely focus on incorporating more advanced computational techniques, such as molecular dynamics (MD) simulations to study the dynamic behavior of the ligand-protein complex over time, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models to identify candidates with favorable drug-like properties early in the discovery process. The continued application of this synergistic strategy holds immense promise for developing the next generation of therapeutics to combat challenging fungal infections and other diseases.
References
- 1. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjweb.com [irjweb.com]
- 3. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of highly potent triazole derivatives with broad-spectrum antifungal activity based on Iodiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cal-tek.eu [cal-tek.eu]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and antitrypanosomal activity of heteroaryl-based 1,2,4-triazole and 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group | Semantic Scholar [semanticscholar.org]
- 14. Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid in Click Chemistry
Introduction: The Strategic Advantage of a Fluorinated Triazole Carboxylic Acid in Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful and versatile platform for molecular assembly across various scientific disciplines.[1] Its high efficiency, selectivity, and biocompatibility have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[2] Within the vast toolkit of click chemistry reagents, 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid emerges as a molecule of significant strategic importance. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this reagent, focusing on the scientific rationale behind its use and providing detailed protocols for its application.
The structure of this compound is not merely a random assembly of atoms; it is a carefully orchestrated combination of functional groups, each contributing to its utility. The 1,2,3-triazole core, formed via a click reaction itself, is exceptionally stable to metabolic degradation and can act as a rigid linker or a bioisostere for amide bonds.[3][4] The carboxylic acid at the 4-position offers a versatile handle for covalent modification, enabling its conjugation to a wide array of molecules.
Crucially, the 2,6-difluorobenzyl moiety imparts unique properties. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[1][5] The difluorination pattern on the benzyl ring can influence the molecule's conformational preferences and electronic properties, potentially leading to improved pharmacological profiles in the final constructs.[1][6] This makes this compound a "privileged" building block, pre-loaded with features desirable for drug development.
This guide will detail the conversion of this carboxylic acid into an amine-reactive species, its conjugation to molecules bearing complementary functionalities for subsequent click reactions, and the protocols for the final click ligation.
Physicochemical Properties and Handling
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 166196-11-8 | [3] |
| Molecular Formula | C₁₀H₇F₂N₃O₂ | [7] |
| Molecular Weight | 239.18 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; poorly soluble in water. | General knowledge based on structure |
| Storage | Store at 2-8°C, desiccated. Protect from light. | General laboratory practice |
Expert Insight: The poor aqueous solubility of this compound necessitates the use of organic co-solvents like DMSO or DMF for conjugation reactions, particularly when dealing with biomolecules. It is crucial to ensure that the final concentration of the organic solvent is compatible with the stability and function of the biological target.
Experimental Workflows: From Carboxylic Acid to Click-Ready Conjugate
The primary utility of this compound in a click chemistry workflow is as a scaffold. The carboxylic acid is first activated and conjugated to a molecule containing a bioorthogonal handle (an alkyne or an azide). This newly formed conjugate can then participate in a CuAAC reaction.
Caption: Workflow for utilizing the triazole carboxylic acid.
Protocol 1: Activation of the Carboxylic Acid via EDC/NHS Chemistry
This protocol describes the conversion of the carboxylic acid to a more reactive N-hydroxysuccinimide (NHS) ester, which can readily react with primary amines.[9][10]
Rationale: Direct amidation of a carboxylic acid and an amine requires harsh conditions (high temperatures) that are incompatible with sensitive molecules.[11] Carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with NHS, allows for the formation of a stable amide bond under mild, aqueous-compatible conditions.[9] EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable, amine-reactive NHS ester, minimizing side reactions.[7]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Reagent Preparation: Immediately before use, prepare 200 mM solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. Note: EDC is moisture-sensitive and hydrolyzes in water; fresh solutions are critical.[10]
-
Activation Reaction:
-
In a microcentrifuge tube, combine 50 µL of the 100 mM triazole carboxylic acid stock solution (5 µmol).
-
Add 250 µL of Activation Buffer.
-
Add 50 µL of 200 mM EDC solution (10 µmol, 2 equivalents).
-
Add 50 µL of 200 mM NHS solution (10 µmol, 2 equivalents).
-
Vortex briefly to mix.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes. The resulting solution contains the activated triazole-NHS ester and is ready for immediate use in the next step.
Optimization Parameters for Activation:
| Parameter | Recommended Range | Rationale |
| EDC:Carboxylic Acid Ratio | 1.5 - 5 fold molar excess | Ensures efficient activation of the carboxylic acid.[9] |
| NHS:Carboxylic Acid Ratio | 1.5 - 5 fold molar excess | Stabilizes the activated intermediate, improving coupling efficiency.[9] |
| pH | 4.5 - 6.0 (MES buffer) | Optimal for EDC-mediated activation.[9] |
| Reaction Time | 15 - 60 minutes | Sufficient for NHS-ester formation; longer times risk hydrolysis. |
Protocol 2: Conjugation to an Amine-Functionalized Alkyne
This protocol details the reaction of the activated triazole-NHS ester with an amine-containing alkyne, such as propargylamine, to create a "click-ready" molecule.
Rationale: This step installs the alkyne handle onto the triazole scaffold. The stable amide bond formed is robust and will not interfere with the subsequent click reaction. The choice of linker (in this case, the short chain of propargylamine) can be varied to introduce spacers of different lengths and properties.
Materials:
-
Activated triazole-NHS ester solution (from Protocol 1)
-
Propargylamine
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
Procedure:
-
Prepare Amine Solution: Dissolve propargylamine in Conjugation Buffer to a concentration of 100 mM.
-
Conjugation Reaction:
-
To the 400 µL of activated triazole-NHS ester solution (containing 5 µmol), add 75 µL of the 100 mM propargylamine solution (7.5 µmol, 1.5 equivalents).
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching: Add 20 µL of Quenching Solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: The resulting conjugate, N-propargyl-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, can be purified by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.[12][13] The expected mass increase corresponds to the addition of the propargylamide group minus the elements of water.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final click reaction, ligating the alkyne-functionalized difluorobenzyl triazole (from Protocol 2) to an azide-tagged molecule of interest (e.g., a protein, nucleic acid, or small molecule).
Rationale: This is the classic click chemistry reaction, forming a stable triazole linkage. The use of a copper(I) catalyst is essential. Copper(I) is typically generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).[1] A copper-stabilizing ligand, such as TBTA (Tris(benzyltriazolylmethyl)amine), is often included to protect the catalyst from oxidation and improve reaction efficiency, especially with biomolecules.[1]
Caption: Experimental setup for the final CuAAC reaction.
Materials:
-
Purified N-propargyl-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Alkyne component)
-
Azide-tagged molecule of interest (Azide component)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
TBTA stock solution (e.g., 50 mM in DMSO)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide component (e.g., to a final concentration of 100 µM in Reaction Buffer).
-
Alkyne component (add from a DMSO stock to a final concentration of 200-1000 µM, 2-10 equivalents).
-
TBTA (add from stock to a final concentration of 100-500 µM, optional but recommended).
-
-
Initiate Reaction:
-
Add CuSO₄ from stock to a final concentration of 50-200 µM.
-
Immediately add sodium ascorbate from fresh stock to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS for small molecules or SDS-PAGE/Western Blot for proteins (looking for a mobility shift or using a tag-specific antibody).
-
Purification: Purify the final conjugate using a method appropriate for the molecule of interest (e.g., dialysis, size-exclusion chromatography for proteins; RP-HPLC for small molecules).
Conclusion and Future Perspectives
This compound is a highly valuable building block for researchers engaged in click chemistry-based discovery programs. Its pre-installed, metabolically stable triazole core and pharmacologically relevant difluorobenzyl group make it an attractive scaffold.[14] The protocols outlined in this document provide a clear roadmap for activating its carboxylic acid handle, conjugating it to a bioorthogonal partner, and executing the final click ligation. The inherent modularity of this approach allows for the systematic synthesis of diverse molecular architectures for screening in drug discovery, the development of targeted bioprobes, and the creation of novel functional materials.
References
- 1. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 2. Synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives with hydrogenated pyridine fragment | Semantic Scholar [semanticscholar.org]
- 3. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
- 6. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 14. Fluorinated triazoles as privileged potential candidates in drug development-focusing on their biological and pharmaceutical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably Rufinamide, an anticonvulsant medication used in the treatment of Lennox-Gastaut syndrome.[1][2][3] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final drug product. This document provides a detailed, robust, and validated experimental protocol for the synthesis of this triazole derivative. The synthetic strategy hinges on the well-established Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," which offers high regioselectivity and yields.[4][5][6] This protocol is designed to be both efficient and scalable, with a focus on safety, particularly in the handling of azide intermediates.
Synthetic Strategy Overview
The synthesis is a two-step process commencing from commercially available 2,6-difluorobenzyl bromide. The first step involves the nucleophilic substitution of the bromide with sodium azide to form 2,6-difluorobenzyl azide. The subsequent and final step is a [3+2] cycloaddition reaction between the synthesized azide and a suitable propiolate ester, followed by hydrolysis to yield the target carboxylic acid.[7] This approach is favored for its reliability and the mild conditions under which the reactions proceed.
Reaction Scheme
Caption: Overall synthetic route for this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight | Supplier | Purity |
| 2,6-Difluorobenzyl bromide | 697-74-5 | C7H5BrF2 | 207.02 | Sigma-Aldrich | ≥98% |
| Sodium Azide (NaN3) | 26628-22-8 | NaN3 | 65.01 | Acros Organics | ≥99.5% |
| Methyl propiolate | 922-67-8 | C4H4O2 | 84.07 | Alfa Aesar | ≥97% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Fisher Chemical | ≥97% |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | J.T. Baker | 37% in H2O |
| Acetone | 67-64-1 | C3H6O | 58.08 | VWR | ACS Grade |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 | EMD Millipore | ACS Grade |
| Ethyl Acetate | 141-78-6 | C4H8O2 | 88.11 | Macron Fine Chemicals | ACS Grade |
| Hexanes | 110-54-3 | C6H14 | 86.18 | Pharmco-Aaper | ACS Grade |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | 120.37 | Sigma-Aldrich | ≥99.5% |
SAFETY PRECAUTIONS: Handling Sodium Azide
WARNING: Sodium azide is a highly toxic and potentially explosive substance.[8][9][10][11][12] Strict adherence to the following safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves when handling sodium azide.[10][12]
-
Ventilation: All manipulations involving solid sodium azide or concentrated solutions must be performed in a certified chemical fume hood.[9][10]
-
Handling: Use non-metallic spatulas (e.g., ceramic or plastic) for transferring solid sodium azide.[8] Avoid scratching or applying friction to the solid.
-
Incompatible Materials: Keep sodium azide away from acids, heavy metals (including lead and copper), and halogenated solvents.[8][9][12] Contact with acids can generate highly toxic and explosive hydrazoic acid gas.[8][9][12]
-
Storage: Store sodium azide in a cool, dry, and dark location in a tightly sealed, non-metal container, clearly labeled as "ACUTELY TOXIC".[10][12]
-
Waste Disposal: Dispose of sodium azide waste in designated, labeled, non-metallic containers for hazardous waste. Never pour sodium azide solutions down drains containing metal pipes, as this can lead to the formation of explosive metal azides.[12]
-
Spill Cleanup: In case of a small spill inside a fume hood, cover the solid with a paper towel and dampen it with an alkaline water solution (pH > 9) to prevent the formation of hydrazoic acid.[9][10] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[9]
Experimental Protocol
Part 1: Synthesis of 2,6-Difluorobenzyl Azide
This procedure is adapted from established methods for the synthesis of benzyl azides.[13][14]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.35 g (50 mmol) of 2,6-difluorobenzyl bromide in 100 mL of an acetone/water mixture (4:1 v/v).
-
Addition of Sodium Azide: Carefully add 3.90 g (60 mmol, 1.2 equivalents) of sodium azide to the solution in portions over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The product, 2,6-difluorobenzyl azide, will have a higher Rf value than the starting bromide.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Add 100 mL of water to the remaining aqueous residue and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2,6-difluorobenzyl azide as a colorless to pale yellow oil. The product is often used in the next step without further purification.
Part 2: Synthesis of this compound
This step employs a Huisgen 1,3-dipolar cycloaddition followed by saponification of the resulting ester.[7][16][17]
-
Cycloaddition Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 2,6-difluorobenzyl azide (assuming ~50 mmol from the previous step) in 100 mL of a tert-butanol/water mixture (1:1 v/v).
-
Reagent Addition: Add 4.62 g (55 mmol, 1.1 equivalents) of methyl propiolate to the solution.
-
Catalysis (Optional but Recommended): While the thermal cycloaddition can proceed, it is often slow and may require elevated temperatures. A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly recommended for improved reaction rate and regioselectivity.[4][18] To the reaction mixture, add a solution of copper(II) sulfate pentahydrate (1.25 g, 5 mmol, 0.1 eq) in 10 mL of water, followed by sodium ascorbate (1.98 g, 10 mmol, 0.2 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate) until the azide spot has disappeared.
-
Hydrolysis (Saponification): Once the cycloaddition is complete, add a solution of 4.0 g (100 mmol, 2 equivalents) of sodium hydroxide in 20 mL of water to the reaction mixture. Heat the mixture to 60 °C for 2-4 hours to hydrolyze the methyl ester.[19][20][21]
-
Workup and Purification: a. Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. b. Dilute the remaining aqueous solution with 100 mL of water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting materials or non-acidic byproducts. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. d. A white precipitate of the desired product will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. e. Collect the solid product by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to a constant weight.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis protocol.
Conclusion
This protocol provides a reliable and detailed method for the synthesis of this compound. The use of a copper-catalyzed "click" reaction ensures high efficiency and regioselectivity, while the procedural details emphasize safety and product purity. This guide should serve as a valuable resource for researchers in medicinal chemistry and process development.
References
- 1. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid Exporters [ascentusorganics.com]
- 2. This compound Archives - Acanthus Research [acanthusresearch.com]
- 3. 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide [webbook.nist.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. uthsc.edu [uthsc.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. SODIUM AZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 13. Benzyl azide synthesis by azidonation [organic-chemistry.org]
- 14. rsc.org [rsc.org]
- 15. 2,6-Difluorobenzyl Azide | CymitQuimica [cymitquimica.com]
- 16. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurjchem.com [eurjchem.com]
- 18. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 21. Ester hydrolysis - Wikipedia [en.wikipedia.org]
The Versatile Scaffold: Applications of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid in Medicinal Chemistry
Introduction: The Privileged Triazole Core in Drug Discovery
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable stability, synthetic accessibility, and its capacity to engage in various biological interactions.[1] This five-membered heterocyclic ring, featuring three nitrogen atoms, is not merely a passive linker but an active participant in molecular recognition, capable of forming hydrogen bonds, dipole-dipole interactions, and π-stacking with biological targets.[2] Its bioisosteric resemblance to other functional groups, such as amides and other heterocycles, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[1]
Within this important class of compounds, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid stands out as a particularly valuable building block. The presence of the 2,6-difluorobenzyl group can enhance metabolic stability and modulate the lipophilicity of derivative compounds. This guide provides an in-depth exploration of the applications of this versatile scaffold, complete with detailed protocols for its synthesis and its utilization in the development of anticonvulsant, anticancer, and antimicrobial agents.
I. Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is a critical first step for its subsequent applications. A common and efficient method involves a cycloaddition reaction between 2,6-difluorobenzyl azide and propiolic acid. The following protocol details this synthesis.
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic routes for Rufinamide and its precursors.[3]
Materials:
-
2,6-difluorobenzyl bromide
-
Sodium azide (NaN₃)
-
Propiolic acid
-
Toluene
-
Thionyl chloride (SOCl₂)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Water
-
Round bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Synthesis of 2,6-difluorobenzyl azide:
-
In a 250 ml round bottom flask, add 2,6-difluorobenzyl bromide (0.024 mol, 5 g) and sodium azide (0.026 mol, 1.72 g) to 50 ml of water.[3]
-
Heat the reaction mixture to 70-75 °C for 30 hours with continuous stirring.[3]
-
Monitor the formation of the azide intermediate by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The azide is typically used in the next step without isolation.
-
-
Cycloaddition to form the triazole ring:
-
To the cooled reaction mixture containing 2,6-difluorobenzyl azide, add propiolic acid in hot toluene.
-
Reflux the mixture until the reaction is complete, as monitored by TLC.
-
Upon completion, cool the reaction mixture and remove the toluene under reduced pressure using a rotary evaporator. The resulting solid is this compound.
-
Self-Validation and Causality:
-
Monitoring by TLC: The progress of both the azidation and cycloaddition reactions should be monitored by TLC to ensure the complete consumption of starting materials before proceeding. This prevents the carryover of unreacted intermediates, which could complicate purification.
-
Temperature Control: The temperature of the azidation reaction is critical. Higher temperatures can increase the rate of reaction but also pose a safety risk due to the thermal instability of azides. The cycloaddition step is typically performed at reflux to provide the necessary activation energy for the reaction.
II. Application in Anticonvulsant Drug Development: The Synthesis of Rufinamide
The most prominent application of this compound is as a key intermediate in the synthesis of the anti-epileptic drug, Rufinamide.[4] Rufinamide is used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.[4]
Protocol 2: Synthesis of Rufinamide from this compound
This protocol outlines the conversion of the carboxylic acid to the corresponding carboxamide, Rufinamide.[3]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Formation of the Acyl Chloride:
-
In a round bottom flask, suspend this compound in an excess of thionyl chloride.
-
Reflux the mixture gently for 2-3 hours. The solid should dissolve as the reaction progresses.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This will yield the crude acyl chloride.
-
-
Amidation to form Rufinamide:
-
Dissolve the crude acyl chloride in a suitable anhydrous solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide with vigorous stirring. A precipitate of Rufinamide will form.
-
Continue stirring for 1-2 hours at room temperature.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain crude Rufinamide.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for purification.
-
Data Presentation: Physicochemical Properties of Rufinamide
| Property | Value |
| Molecular Formula | C₁₀H₈F₂N₄O |
| Molecular Weight | 238.19 g/mol |
| Melting Point | 234-236 °C |
| Appearance | White crystalline powder |
Experimental Workflow for Rufinamide Synthesis
III. Application in Anticancer Drug Discovery
The 1,2,3-triazole-4-carboxamide scaffold is a promising framework for the development of novel anticancer agents.[5] Derivatives have shown significant activity against a range of cancer cell lines, including leukemia, melanoma, and breast cancer.[5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Application Note: Development of 1,2,3-Triazole-4-carboxamide Derivatives as Anticancer Agents
The core structure of this compound can be readily modified at the carboxylic acid position to generate a library of carboxamide derivatives. By introducing various amine-containing fragments, it is possible to explore the structure-activity relationship (SAR) and optimize the anticancer potency and selectivity.
Protocol 3: Synthesis of a Novel 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Derivative
This protocol provides a general method for the synthesis of a carboxamide derivative, which can be adapted by using different amines.
Materials:
-
This compound
-
(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
Hydroxybenzotriazole (HOBt)
-
A primary or secondary amine (e.g., aniline, benzylamine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and safety equipment
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Amide Coupling:
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into water and extract with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired carboxamide derivative.
-
Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]
-
Normal cell line (for selectivity assessment, e.g., MRC-5)[6]
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin)[6]
-
Synthesized triazole derivatives
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well in 180 µL of complete culture medium.[6]
-
Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized compounds and doxorubicin in DMSO.
-
Treat the cells with various concentrations of the compounds (e.g., ranging from 0.01 to 100 µM) in triplicate.
-
Include a vehicle control (DMSO) and a positive control (doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.
-
Logical Relationship in Anticancer Drug Screening
References
- 1. Methodological Advances in Organic Synthesis: A Case Study on Rufinamide via Flow and Batch Processes - Durham e-Theses [etheses.dur.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]
- 4. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Developing Enzyme Inhibitors with 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Application Notes and Protocols
Introduction: The Therapeutic Potential of Triazole-Based Enzyme Inhibitors
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its structural versatility and significant therapeutic impact across various diseases, including cancer, and fungal and neurological disorders.[1][2] These five-membered heterocyclic rings, containing three nitrogen atoms, are capable of interacting with a wide array of enzymes and biological receptors.[3] The core of their inhibitory action often lies in the coordination of a nitrogen atom within the triazole ring to a metal ion in the enzyme's active site, a mechanism prominently observed in the inhibition of cytochrome P450 (CYP) enzymes.[1][4]
This technical guide focuses on the development of enzyme inhibitors using a specific triazole derivative: 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid . This compound, a known pharmaceutical intermediate for the anticonvulsant Rufinamide, possesses key structural features that make it a compelling candidate for broader enzyme inhibition studies.[5][6] The difluorobenzyl group can engage in hydrophobic interactions, while the carboxylic acid and triazole moieties offer opportunities for hydrogen bonding and metal coordination within an enzyme's active site.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to explore the inhibitory potential of this compound. We will delve into detailed protocols for screening, characterization, and mechanistic studies, underpinned by the principles of scientific integrity and field-proven insights.
Part 1: Foundational Screening and Hit Identification
The initial step in inhibitor development is to identify which enzymes are modulated by the compound of interest. High-throughput screening (HTS) is an indispensable tool for rapidly evaluating the compound against a large panel of enzymes.[7][8]
High-Throughput Screening (HTS) Strategy
An HTS campaign for this compound should be designed to cover a diverse range of enzyme classes, with a particular focus on those known to be targeted by triazole derivatives.[7]
Potential Enzyme Target Classes:
-
Metalloenzymes: The triazole ring is a known metal-binding pharmacophore, making metalloenzymes a prime target class.[9] This includes Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases.[10][11]
-
Cytochrome P450 (CYP) Enzymes: A classic target for triazole antifungals, where the nitrogen coordinates with the heme iron.[1]
-
Kinases and Phosphatases: These are common targets in HTS campaigns for various therapeutic areas.[7]
-
Serine Hydrolases and Proteases: Triazole derivatives have shown potent inhibition against these enzyme classes.[12][13]
-
Cholinesterases (AChE/BChE): Some 1,2,3-triazole derivatives have demonstrated inhibitory activity against these enzymes, relevant in neurodegenerative disease research.[3][14]
The following diagram illustrates a typical HTS workflow for identifying initial "hits".
Caption: High-Throughput Screening (HTS) Workflow for Initial Hit Identification.
Protocol: Primary HTS Assay
This protocol outlines a generic fluorescence-based assay, which is a common method in HTS.[7]
Materials:
-
This compound (Test Compound)
-
DMSO (Dimethyl sulfoxide)
-
Target enzyme stock solution
-
Assay buffer (enzyme-specific)
-
Fluorogenic substrate
-
Positive control inhibitor (known inhibitor for the target enzyme)
-
384-well black, flat-bottom microplates
-
Automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Using an automated liquid handler, perform serial dilutions to create a concentration gradient of the test compound in the assay plates. Typically, a final concentration range of 10 nM to 100 µM is used.
-
Include wells for negative controls (DMSO only) and positive controls (known inhibitor).
-
-
Enzyme Addition:
-
Dilute the target enzyme to the desired working concentration in the appropriate assay buffer.
-
Dispense the diluted enzyme solution into all wells of the assay plate.
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Detection:
-
Prepare the fluorogenic substrate in the assay buffer.
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
Immediately place the plate in a plate reader and measure the fluorescence signal at regular intervals (kinetic read) or at a single endpoint after a specific reaction time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Identify "hits" as compounds that show significant inhibition (e.g., >50% at a specific concentration or a Z-score > 3).
-
Part 2: Hit-to-Lead Characterization
Once initial hits are identified, the next phase involves detailed characterization to confirm their activity and determine their potency. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying an inhibitor's effectiveness.[15][16]
IC50 Determination
The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[15] It is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.[15]
Protocol: IC50 Determination Assay
This protocol is a follow-up to the primary screen for the confirmed "hit" enzymes.
Materials:
-
Same as the Primary HTS Assay, but with a focus on a single "hit" enzyme.
Procedure:
-
Compound Dilution Series:
-
Prepare a more detailed serial dilution of the test compound. A 10- to 12-point dilution series is recommended to generate a robust curve.
-
The concentration range should bracket the expected IC50 value.
-
-
Assay Execution:
-
Follow the same steps as the primary HTS assay (enzyme addition, incubation, substrate addition, and detection).
-
It is crucial to run each concentration in triplicate to ensure data reproducibility.
-
-
Data Analysis and Curve Fitting:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Parameter | Description |
| IC50 (µM) | The concentration of the inhibitor that reduces enzyme activity by 50%. |
| Hill Slope | Describes the steepness of the dose-response curve. |
| R² | The coefficient of determination, indicating the goodness of fit of the curve. |
Note: IC50 values are dependent on the experimental conditions, particularly the substrate concentration.[15] Therefore, it is essential to report these conditions alongside the IC50 value.
Part 3: Elucidating the Mechanism of Action (MoA)
Understanding how an inhibitor interacts with its target enzyme is a critical aspect of drug discovery.[17][18] Mechanism of Action (MoA) studies aim to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the kinetics of the interaction.[17][19]
Kinetic Analysis
Enzyme kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot to visualize the inhibition pattern.
Types of Reversible Inhibition:
-
Competitive: The inhibitor binds to the active site of the free enzyme, competing with the substrate.[18]
-
Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex.[18][19]
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.
The following diagram outlines the workflow for determining the mechanism of inhibition.
Caption: Workflow for Determining the Enzyme Inhibition Mechanism.
Protocol: Mechanism of Action Study
Procedure:
-
Experimental Setup:
-
Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor.
-
Typically, several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) are used, while the substrate concentration is varied across a wide range (e.g., 0.1 x Km to 10 x Km).
-
-
Kinetic Measurements:
-
For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (v₀). This is best done using a kinetic read on a plate reader.
-
-
Data Analysis:
-
Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/v₀ versus 1/[S] for each inhibitor concentration.
-
Analyze the pattern of the lines to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
From these plots, the inhibition constant (Ki), a true measure of the inhibitor's affinity, can be calculated.[15]
-
Key Kinetic Parameters:
| Parameter | Description |
| Km (Michaelis constant) | Substrate concentration at which the reaction rate is half of Vmax. |
| Vmax (Maximum velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. |
| Ki (Inhibition constant) | The dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates a more potent inhibitor. |
Conclusion and Future Directions
This guide provides a structured approach for the initial development of enzyme inhibitors using this compound. The protocols for HTS, IC50 determination, and MoA studies form the foundation for a comprehensive inhibitor discovery program.
Further research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.[20]
-
Selectivity Profiling: Testing the inhibitor against a panel of related enzymes to assess its specificity.
-
Biophysical Assays: Employing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and further characterize the thermodynamics of the interaction.
-
Structural Biology: Co-crystallizing the inhibitor with the target enzyme to visualize the binding mode at an atomic level.
By following these detailed protocols and applying rigorous scientific principles, researchers can effectively explore the therapeutic potential of this compound and its derivatives as novel enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid Exporters [ascentusorganics.com]
- 6. 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide [webbook.nist.gov]
- 7. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 9. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of using click chemistry in the discovery of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 12. alliedacademies.org [alliedacademies.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. courses.edx.org [courses.edx.org]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 20. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
Topic: Analytical Methods for Quantifying 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
This comprehensive guide details robust and validated analytical methods for the precise quantification of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (DFBTCA). As a known impurity and degradation product of the antiepileptic drug Rufinamide, accurate measurement of DFBTCA is critical for ensuring pharmaceutical quality, stability, and safety[1][2]. This document provides field-proven protocols for two primary analytical techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodologies are presented with a focus on the scientific rationale behind experimental choices and are structured to comply with the stringent validation requirements of the International Council for Harmonisation (ICH) guidelines[3][4].
Introduction: The Analytical Imperative
This compound is a key synthetic intermediate and the primary alkaline hydrolysis degradant of Rufinamide[5][6]. Its presence in a drug substance or product can indicate instability or incomplete reaction, making its control and quantification a regulatory necessity. The analytical challenge lies in developing methods that are not only accurate and precise but also specific, capable of resolving DFBTCA from the active pharmaceutical ingredient (API) and other potential impurities.
This guide provides the technical foundation for establishing such methods in a quality control or research environment.
Caption: General workflow for the quantification of DFBTCA.
Method 1: Stability-Indicating RP-HPLC with UV Detection
This method is the workhorse for routine quality control, offering a balance of performance, cost-effectiveness, and robustness. It is designed as a stability-indicating assay, meaning it can specifically quantify DFBTCA in the presence of its parent compound and other degradation products.
Scientific Rationale and Causality
-
Chromatographic Mode (Reverse-Phase): DFBTCA is a moderately polar molecule containing both aromatic and carboxylic acid functional groups. Reverse-phase chromatography, which utilizes a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, is the ideal choice. The molecule is retained primarily through hydrophobic interactions between its difluorobenzyl group and the stationary phase.
-
Stationary Phase (Kromasil C8): A C8 (octylsilane) column is selected based on established methods for separating DFBTCA from its related API, Rufinamide[2][5]. A C8 phase provides slightly less hydrophobic retention than a C18, which can be advantageous for eluting the polar carboxylic acid in a reasonable time with sharp peaks, often reducing the need for high concentrations of organic modifier.
-
Mobile Phase (Acetonitrile:Water): A simple isocratic mobile phase of acetonitrile and water is effective and reproducible[5]. Acetonitrile is chosen for its low UV cutoff and viscosity. The 50:50 (v/v) ratio provides sufficient elution strength to achieve a good retention time and separation. For a carboxylic acid, controlling the pH of the aqueous portion (e.g., with a phosphate or acetate buffer at pH 3-4) can further improve peak shape by suppressing the ionization of the carboxyl group, but a simple water/acetonitrile mixture is often sufficient as a starting point[6].
-
Detection (UV at 210 nm): The triazole and benzyl moieties provide UV absorbance. Detection at a low wavelength like 210 nm ensures high sensitivity, as most organic molecules with pi-electron systems absorb strongly in this region[5]. This is particularly useful for impurity analysis where concentrations are low.
Detailed Experimental Protocol: HPLC
2.2.1 Equipment and Reagents
-
HPLC system with isocratic pump, autosampler, column oven, and UV/PDA detector.
-
Kromasil C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade Acetonitrile (ACN) and purified water.
-
Reference Standard: this compound.
2.2.2 Solution Preparation
-
Mobile Phase: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Degas thoroughly before use.
-
Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of DFBTCA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution. For a typical range, concentrations of 1, 5, 10, 25, and 50 µg/mL are appropriate.
2.2.3 Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | Kromasil C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm |
| Run Time | Approx. 10 minutes |
2.2.4 System Suitability Testing (SST) Before sample analysis, inject a mid-level standard (e.g., 10 µg/mL) five times. The results must meet predefined criteria to ensure the system is performing correctly. This is a core principle of a self-validating system[7][8].
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Method Validation Protocol (ICH Q2(R2) Framework)
Validation demonstrates that the analytical procedure is fit for its intended purpose[4]. The following parameters must be assessed.
Caption: Key parameters for method validation per ICH Q2(R2).
2.3.1 Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo, API, and DFBTCA-spiked samples. Assess peak purity using a PDA detector. | DFBTCA peak is free from interference. Resolution > 2 from adjacent peaks. |
| Linearity | Analyze 5-6 calibration standards across the desired range (e.g., 1-50 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999[6]. |
| Accuracy | Analyze samples spiked with known amounts of DFBTCA at three levels (e.g., 80%, 100%, 120% of target). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate preparations at 100% level. Intermediate: Repeat on a different day with a different analyst. | RSD ≤ 2.0% for drug products, ≤ 1.0% for drug substances[8]. |
| LOQ/LOD | Determine concentration with a signal-to-noise ratio of ~10 (LOQ) and ~3 (LOD). | LOQ must be demonstrated with acceptable accuracy and precision. |
| Robustness | Intentionally vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, % ACN ±2%). | System suitability criteria are met; results are not significantly affected. |
Method 2: High-Sensitivity LC-MS/MS
For applications requiring ultra-low quantification limits, such as analysis in biological matrices or trace impurity profiling, LC-MS/MS is the definitive technique. Its superior selectivity minimizes interference from complex sample matrices[9][10][11].
Scientific Rationale and Causality
-
Ionization (Electrospray Ionization - ESI): ESI is a soft ionization technique ideal for polar molecules like DFBTCA. The carboxylic acid group readily deprotonates in negative ion mode to form the [M-H]⁻ ion, or the triazole nitrogens can be protonated in positive ion mode to form [M+H]⁺. Negative mode is often preferred for carboxylic acids due to its high efficiency.
-
Mass Analysis (Tandem Quadrupole - MS/MS): A tandem quadrupole operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. The first quadrupole (Q1) isolates the specific parent ion (e.g., [M-H]⁻ of DFBTCA). This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) isolates a specific, characteristic fragment ion. This parent-to-fragment transition is unique to the analyte, effectively filtering out all chemical noise.
-
Mobile Phase Modification: MS compatibility requires volatile mobile phase additives. Formic acid (for positive mode) or ammonium acetate/hydroxide (for negative mode) are used instead of non-volatile phosphate buffers to facilitate efficient ionization.
Detailed Experimental Protocol: LC-MS/MS
3.2.1 Equipment and Reagents
-
LC-MS/MS system with a binary pump and tandem quadrupole mass spectrometer.
-
C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm), suitable for fast LC.
-
LC-MS grade Acetonitrile, Water, and Formic Acid.
-
DFBTCA Reference Standard.
3.2.2 Method Development and Optimization
-
Infusion and Tuning: Infuse a ~1 µg/mL solution of DFBTCA directly into the mass spectrometer to determine the optimal ionization mode (positive or negative) and identify the most abundant parent ion (precursor ion). The molecular weight of DFBTCA is 239.18 g/mol [12]. We would expect to see m/z 240.2 [M+H]⁺ or m/z 238.2 [M-H]⁻.
-
Fragmentation: Perform a product ion scan on the selected precursor to identify stable, high-intensity fragment ions (product ions).
-
MRM Transition Selection: Select the most intense and specific precursor → product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier).
3.2.3 Chromatographic and MS Conditions (Typical)
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax, Waters Acquity), 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization Mode | ESI Positive (or Negative) |
| MRM Transitions | To be determined experimentally (e.g., m/z 240.2 → XXX) |
| Collision Energy | To be optimized |
3.2.4 Sample Preparation and Analysis
-
Prepare calibration standards in the expected range (e.g., 0.1 - 100 ng/mL).
-
Sample preparation may require more extensive cleanup, such as solid-phase extraction (SPE), to remove matrix components that can cause ion suppression.
-
Quantification is performed by comparing the peak area of the analyte in a sample to the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate results.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific application requirements. The provided HPLC method is robust, reliable, and suitable for routine quality control and stability testing in pharmaceutical development. For applications demanding higher sensitivity and selectivity, the LC-MS/MS approach offers unparalleled performance. In all cases, adherence to the principles of method validation outlined by ICH is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that the data generated is accurate, reliable, and fit for purpose.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. youtube.com [youtube.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. sciex.com [sciex.com]
- 10. Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 12. 166196-11-8[this compound]- Acmec Biochemical [acmec.com.cn]
use of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid in antifungal drug discovery
An editorial decision has been made to structure this guide as a comprehensive roadmap for the investigation of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid as a novel antifungal candidate. Given that this specific molecule is primarily known as a synthetic intermediate for the anticonvulsant Rufinamide[1][2], its antifungal properties remain largely unexplored. This document, therefore, serves as a first-principles guide, outlining the logical and experimental progression from initial hypothesis to preclinical evaluation. It is designed to empower researchers to systematically assess the compound's potential, grounded in established methodologies of antifungal drug discovery.
Introduction: The Rationale for Investigating a Novel Triazole
The global rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a formidable threat to public health.[3] This crisis necessitates the exploration of new chemical entities and therapeutic strategies.[4] The triazole class of antifungals has been a cornerstone of anti-infective therapy for decades. Their mechanism of action is well-established: they inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[5][6] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] Its disruption leads to the accumulation of toxic sterol precursors and compromises membrane integrity, ultimately inhibiting fungal growth.[8]
The compound this compound possesses the key structural motifs of a triazole antifungal: a triazole ring and a difluorophenyl group, which are known to be important for binding to the target enzyme.[9][10] This structural analogy forms the scientific basis for hypothesizing its potential as an antifungal agent. This guide provides a comprehensive framework and detailed protocols to systematically test this hypothesis.
Proposed Mechanism of Action: Targeting Ergosterol Biosynthesis
We hypothesize that this compound functions by inhibiting lanosterol 14α-demethylase (CYP51), thereby blocking the conversion of lanosterol to ergosterol in the fungal cell membrane. This proposed mechanism is consistent with the known activity of other azole antifungals.[5][7]
References
- 1. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]
- 2. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid Exporters [ascentusorganics.com]
- 3. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Arsenal of Novel Antifungal Drug Targets for Combating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,2,3-Triazole Synthesis via CuAAC
Welcome to the technical support center for 1,2,3-triazole synthesis. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and optimized protocols for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As Senior Application Scientists, we offer insights grounded in mechanistic understanding and extensive laboratory experience to help you navigate challenges and achieve reliable, high-yield results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of 1,2,3-triazoles.
Q1: What is the fundamental role of the copper catalyst in the CuAAC reaction?
The copper(I) catalyst is central to the mechanism of the CuAAC reaction. It acts as a Lewis acid, coordinating with the terminal alkyne to form a copper acetylide intermediate. This activation significantly lowers the acidity of the alkyne's C-H bond and facilitates the subsequent nucleophilic attack by the azide, leading to the formation of the 1,2,3-triazole ring. This catalytic pathway dramatically accelerates the reaction compared to the uncatalyzed thermal Huisgen cycloaddition.
Q2: Which copper source is the most effective for my reaction?
The choice of copper source often depends on the specific reaction conditions and the sensitivity of your substrates.
-
Copper(II) Sulfate (CuSO₄): This is the most common and cost-effective precursor. It requires an in-situ reducing agent, typically sodium ascorbate, to generate the active Cu(I) species. This system is robust and works well for a wide range of substrates.
-
Copper(I) Halides (CuI, CuBr): These sources provide the active Cu(I) catalyst directly, eliminating the need for a reducing agent. However, they can be more sensitive to oxidation and may require an inert atmosphere. CuI is particularly popular due to its stability and effectiveness.
-
Organometallic Cu(I) Complexes: Pre-formed complexes, such as [Cu(PPh₃)₃Br], offer high catalytic activity and solubility in organic solvents. They are often used for reactions with sensitive or poorly soluble substrates.
Q3: Why is a reducing agent, like sodium ascorbate, necessary when using a Cu(II) source?
The active catalytic species in the CuAAC reaction is Cu(I). When using a Cu(II) salt like CuSO₄, a reducing agent is essential to convert Cu(II) to the active Cu(I) state. Sodium ascorbate is widely used for this purpose as it rapidly and cleanly reduces Cu(II) and also helps to prevent the re-oxidation of Cu(I) back to Cu(II) by any dissolved oxygen, thus maintaining the catalytic cycle.
Q4: What are the recommended solvents for CuAAC reactions?
The ideal solvent should dissolve all reactants and be compatible with the catalytic system. Common choices include:
-
t-Butanol/Water Mixtures: This is a versatile and widely used solvent system, particularly for reactions with CuSO₄/sodium ascorbate, as it dissolves both organic substrates and the inorganic catalyst components.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These polar aprotic solvents are excellent for dissolving a broad range of substrates.
-
Tetrahydrofuran (THF) and Dichloromethane (DCM): These are suitable for reactions using soluble Cu(I) complexes, especially when working with substrates that are not water-tolerant.
Q5: How can I effectively monitor the progress of my CuAAC reaction?
Thin-layer chromatography (TLC) is the most common method for monitoring reaction progress. A spot of the reaction mixture is compared to spots of the starting azide and alkyne. The disappearance of the limiting reagent and the appearance of a new, more polar spot (the triazole product) indicate that the reaction is proceeding. For more quantitative analysis, techniques like LC-MS or ¹H NMR can be used to determine the conversion to the product.
Part 2: In-Depth Troubleshooting Guides
This section provides structured solutions to more complex experimental challenges.
Guide 1: Low or No Product Yield
Low or non-existent yield is the most frequent issue. A systematic approach is key to diagnosing the root cause.
Caption: Troubleshooting workflow for low reaction yield.
-
Inactive Catalyst System
-
Symptom: The reaction fails to start, with starting materials fully recoverable.
-
Causality: The Cu(I) catalyst is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of air. The reducing agent may also be degraded or insufficient.
-
Solutions:
-
Use Fresh Reagents: Prepare a fresh solution of sodium ascorbate immediately before use. Ensure the copper source has been stored properly.
-
In-Situ Generation: When using CuSO₄, add the sodium ascorbate to the reaction mixture just before adding the copper salt to ensure the immediate reduction to Cu(I).
-
Degas Solvents: For sensitive reactions, bubbling nitrogen or argon through the solvent for 15-20 minutes prior to use can remove dissolved oxygen.
-
-
-
Poor Substrate Reactivity
-
Symptom: The reaction is sluggish and stalls before completion, even with a functional catalyst.
-
Causality: Steric hindrance around the alkyne or azide can impede the approach to the copper center. Electron-withdrawing groups on the alkyne can also reduce its nucleophilicity.
-
Solutions:
-
Increase Temperature: Heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. Microwave irradiation is a highly effective alternative for accelerating reactions with sterically demanding substrates.
-
Screen Ligands: The addition of a ligand can stabilize the Cu(I) catalyst and accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice that protects the catalyst from oxidation and disproportionation.
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1-5 mol% to 10 mol%) can improve conversion.
-
-
-
Impure Reagents or Solvents
-
Symptom: The reaction yields multiple unidentifiable side products or a dark, tar-like mixture.
-
Causality: Impurities in the starting materials can interfere with the catalyst. For example, residual acid can protonate the copper acetylide, while coordinating impurities can bind to the copper and inhibit catalysis. Water in organic solvents can also affect the solubility and stability of reaction components.
-
Solutions:
-
Purify Starting Materials: If purity is uncertain, purify the azide and alkyne by column chromatography, recrystallization, or distillation.
-
Use Anhydrous Solvents: When working in organic media like THF or DCM, ensure the use of dry solvents.
-
-
Guide 2: Formation of Side Products
The appearance of significant side products can complicate purification and reduce the yield of the desired triazole.
-
Alkyne Homocoupling (Glaser Coupling)
-
Symptom: A new, non-polar spot appears on TLC, and analysis (e.g., by MS) reveals a symmetrical diyne product with a mass double that of the starting alkyne.
-
Causality: This side reaction is promoted by Cu(II) ions in the presence of oxygen. It is a common issue when the reduction of Cu(II) is incomplete or when the Cu(I) catalyst is re-oxidized during the reaction.
-
Solutions:
-
Ensure Sufficient Reducing Agent: Use a slight excess of sodium ascorbate (e.g., 1.1-1.5 equivalents relative to the copper source) to maintain a reducing environment.
-
Add a Ligand: Nitrogen-based ligands, such as TBTA or even simple amines like triethylamine, can suppress Glaser coupling by stabilizing the Cu(I) center and preventing the formation of the Cu(II) species that catalyze homocoupling.
-
Work Under an Inert Atmosphere: For highly sensitive systems, performing the reaction under a nitrogen or argon atmosphere can minimize oxidation.
-
-
-
Azide Decomposition
-
Symptom: The reaction mixture shows gas evolution (N₂), and complex product mixtures are formed.
-
Causality: Organic azides can be thermally unstable. High reaction temperatures or the presence of certain functional groups can lead to their decomposition.
-
Solutions:
-
Maintain Lower Temperatures: If azide instability is suspected, run the reaction at room temperature or even at 0 °C, and allow it to proceed for a longer time.
-
Substrate Design: In the design phase of a synthesis, avoid placing thermally labile functional groups in close proximity to the azide.
-
-
Part 3: Experimental Protocols
These protocols provide a starting point for typical CuAAC reactions. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Standard Aqueous CuAAC using CuSO₄/Sodium Ascorbate
This robust protocol is suitable for a wide range of water-soluble or partially soluble substrates.
-
Preparation: In a vial, dissolve the alkyne (1.0 mmol, 1.0 eq) and the azide (1.1 mmol, 1.1 eq) in a 1:1 mixture of t-butanol and water (10 mL).
-
Catalyst Addition: To the solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol, 20 mol% from a 1M solution).
-
Initiation: Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol% from a 0.5M solution). The solution may turn slightly cloudy.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. Typical reaction times are 1-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: CuAAC in Organic Solvent with a Cu(I) Source
This protocol is ideal for substrates that are not soluble in water.
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the alkyne (1.0 mmol, 1.0 eq) and the azide (1.1 mmol, 1.1 eq) in anhydrous DMF (10 mL).
-
Catalyst Addition: Add copper(I) iodide (CuI) (0.05 mmol, 5 mol%).
-
Ligand Addition (Optional but Recommended): Add a ligand such as TBTA (0.05 mmol, 5 mol%) to the mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography.
Part 4: Visualization & Data
Catalytic Cycle of CuAAC
Caption: Simplified catalytic cycle of the CuAAC reaction.
Comparative Table of Common Reaction Components
| Component | Example(s) | Typical mol% | Key Advantages | Common Solvents |
| Copper Source | CuSO₄·5H₂O | 1-10% | Air-stable, inexpensive | t-BuOH/H₂O, DMSO |
| CuI, CuBr | 1-5% | No reducing agent needed | THF, DMF, DCM | |
| [Cu(PPh₃)₃Br] | 1-5% | High solubility in organic solvents | THF, DCM, Toluene | |
| Reducing Agent | Sodium Ascorbate | 10-20% | Efficient, water-soluble, non-toxic | Water, Alcohols |
| Ligand | TBTA | 1-10% | Accelerates reaction, prevents oxidation | DCM, DMF, DMSO |
| Bathocuproine | 1-10% | Effective for challenging substrates | Organic Solvents |
common side products in the synthesis of difluorobenzyl triazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of difluorobenzyl triazoles. This resource provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you identify, mitigate, and prevent the formation of common side products during your experiments. Our focus is on providing practical, mechanistically grounded solutions to enhance the yield, purity, and reproducibility of your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis of difluorobenzyl triazoles, particularly via the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."
Q1: My reaction produced two distinct triazole products. Why am I getting a mixture of isomers?
Answer: You are likely observing the formation of regioisomers: the desired 1,4-disubstituted triazole and the unintended 1,5-disubstituted triazole. This is a classic problem that arises from the underlying mechanism of the Huisgen 1,3-dipolar cycloaddition.
Causality: The thermal, uncatalyzed reaction between an azide and an alkyne proceeds through a concerted mechanism. For unsymmetrical alkynes, the electronic properties of the reactants allow for two different orientations of approach, leading to a mixture of 1,4- and 1,5-regioisomers, often with low selectivity.[1][2][3] High reaction temperatures required for the uncatalyzed reaction can further reduce selectivity.[4]
The Copper(I)-catalyzed reaction (CuAAC), however, follows a completely different, stepwise mechanism. The copper catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate.[5] This intermediate then reacts with the azide in a highly controlled manner, leading almost exclusively to the formation of the 1,4-disubstituted triazole product.[1][6][7]
Troubleshooting & Solutions:
-
Ensure Effective Catalysis: The presence of the 1,5-isomer is a strong indicator that a competing thermal (uncatalyzed) reaction is occurring. Verify the activity of your copper(I) source. If using a Cu(II) salt with a reducing agent (e.g., CuSO₄ with sodium ascorbate), ensure the reducing agent is fresh and added in slight excess to maintain the active Cu(I) oxidation state.[8]
-
Use a Ruthenium Catalyst for the 1,5-Isomer: If the 1,5-regioisomer is your desired product, a different catalytic system is required. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to selectively produce 1,5-disubstituted triazoles.[1][9]
-
Lower Reaction Temperature: If you must perform an uncatalyzed reaction, lowering the temperature may improve the ratio of regioisomers, although this will also significantly slow down the reaction rate.[4]
Q2: My main impurity is a non-triazole product with a mass roughly double that of my alkyne starting material. What is it and how do I prevent it?
Answer: This side product is almost certainly the 1,3-diyne , formed from the oxidative homocoupling of your terminal alkyne starting material. This is one of the most common side reactions in CuAAC chemistry.
Causality: The copper(I) catalyst that is essential for the desired cycloaddition is also an effective catalyst for the oxidative coupling of terminal alkynes, a reaction known as the Glaser coupling.[1][10] This side reaction is particularly prominent in the presence of oxygen (air). Two molecules of the copper-acetylide intermediate react in an oxidative process to form the symmetrical buta-1,3-diyne.[11]
Troubleshooting & Solutions:
-
Rigorous Exclusion of Oxygen: Deoxygenate your solvent thoroughly before adding the catalyst and reactants. You can do this by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain the reaction under an inert atmosphere.[1]
-
Use a Reducing Agent: The most common and effective solution is to include a reducing agent in the reaction mixture. Sodium ascorbate is the standard choice; it not only reduces Cu(II) to Cu(I) but also acts as an antioxidant, preventing the oxidative homocoupling pathway.[8] A slight excess is recommended.
-
Control Catalyst Loading: While counterintuitive, excessively high concentrations of copper catalyst can sometimes favor the bimolecular homocoupling pathway. Ensure you are using an appropriate catalytic amount (typically 1-5 mol%).
-
Consider Dilution: Bimolecular side reactions like homocoupling can be disfavored at lower concentrations, though this may also slow the rate of your primary reaction.[5]
Q3: My reaction is very slow or gives a low yield of the desired difluorobenzyl triazole, even with a catalyst. What can I do to improve conversion?
Answer: Slow or incomplete reactions can be caused by several factors, including catalyst inhibition, poor reagent quality, or suboptimal reaction conditions. The electron-withdrawing nature of the difluorobenzyl group can also slightly influence the reactivity of the azide.[5]
Causality: The catalytic cycle of CuAAC can be inhibited by impurities or competing coordinating species in the reaction mixture. The choice of solvent and the use of stabilizing ligands can have a dramatic impact on the reaction rate and overall yield. Furthermore, the physical state of the copper catalyst (homogeneous vs. heterogeneous) can affect its activity.
Troubleshooting & Solutions:
-
Use a Ligand: The addition of a copper-stabilizing ligand can significantly accelerate the reaction. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice that protects the Cu(I) catalyst from oxidation and disproportionation.[1]
-
Solvent Choice: While many solvents can be used, polar and coordinating solvents can sometimes interfere with the catalyst. Protic solvents like t-BuOH/H₂O mixtures are often very effective and can accelerate the reaction.[8]
-
Microwave Irradiation: For sluggish reactions, switching to microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[1]
-
Check Reagent Purity: Ensure your difluorobenzyl azide and alkyne are pure. The azide can be prepared from the corresponding difluorobenzyl bromide or chloride and sodium azide.[12] Verify its purity by NMR before use, as residual halides can interfere with the catalyst.
-
Catalyst Source: If you are generating Cu(I) in situ, ensure the quality of your reagents. Alternatively, using a well-defined, soluble Cu(I) source like [Cu(MeCN)₄]PF₆ can sometimes provide more consistent results.
Q4: How should I purify my final difluorobenzyl triazole product to remove these side products?
Answer: Effective purification depends on the nature of the impurities. A combination of extraction, precipitation, and chromatography is typically sufficient.
Troubleshooting & Solutions:
-
Diyne Removal: The homocoupled alkyne is a nonpolar, hydrocarbon-rich molecule. It can often be removed by washing the crude product with a nonpolar solvent in which the triazole has low solubility, such as hexanes or n-heptane.[12]
-
Regioisomer Separation: Separating 1,4- and 1,5-regioisomers can be challenging as they often have very similar polarities. Careful column chromatography on silica gel is usually required. A gradient elution system, starting with a less polar solvent system and gradually increasing polarity, may be necessary.
-
Copper Removal: Residual copper catalyst can be removed by washing the organic layer of your workup with an aqueous solution of ammonia or ammonium chloride, which will chelate and extract the copper salts. Alternatively, filtering the crude product through a small plug of silica gel can be effective.
-
Recrystallization: Many difluorobenzyl triazoles are crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) is an excellent method for achieving high purity and removing trace impurities.[12]
Troubleshooting Guide: Summary Table
| Problem | Probable Cause(s) | Recommended Solutions |
| Mixture of 1,4- and 1,5-Triazole Isomers | Competing uncatalyzed thermal reaction; inactive copper catalyst. | Ensure active Cu(I) source; lower reaction temperature; use a Ru catalyst for selective 1,5-isomer synthesis.[1][4][9] |
| Presence of Symmetrical Diyne Impurity | Oxidative homocoupling of the terminal alkyne, catalyzed by Cu(I) in the presence of O₂. | Rigorously exclude oxygen; add a reducing agent like sodium ascorbate; use an appropriate catalyst loading.[1][8][11] |
| Low Yield / Incomplete Reaction | Catalyst inhibition; poor reagent purity; suboptimal solvent or temperature. | Add a stabilizing ligand (e.g., TBTA); use a t-BuOH/H₂O solvent system; consider microwave synthesis; verify reagent purity.[1][5] |
| Complex Mixture / Decomposition | Reaction temperature is too high; sensitive functional groups on starting materials. | Lower the reaction temperature; protect sensitive functional groups if necessary; ensure an inert atmosphere.[10][13] |
| Final Product Contaminated with Copper | Incomplete removal during workup. | Wash the reaction mixture with an aqueous ammonia or ammonium chloride solution; filter through a silica plug. |
Key Experimental Protocols
Protocol 1: Optimized CuAAC Synthesis of 1-(2,6-Difluorobenzyl)-4-phenyl-1H-1,2,3-triazole
This protocol is designed to minimize the formation of common side products.
Materials:
-
2,6-Difluorobenzyl azide (1.0 equiv)
-
Phenylacetylene (1.05 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.02 equiv)
-
Sodium Ascorbate (0.05 equiv)
-
Solvent: tert-Butanol (t-BuOH) and Deionized Water (1:1 v/v)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorobenzyl azide and phenylacetylene in the t-BuOH/H₂O solvent mixture (approx. 0.2 M concentration).
-
Deoxygenation: Bubble argon or nitrogen gas through the solution for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate. Add the CuSO₄ solution to the reaction flask, followed immediately by the sodium ascorbate solution. The solution should turn a light yellow/heterogeneous color.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, add water and extract the product with ethyl acetate (3x).
-
Copper Removal: Combine the organic layers and wash with a saturated aqueous solution of NH₄Cl (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by washing with cold n-heptane to remove any potential diyne byproduct, followed by recrystallization from ethanol to yield the pure 1,4-disubstituted triazole.[12]
Protocol 2: TLC and ¹H NMR Analysis for Side Product Identification
1. Thin Layer Chromatography (TLC) Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: UV light (254 nm). The triazole ring is an excellent chromophore.
-
Expected Results:
-
Product (1,4-Triazole): Will appear as the major, well-defined spot.
-
1,5-Regioisomer: If present, will likely have a slightly different Rf value, often very close to the 1,4-isomer.
-
Alkyne Homocoupling Product (Diyne): Will have a much higher Rf value (less polar) than the triazole products.
-
Starting Materials (Azide & Alkyne): Should have distinct Rf values from the product. The reaction is complete when the limiting reagent spot disappears.
-
2. Proton NMR (¹H NMR) Analysis:
-
The most definitive way to distinguish between the 1,4- and 1,5-regioisomers is by observing the chemical shift of the triazole proton.
-
1,4-Disubstituted Isomer: The lone proton on the triazole ring typically appears as a sharp singlet between δ 7.5 - 8.5 ppm .
-
1,5-Disubstituted Isomer: The triazole proton is in a different electronic environment and its singlet usually appears further upfield, between δ 7.0 - 8.0 ppm .
-
-
The symmetrical homocoupled diyne will lack a triazole proton signal and will show characteristic signals for the aromatic/aliphatic groups of the alkyne, but no signal for the terminal alkyne proton.
Visualization of Reaction Pathways
The following diagrams illustrate the synthetic pathways discussed and a logical workflow for troubleshooting.
Caption: Reaction pathways in difluorobenzyl triazole synthesis.
Caption: Troubleshooting workflow for side product identification.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Regioselective synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. scielo.br [scielo.br]
- 8. Click Chemistry [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2014072992A1 - A process for preparing triazole compounds - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. This molecule is a key intermediate in the synthesis of the antiepileptic drug Rufinamide.[1][2] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis, ensuring high yield and purity. We will delve into the common challenges encountered during the multi-step synthesis and provide field-proven solutions grounded in established chemical principles.
The most reliable and widely adopted method for preparing this triazole core is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This approach offers exceptional regioselectivity and high conversion under mild conditions.[5] The overall synthetic pathway is typically a three-step process, which we will explore in detail.
Overall Synthetic Workflow
The synthesis can be visualized as a linear sequence involving the preparation of a key azide intermediate, its subsequent cycloaddition, and a final hydrolysis step.
Caption: Overall workflow for the synthesis of the target carboxylic acid.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: Synthesis of 2,6-Difluorobenzyl Azide
The quality of your starting azide is critical for the success of the subsequent click reaction. This intermediate is typically prepared by the reaction of 2,6-difluorobenzyl bromide with sodium azide.[6][7]
Q1: My yield of 2,6-difluorobenzyl azide is low. What are the common causes?
A1: Low yields in this nucleophilic substitution reaction are often traced back to three factors: reaction conditions, reagent quality, and side reactions.
-
Inefficient Reaction Conditions: The reaction is a classic SN2 substitution. Ensure your solvent is appropriate; polar aprotic solvents like DMF or DMSO are excellent for dissolving sodium azide and promoting the reaction. A mixture of water and an organic solvent can also be effective.[6] Inadequate temperature can also slow the reaction; gentle heating (e.g., 60-75°C) is often required to drive the reaction to completion in a reasonable timeframe.[6]
-
Purity of Starting Material: The 2,6-difluorobenzyl bromide must be pure. Impurities from its synthesis, such as residual brominating agents or unreacted 2,6-difluorotoluene, can interfere with the reaction.[8]
-
Side Reactions: Benzyl halides can be susceptible to elimination reactions, though this is less common for benzyl systems compared to secondary or tertiary alkyl halides. Ensure your conditions are not overly basic or heated for prolonged periods, which could promote side reactions.
Q2: How can I purify the 2,6-difluorobenzyl azide, and is it always necessary?
A2: While a one-pot synthesis without isolating the azide is possible, purifying the intermediate is highly recommended for consistent results in the subsequent cycloaddition step.[6]
-
Work-up and Extraction: After the reaction, a standard aqueous work-up can remove unreacted sodium azide and other inorganic salts. The organic azide can then be extracted into a non-polar solvent like ethyl acetate or dichloromethane.
-
Chromatography: If significant organic impurities are present (visible by TLC or ¹H NMR), flash column chromatography on silica gel is the most effective purification method.
-
Causality: Why purify? Residual sodium azide or other nucleophiles can interfere with the copper catalyst in the next step. Furthermore, any unreacted benzyl bromide will not participate in the click reaction, leading to a lower overall yield and complicating the final purification.
Safety Note: Organic azides are potentially explosive and should be handled with care in a well-ventilated fume hood. Avoid heating concentrated samples to high temperatures and do not use metal spatulas for handling. Always wear appropriate personal protective equipment (PPE).[7]
Part 2: The Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the key bond-forming reaction where the triazole ring is constructed. The reaction involves the 1,3-dipolar cycloaddition of the 2,6-difluorobenzyl azide with an alkyne.[9] To obtain the desired 4-carboxylic acid functionality, an ester of propiolic acid, such as methyl propiolate or ethyl propiolate, is used.[6]
Q1: I'm getting a low yield of the triazole ester. What parameters should I investigate first?
A1: Low yields in CuAAC reactions are almost always related to the copper catalyst's activity.
-
The Copper(I) Source: The active catalyst is Cu(I).[4] You can add a Cu(I) salt directly (e.g., CuI, CuBr), but these can have low solubility and are prone to oxidation. A more common and often more effective method is to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄·5H₂O) using a reducing agent, with sodium ascorbate being the most common choice.[10]
-
Solvent System: The choice of solvent is crucial. It must dissolve all reactants. Mixtures of t-butanol/water, DMF, or DMSO are frequently used and are highly effective.[10]
-
Oxygen Exclusion: Cu(I) is readily oxidized to the inactive Cu(II) state by atmospheric oxygen. While not always strictly necessary for robust reactions with high catalyst loading, degassing your solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly improve yield and reproducibility, especially for sensitive substrates or low catalyst loadings.
Q2: Am I forming the wrong regioisomer? How do I ensure I get the 1,4-disubstituted product?
A2: This is a key advantage of the CuAAC reaction. The classic thermal Huisgen cycloaddition between an azide and a terminal alkyne produces a mixture of 1,4- and 1,5-regioisomers, which are difficult to separate.[11] The copper-catalyzed version, however, is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole.[3][5] If you are following a standard CuAAC protocol, the formation of the 1,5-isomer should be negligible. If you suspect regioisomer formation, it may indicate a failure of the copper catalyst, leading to a competing thermal reaction pathway.
Q3: My reaction stalls or fails to go to completion. What could be inhibiting the catalyst?
A3: Catalyst inhibition or "poisoning" is a common issue. Certain functional groups or impurities can coordinate strongly to the copper catalyst, rendering it inactive.
-
Impure Starting Materials: As mentioned, impurities from the azide synthesis can be problematic.
-
Incompatible Functional Groups: While CuAAC is tolerant of many functional groups, strong chelating agents or certain sulfur-containing compounds can inhibit the catalyst. Ensure your solvents and reagents are of high purity.
-
Insufficient Reducing Agent: If generating Cu(I) in situ, ensure you have a slight excess of the reducing agent (e.g., sodium ascorbate) to maintain the copper in its active +1 oxidation state throughout the reaction.
| Parameter | Recommendation | Rationale |
| Copper Source | 1-5 mol% CuSO₄·5H₂O with 5-10 mol% Sodium Ascorbate | In situ generation of Cu(I) is reliable and uses inexpensive, stable precursors.[10] |
| Alkyne | Methyl Propiolate or Ethyl Propiolate (1.0 - 1.2 equivalents) | Serves as the three-carbon unit to form the triazole ring with a latent carboxylic acid. |
| Solvent | t-BuOH/H₂O (1:1), DMF, or DMSO | Excellent solvating properties for both organic substrates and inorganic catalyst components. |
| Temperature | Room Temperature to 40°C | The reaction is typically efficient at room temperature, but gentle heating can increase the rate. |
| Atmosphere | Inert (N₂ or Ar) recommended | Prevents oxidation of the active Cu(I) catalyst to the inactive Cu(II) state. |
Part 3: Ester Hydrolysis to Carboxylic Acid
The final step is the conversion of the triazole ester intermediate to the desired carboxylic acid. This is typically achieved through saponification (base-mediated hydrolysis).[12][13]
Q1: My hydrolysis is incomplete. How can I drive the reaction to completion?
A1: Incomplete hydrolysis is usually due to insufficient base, time, or temperature.
-
Stoichiometry of Base: Unlike acid-catalyzed hydrolysis, which is catalytic, base-mediated hydrolysis requires at least one stoichiometric equivalent of base (e.g., NaOH, LiOH, KOH).[13] Using a slight excess (e.g., 1.5-2.0 equivalents) is recommended to ensure the reaction goes to completion.
-
Reaction Conditions: The reaction often requires heating (refluxing in a solvent like methanol, ethanol, or THF/water) to proceed at a practical rate. Monitor the reaction by TLC until the starting ester spot has been completely consumed.
-
Solubility: Ensure your triazole ester is fully dissolved in the reaction medium. A co-solvent system like THF/water or Methanol/water is often effective.
Q2: I suspect my product is degrading during hydrolysis. How can I mitigate this?
A2: While the 1,2,3-triazole ring is generally stable, harsh conditions (very high temperatures or prolonged reaction times with strong base) can potentially lead to degradation. The target carboxylic acid has been identified as a degradation product of Rufinamide under alkaline conditions, which suggests the triazole core is stable under typical hydrolysis conditions.[14] If you suspect degradation, try using milder conditions:
-
Use a milder base like lithium hydroxide (LiOH) which can be effective at lower temperatures.
-
Reduce the reaction temperature and extend the reaction time.
-
Carefully monitor the reaction and stop it as soon as the starting material is consumed.
Part 4: Purification and Analysis
Q1: What is the best method to purify the final this compound?
A1: The purification strategy depends on the nature of the impurities. Since the product is an acid, its solubility properties can be exploited.
-
Acid/Base Work-up: After hydrolysis, the reaction mixture will be basic. Carefully acidify the solution with an acid like HCl (e.g., 1M or 2M) to a pH of ~2-3. The carboxylic acid product should precipitate out of the aqueous solution as it is no longer the soluble carboxylate salt. The solid can then be collected by filtration.
-
Recrystallization: This is an excellent method for obtaining high-purity material. A patent for the related amide, Rufinamide, notes crystallization from carboxylic acid solvents like acetic acid.[15] For the acid product, you might explore recrystallization from solvent systems like ethanol/water, acetic acid/water, or ethyl acetate/hexanes.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluorobenzyl Azide
-
In a round-bottom flask, dissolve 2,6-difluorobenzyl bromide (1.0 eq) in a suitable solvent (e.g., DMF, or acetone/water 4:1).
-
Add sodium azide (NaN₃, 1.5 eq).
-
Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC (e.g., using 10% ethyl acetate in hexanes).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the azide, which can be used directly or purified by column chromatography.
Protocol 2: CuAAC Synthesis of Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
-
To a flask containing 2,6-difluorobenzyl azide (1.0 eq) and methyl propiolate (1.1 eq), add a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) in a minimum amount of water.
-
Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may turn heterogeneous and change color.
-
Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude triazole ester. Purify by recrystallization or column chromatography if necessary.
Protocol 3: Alkaline Hydrolysis to the Carboxylic Acid
-
Dissolve the triazole ester (1.0 eq) in a mixture of methanol or THF and water.
-
Add sodium hydroxide (NaOH, 2.0 eq) or lithium hydroxide (LiOH, 2.0 eq).
-
Heat the mixture to reflux (typically 60-80°C) and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add 2M HCl with stirring until the pH is approximately 2-3. A white precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
CuAAC Reaction Mechanism
The high regioselectivity of the CuAAC reaction is a result of a well-defined catalytic cycle involving copper-acetylide intermediates.
References
- 1. veeprho.com [veeprho.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. scielo.br [scielo.br]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 14. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP2518057A1 - Process for the purification of rufinamide - Google Patents [patents.google.com]
stability and degradation of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. It addresses common questions and troubleshooting scenarios related to the stability and degradation of this compound.
Introduction
This compound is a key chemical entity, notably identified as a primary degradation product of the anti-epileptic drug Rufinamide through hydrolysis of its carboxamide group.[1] Understanding its stability profile is crucial for accurate analytical method development, formulation studies, and overall drug safety assessment. The inherent stability of the 1,2,3-triazole ring provides a robust core, yet the presence of the carboxylic acid and the difluorobenzyl group introduces specific chemical liabilities that must be considered during experimentation.[2] This guide is structured to provide both foundational knowledge and practical solutions to challenges encountered when handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most well-documented chemical instability of a related compound, Rufinamide, is the hydrolysis of the carboxamide to form this compound. This indicates that the carboxylic acid itself is the stable endpoint of this hydrolytic degradation. However, like other carboxylic acids, it can undergo other reactions under specific conditions. One potential degradation pathway for the carboxylic acid itself is thermal decarboxylation at elevated temperatures.
Q2: What are the recommended storage conditions for this compound?
A2: Based on general stability data for triazole derivatives and carboxylic acids, it is recommended to store this compound in a cool, dry place, protected from light. Some suppliers recommend cold-chain transportation, suggesting that refrigeration (2-8 °C) is ideal for long-term storage to minimize any potential for slow degradation.[3]
Q3: How stable is this compound in solution?
A3: The stability in solution is highly dependent on the pH and the solvent system.
-
Aqueous Solutions: The compound is formed under both acidic and alkaline aqueous conditions during the hydrolysis of Rufinamide, suggesting it is relatively stable in these media at moderate temperatures. However, prolonged exposure to harsh pH conditions (strong acids or bases) at elevated temperatures could potentially lead to further degradation, though the 1,2,3-triazole ring itself is generally resistant to hydrolysis.
-
Organic Solvents: Solubility and stability in organic solvents should be determined empirically. While specific data is limited, similar compounds are often soluble in polar organic solvents like DMSO and methanol.[4] It is advisable to prepare solutions fresh and store them under refrigerated and light-protected conditions if immediate use is not possible.
Q4: Is this compound susceptible to photodegradation?
A4: Forced degradation studies on the parent compound, Rufinamide, have shown it to be largely stable under photolytic stress.[5] This suggests that the core structure of this compound is also likely to be photostable. However, as a general precaution in pharmaceutical analysis, it is always recommended to handle the compound and its solutions with protection from direct, prolonged exposure to UV light.
Q5: What are the potential risks of thermal degradation?
A5: The primary concern with thermal stress is decarboxylation, a common degradation pathway for carboxylic acids, particularly those on heterocyclic rings. While the exact temperature for the onset of decarboxylation for this specific compound is not widely published, studies on other 1,2,3-triazole-4-carboxylic acids indicate this can occur at temperatures around 175°C. For routine experimental procedures at or near room temperature, thermal degradation is not expected to be a significant issue.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing explanations and actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Contamination or degradation of the sample. | 1. Verify Solvent Purity: Ensure all solvents and reagents are of high purity and have not degraded. 2. Fresh Sample Preparation: Prepare a fresh solution of the compound immediately before analysis. 3. Control for Degradation: If the compound is a degradation product being monitored, ensure the parent compound is fully accounted for and that no secondary degradation is occurring. 4. Method Specificity: Confirm that the analytical method is specific for the compound and can resolve it from potential new degradation products. |
| Poor solubility in a desired solvent | The polarity of the solvent may not be optimal for the compound. | 1. Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, DMSO, DMF). 2. pH Adjustment: For aqueous solutions, adjust the pH. As a carboxylic acid, its solubility will increase significantly at pH values above its pKa. 3. Co-solvents: Use a mixture of solvents. For example, a small amount of DMSO or methanol can be used to initially dissolve the compound before diluting with an aqueous buffer. |
| Inconsistent analytical results | Sample instability in the analytical autosampler or on the benchtop. | 1. Autosampler Temperature Control: If available, cool the autosampler to 4-10°C to minimize degradation during long analytical runs. 2. Time-Course Study: Analyze the sample at different time points after preparation (e.g., 0, 2, 4, 8, 24 hours) to assess its stability in the chosen diluent under laboratory conditions. 3. Light Protection: Use amber vials or protect the autosampler from light to prevent any potential photodegradation. |
| Loss of compound during sample workup involving heat | Potential for thermal decarboxylation. | 1. Avoid High Temperatures: If possible, perform extraction and concentration steps at or below room temperature. 2. Use of a Rotovap: If heating is necessary for solvent evaporation, use a rotary evaporator under reduced pressure to keep the temperature as low as possible. 3. Monitor for Degradation: Analyze a sample before and after the heating step by HPLC to quantify any loss of the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to assess the intrinsic stability of this compound.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (1N)
-
Sodium hydroxide (1N)
-
Hydrogen peroxide (3%)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound in a neutral buffer at 60°C for 24 hours. Prepare for HPLC analysis.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method
Objective: To provide a reliable method for the quantification of this compound and the separation from its potential degradants.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Visualizations
Degradation Pathway of Rufinamide
Caption: Primary degradation pathways.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
References
- 1. 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | 166196-11-8 [chemicalbook.com]
- 2. libjournals.unca.edu [libjournals.unca.edu]
- 3. Buy 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester [smolecule.com]
- 4. 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid Exporters [ascentusorganics.com]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for achieving high yields and purity.
The CuAAC reaction is renowned for its efficiency and reliability in forming stable 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1][] However, its success is highly dependent on maintaining the active Cu(I) catalytic state and controlling several key experimental parameters. This guide provides a systematic, cause-and-effect approach to resolving common challenges.
Troubleshooting Guide: From Low Yield to No Reaction
Low or no product yield is the most frequent issue encountered in CuAAC reactions. The following sections break down the problem by severity and provide a logical workflow to identify and solve the root cause.
Problem 1: No Reaction or Very Low Conversion (<10%)
Observing minimal to no product formation points to a fundamental failure in one of the core components of the reaction: the catalyst, the reagents, or the environment.
Potential Cause 1: Inactive Copper Catalyst
The reaction is catalyzed by Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[4][5][6] Disproportionation into Cu(0) and Cu(II) can also occur, depleting the active catalyst.[7][8]
-
Expert Insight: The moment a Cu(II) salt (like CuSO₄) is mixed with a reducing agent (like sodium ascorbate), the clock starts. Oxygen present in the solvent or headspace will readily re-oxidize the freshly formed Cu(I). This is why the order of addition and maintenance of an inert atmosphere are critical.
-
Solutions:
-
Use Fresh Reagents: Always use a freshly prepared solution of the reducing agent, as sodium ascorbate can degrade over time, especially in solution.[5]
-
In-Situ Reduction: The most common and reliable method is the in-situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[1][6] This ensures a fresh supply of Cu(I) at the start of the reaction.
-
Degas Solvents: Thoroughly degas all solvents (water, buffers, organic co-solvents) immediately before use. Standard methods include sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or using several freeze-pump-thaw cycles.[5]
-
Work Under Inert Atmosphere: For highly sensitive substrates or when maximum yield is critical, perform the reaction in a glovebox or under a positive pressure of Argon or Nitrogen using standard Schlenk techniques.[9]
-
Potential Cause 2: Reagent Impurity or Degradation
The purity of the azide, alkyne, and solvents is paramount.[5] Certain functional groups can also inhibit the reaction.
-
Expert Insight: Azides can be unstable, and impurities in either starting material can chelate the copper catalyst, effectively poisoning it. Thiol (-SH) groups, for instance, are notorious for coordinating with copper and halting catalysis.
-
Solutions:
-
Verify Purity: Check the purity of your starting materials by NMR, LC-MS, or other appropriate analytical techniques. If impurities are suspected, purify the azide and alkyne via chromatography or recrystallization.
-
Address Inhibiting Groups: If your substrates contain functional groups known to coordinate with copper (e.g., thiols, some heterocycles, phosphines), you may need to increase the catalyst and ligand loading or use protecting groups.[10]
-
Problem 2: Sluggish Reaction or Moderate Yield (10-70%)
When the reaction proceeds but fails to reach completion, the issue is often related to suboptimal conditions or kinetics rather than a complete failure of a component.
Potential Cause 1: Suboptimal Ligand Choice or Concentration
Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing disproportionation, and accelerating the catalytic cycle.[1][5][7] However, the wrong ligand or an incorrect concentration can be detrimental.[4][11]
-
Expert Insight: An effective ligand must bind Cu(I) strongly enough to protect it from oxidation but not so tightly that it prevents the alkyne from coordinating. In some cases, particularly in coordinating solvents like DMSO, an excess of a strongly binding ligand can actually inhibit the reaction by blocking the metal's open coordination sites.[11]
-
Solutions:
-
Select the Right Ligand: For aqueous or mixed aqueous/organic reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[10][12] For reactions in organic solvents, TBTA (tris(benzyltriazolylmethyl)amine) is a common choice.[6][13]
-
Optimize Ligand:Copper Ratio: A common starting point is a 2:1 to 5:1 molar ratio of ligand to copper.[10][14] If inhibition is suspected, try reducing the ratio to 1:1. Conversely, if catalyst instability seems to be the issue, a higher ratio may be beneficial.
-
Premix Catalyst and Ligand: Always premix the copper salt and the ligand before adding the reducing agent or initiating the reaction.[4][9][14] This allows the protective copper-ligand complex to form.
-
| Ligand | Common Solvents | Key Characteristics |
| TBTA | Organic (DMF, DMSO, CH₂Cl₂) | The first widely used accelerating ligand; excellent for organic synthesis.[8] |
| THPTA | Aqueous (Water, Buffers), DMSO | Highly water-soluble, ideal for bioconjugation.[12] Protects against reactive oxygen species.[14] |
| BTTAA | Aqueous (Water, Buffers) | A highly accelerating water-soluble ligand.[10] |
Potential Cause 2: Incorrect Solvent or pH
The reaction medium can significantly influence reaction rates and substrate solubility.
-
Expert Insight: While CuAAC is robust across a wide pH range (typically 4-12), the optimal pH is often between 7 and 7.5 for bioconjugation.[15][16] Solvents like DMSO, DMF, and alcohols (or mixtures with water) are excellent choices as they can dissolve a wide range of substrates and facilitate the reaction.[11][17][18] Avoid using acetonitrile, as the nitrile group can coordinate strongly to Cu(I) and inhibit the reaction.[6]
-
Solutions:
-
Ensure Solubility: Confirm that both your azide and alkyne are soluble in the chosen solvent system. Using a co-solvent like DMSO or t-BuOH with water is a common strategy.[1]
-
Buffer the pH: For aqueous reactions, especially with sensitive biomolecules, use a non-coordinating buffer like PBS or HEPES at pH 7.0-7.5.[15]
-
Consider Temperature: Most CuAAC reactions proceed readily at room temperature.[4] However, for sterically hindered substrates, gentle heating to 40-50°C can increase the reaction rate.[4][10]
-
Problem 3: Formation of Side Products
The appearance of unexpected products, often observed by LC-MS or TLC, indicates that side reactions are competing with the desired cycloaddition.
Potential Cause: Alkyne Homocoupling (Glaser Coupling)
The most common side reaction is the oxidative homocoupling of the terminal alkyne to form a diacetylene byproduct.[4][8] This reaction is also mediated by copper and consumes both the alkyne and the active Cu(I) catalyst.
-
Expert Insight: Glaser coupling is favored by the presence of oxygen, which oxidizes Cu(I) to Cu(II), a key participant in the homocoupling mechanism. It is a tell-tale sign of insufficient degassing or an inadequate amount of reducing agent.
-
Solutions:
-
Improve Inert Conditions: This is the most critical step. Rigorously degas all solvents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
-
Increase Reducing Agent: Ensure a sufficient excess of sodium ascorbate (e.g., 5-10 equivalents relative to copper) is present to rapidly reduce any Cu(II) that forms and scavenge dissolved oxygen.[1][9]
-
Adjust Stoichiometry: Using a slight excess (e.g., 1.1-1.5 equivalents) of the azide component can help ensure the alkyne is consumed by the desired reaction pathway.[10]
-
Troubleshooting Workflow Diagram
For a systematic approach, follow this decision-making workflow when encountering low yields.
Caption: A step-by-step decision flowchart for troubleshooting low-yield CuAAC reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for the reagents? A generally recommended order of addition is to first prepare a premixed solution of the Cu(II) salt and the stabilizing ligand.[4][9][14] This mixture is then added to the solution containing the azide and alkyne substrates. The reaction is initiated by the addition of a freshly prepared solution of sodium ascorbate.[4][14] This sequence ensures the protective ligand is in place before the Cu(I) is generated, minimizing oxidation and side reactions.
Q2: Do I always need a ligand? While the reaction can proceed without a ligand, yields are often lower and reaction times longer. For demanding applications, especially in bioconjugation or at low reactant concentrations, a ligand is essential to accelerate the reaction and protect the catalyst, leading to significantly better outcomes.[8][11]
Q3: Can I run my reaction open to the air? It is strongly discouraged. The active Cu(I) catalyst is acutely sensitive to oxygen.[9][14] Exposing the reaction to air will lead to rapid catalyst oxidation, resulting in low yields and the formation of alkyne homocoupling byproducts.[4][8] At a minimum, use thoroughly degassed solvents.
Q4: My substrates are hydrophobic and won't dissolve in water. What should I do? This is a common challenge. The use of aqueous/organic co-solvent mixtures is the standard solution. A 1:1 mixture of water and tert-butanol or DMSO is a robust starting point that can solubilize a wide variety of substrates without significantly hindering the reaction.[1][19]
Key Experimental Protocols
Protocol 1: General Procedure for Small-Scale CuAAC
This protocol is a starting point for the reaction between a small molecule azide and alkyne.
-
Reagent Preparation:
-
Prepare stock solutions: Azide (10 mM in DMSO), Alkyne (10 mM in DMSO), CuSO₄ (20 mM in water), Ligand (e.g., THPTA, 50 mM in water), Sodium Ascorbate (100 mM in water, prepare fresh ).[4]
-
-
Reaction Setup (for a 500 µL final volume):
-
In a microcentrifuge tube, add 50 µL of the 10 mM azide solution (1.0 equiv).
-
Add 50 µL of the 10 mM alkyne solution (1.0 equiv).
-
Add the appropriate volume of solvent (e.g., a mix of water and DMSO) to bring the final volume to 500 µL after all additions.
-
-
Catalyst Addition:
-
In a separate tube, premix the catalyst: Add 2.5 µL of 20 mM CuSO₄ (final conc: 100 µM) and 12.5 µL of 50 mM THPTA (final conc: 1.25 mM).[1] Let this stand for 1 minute.
-
Add the entire premixed catalyst solution to the tube containing the azide and alkyne.
-
-
Initiation and Incubation:
-
Monitoring and Workup:
-
Monitor progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by standard methods such as extraction or chromatography.[1]
-
Protocol 2: Solvent Degassing by Inert Gas Sparging
-
Place your solvent(s) in a flask with a stir bar.
-
Insert a long needle or sparging tube connected to a source of inert gas (Nitrogen or Argon) so that it is submerged below the liquid surface.
-
Provide a second, short needle through the septum as a gas outlet.
-
Bubble the inert gas through the solvent with gentle stirring for at least 20-30 minutes.
-
Remove the sparging tube and outlet needle and store the solvent under a positive pressure of the inert gas until use.
Catalytic Cycle Overview
The efficiency of the CuAAC reaction stems from a well-defined catalytic cycle where the copper(I) catalyst plays a central role in activating the alkyne.
Caption: Simplified catalytic cycle for the CuAAC reaction, highlighting key intermediates.
References
- 1. benchchem.com [benchchem.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Copper( i )-catalyzed click chemistry in deep eutectic solvent for the syntheses of β- d -glucopyranosyltriazoles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01844J [pubs.rsc.org]
- 19. jenabioscience.com [jenabioscience.com]
Technical Support Center: Characterization of Fluorinated Triazoles
Welcome to the technical support center for the characterization of fluorinated triazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these unique and valuable compounds. The incorporation of fluorine into triazole scaffolds imparts significant advantages in pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, these same properties introduce distinct challenges during synthesis, purification, and analytical characterization.
This resource provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these complexities and obtain reliable, high-quality data.
Part 1: General Frequently Asked Questions (FAQs)
This section addresses overarching questions related to the handling and synthesis of fluorinated triazoles before you even reach the analytical instruments.
Q: What are the primary challenges in synthesizing fluorinated triazoles?
A: The synthesis of fluorinated triazoles faces several hurdles. Early-stage fluorination can be challenging because the strong electron-withdrawing nature of fluorine alters the reactivity of the molecule, complicating subsequent functional group modifications.[4] Common synthetic routes like the [3+2] cycloaddition are efficient, but the preparation of fluorinated precursors (e.g., fluoro-alkynes) can be difficult due to their stability.[4][5] An alternative is late-stage fluorination via halogen exchange (Halex) on an iodo-triazole precursor, but this often requires harsh conditions (e.g., high temperatures) and carefully optimized fluoride sources (like AgF or KF) to achieve good yields.[5]
Q: Why is the purification of fluorinated triazoles often difficult?
A: Purification is complicated by the unique physicochemical properties conferred by fluorine. Fluorinated compounds are often both hydrophobic (water-insoluble) and lipophobic (oil-insoluble), leading to unusual solubility profiles.[6] This can make standard chromatographic purification and recrystallization techniques challenging. They may exhibit poor retention on normal-phase silica and unpredictable behavior on reversed-phase media, requiring careful solvent system screening.
Q: Are there common stability issues with fluorinated triazoles I should be aware of?
A: Yes, while the carbon-fluorine bond is generally very strong, certain structural motifs can lead to instability. For instance, a fluorine atom positioned on a carbon adjacent to an amine (e.g., a fluoromethylamine) can be unstable due to the nitrogen lone pair, potentially leading to decomposition.[7] Additionally, if metabolism or a chemical reaction generates a nearby acidic group, it can trigger the elimination of fluoride, forming a reactive Michael acceptor.[7] It is crucial to assess the chemical stability of novel fluorinated compounds early in the development process.[7]
Part 2: Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is an indispensable tool for characterizing these molecules due to the fluorine nucleus's high sensitivity and wide chemical shift range.[6][8]
NMR: Frequently Asked Questions
Q: Why is ¹⁹F NMR so powerful for these compounds?
A: The ¹⁹F nucleus is ideal for NMR for several reasons: it has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive.[6] Its chemical shifts span a very wide range (approx. 800 ppm), making it extremely sensitive to the local electronic environment, which provides detailed structural information.[6] Furthermore, the absence of endogenous fluorinated compounds in biological systems means there is no background signal, which is a significant advantage.[8]
Q: What is the standard reference for ¹⁹F NMR?
A: The internationally accepted primary standard is fluorotrichloromethane (CFCl₃), which is set to 0 ppm.[6] However, due to its role in ozone depletion, its use is restricted. Consequently, secondary internal or external standards are often used, and it is critical to report the standard used for data comparability.
NMR: Troubleshooting in the Lab
Problem: My ¹⁹F NMR signals are unusually broad, leading to loss of resolution.
Broad NMR signals can obscure important coupling information and make interpretation impossible. This issue typically stems from one of three causes: poor sample solubility, the presence of paramagnetic impurities, or chemical exchange dynamics.
References
- 1. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. 5-Fluoro-1,2,3-triazole motif in peptides and its electronic properties - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01716D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Introduction: Welcome to the technical support guide for 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS RN: 166196-11-8). This molecule, a key intermediate and a derivative of the anti-epileptic drug Rufinamide, presents unique solubility challenges due to its complex physicochemical properties.[1][2][3] Its structure contains a polar carboxylic acid, a moderately polar triazole ring, and a non-polar difluorobenzyl group. This amphiphilic nature, combined with strong intermolecular forces such as hydrogen bonding and pi-stacking in its solid state, often leads to poor solubility in common organic solvents.
This guide is designed for researchers, chemists, and formulation scientists. It provides a logical, step-by-step approach to understanding and overcoming solubility issues, ensuring the successful integration of this compound into your experimental workflows.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The solubility behavior is governed by the principle "like dissolves like".[4] This compound's structure creates a solubility challenge for three primary reasons:
-
High Crystal Lattice Energy: In the solid state, the molecules are tightly packed in a crystal lattice. The carboxylic acid groups form strong hydrogen bonds with each other, and the aromatic rings can interact via pi-stacking. A significant amount of energy is required from the solvent to break down this stable lattice before solvation can occur.
-
Amphiphilic Nature: The molecule has distinct regions of high and low polarity.
-
Polar Regions: The carboxylic acid (-COOH) and the 1,2,3-triazole ring are polar and capable of hydrogen bonding.[5]
-
Non-Polar Region: The 2,6-difluorobenzyl group is bulky and hydrophobic.
-
-
Solvent Mismatch: A single solvent often cannot effectively solvate all parts of the molecule simultaneously. A highly polar solvent (like methanol) may interact well with the carboxylic acid but poorly with the non-polar benzyl group. Conversely, a non-polar solvent (like hexane) will not interact sufficiently with the polar functionalities to overcome the crystal lattice energy.
Q2: What is a good starting point for solvent selection?
A2: A logical approach is to start with polar, aprotic solvents that have a high capacity to disrupt hydrogen bonds and solvate various functional groups. Based on the compound's structure, we can predict its relative solubility in common lab solvents.
Table 1: Predicted Solubility and Rationale for Initial Solvent Screening
| Solvent | Class | Polarity | Predicted Solubility | Rationale & Scientific Insight |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High | Excellent hydrogen bond acceptor. Its high polarity effectively solvates the carboxylic acid and triazole ring, while its structure can accommodate the non-polar benzyl group. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | High | Similar to DMSO, DMF is a strong hydrogen bond acceptor and highly polar, making it effective at breaking the crystal lattice. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Moderate | A good starting point for reactions. Less polar than DMSO/DMF, it offers a balance for solvating both non-polar and polar regions. Solubility may require heating. |
| Methanol (MeOH) | Polar Protic | High | Low to Moderate | As a protic solvent, it can hydrogen bond with the solute. However, its small size and strong self-association may not be sufficient to fully surround and solvate the bulky, non-polar benzyl group.[5] |
| Ethanol (EtOH) | Polar Protic | High | Low to Moderate | Similar to methanol, but its slightly larger alkyl chain may offer slightly better interaction with the non-polar moiety. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Low | While polar, ACN is a poor hydrogen bond acceptor and is generally less effective at solvating carboxylic acids compared to DMSO or DMF. |
| Dichloromethane (DCM) | Non-Polar | Low | Very Low | Insufficiently polar to overcome the strong intermolecular hydrogen bonding of the carboxylic acid dimer in the crystal lattice. |
| Toluene / Hexanes | Non-Polar | Low | Very Low | These solvents cannot interact with the polar functional groups and will fail to break the crystal lattice energy. |
Part 2: Troubleshooting Workflow for Solubility Enhancement
If you encounter poor solubility after selecting an initial solvent, follow this systematic troubleshooting guide. The goal is to introduce energy or modify the system's chemistry to favor dissolution.
Q3: My compound is not dissolving in my chosen solvent at room temperature. What is the next logical step?
A3: The first step is to introduce energy into the system via controlled heating and agitation. This is often the simplest and most effective initial troubleshooting step. If this fails, a systematic workflow should be followed.
// Node Definitions Start [label="Start: Compound Insoluble\nin Selected Solvent at RT", fillcolor="#F1F3F4", fontcolor="#202124"]; Verify [label="Step 1: Verify Compound Purity\n(Check for insoluble impurities)", fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="Step 2: Apply Gentle Heat\n(e.g., 40-60 °C with stirring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result_Heat [label="Is it soluble?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cosolvent [label="Step 3: Use a Co-solvent System\n(e.g., THF with 5-10% DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result_Cosolvent [label="Is it soluble?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH_Adjust [label="Step 4: pH Adjustment (In-situ Salt Formation)\n(Add organic base like TEA or DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result_pH [label="Is it soluble?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End_Success [label="Success: Proceed with Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Fail [label="Advanced Strategy Required:\nRe-evaluate solvent system or consider derivatization", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges (Workflow Logic) Start -> Verify; Verify -> Heat; Heat -> Result_Heat; Result_Heat -> End_Success [label="Yes"]; Result_Heat -> Cosolvent [label="No"]; Cosolvent -> Result_Cosolvent; Result_Cosolvent -> End_Success [label="Yes"]; Result_Cosolvent -> pH_Adjust [label="No"]; pH_Adjust -> Result_pH; Result_pH -> End_Success [label="Yes"]; Result_pH -> End_Fail [label="No"]; } ` Caption: Troubleshooting workflow for enhancing solubility.
Q4: How do I safely use temperature to improve solubility? (Protocol)
A4: Increasing temperature provides the thermal energy needed to break the crystal lattice bonds.[6] Most dissolution processes are endothermic, meaning solubility increases with temperature.
Protocol 2.1: Controlled Thermal Dissolution
-
Objective: To dissolve the compound using minimal heat to avoid potential degradation.
-
Materials:
-
This compound
-
Selected organic solvent (e.g., THF, DMF)
-
Stir plate with heating and temperature probe
-
Reaction vessel (flask or vial) with a stir bar
-
Condenser (if heating near the solvent's boiling point)
-
-
Procedure:
-
Add the solid compound and the solvent to the reaction vessel with a stir bar.
-
Begin stirring at a moderate speed (e.g., 300 RPM) at room temperature.
-
Slowly increase the temperature in 10 °C increments, holding for 5-10 minutes at each step.
-
Visually inspect for dissolution. Many compounds will dissolve between 40-60 °C.
-
Critical Observation: Note the temperature at which complete dissolution occurs. If the compound precipitates upon cooling, it indicates a supersaturated solution, and the experiment may need to be performed at an elevated temperature.
-
-
Trustworthiness Check: Always run a small-scale test first. After dissolving with heat and re-cooling to room temperature, check for precipitation. This confirms whether you have achieved true solubility or merely a temporary supersaturated state.
Q5: The compound is still not soluble enough. How does co-solvency work? (Protocol)
A5: Co-solvency involves mixing two or more miscible solvents to create a system with ideal polarity.[6][7] For this compound, you can mix a moderately effective solvent (like THF) with a small amount of a very powerful but potentially reactive solvent (like DMSO) to boost dissolving power.
Protocol 2.2: Systematic Co-solvent Screening
-
Objective: To find a solvent blend that dissolves the compound at the desired concentration.
-
Materials:
-
Primary solvent (e.g., Tetrahydrofuran - THF)
-
Co-solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Compound to be dissolved
-
-
Procedure:
-
Prepare a slurry of the compound in the primary solvent (THF) at the target concentration.
-
While stirring, add the co-solvent (DMSO) dropwise (or as 1-5% v/v additions).
-
After each addition, allow the system to stir for 5-10 minutes and observe for dissolution.
-
Continue adding the co-solvent until the solid dissolves completely.
-
Causality: The DMSO disrupts the strong hydrogen bonds of the carboxylic acid that THF alone cannot overcome, while the bulk THF maintains the overall solvent properties required for your experiment. This synergy is the hallmark of a successful co-solvent system.
-
Q6: I see the molecule is a carboxylic acid. Can I leverage pH to dramatically increase solubility? (Protocol)
A6: Absolutely. This is the most powerful chemical technique for this specific molecule. By adding a base, you can deprotonate the weakly acidic carboxylic acid (-COOH) to its conjugate base, a carboxylate salt (-COO⁻). This ionic form is significantly more polar and vastly more soluble in polar organic solvents.[6][8]
Protocol 2.3: Solubility Enhancement via In-situ Salt Formation
-
Objective: To convert the insoluble free acid into a soluble salt directly within the organic solvent.
-
Materials:
-
Slurry of the compound in a suitable polar solvent (e.g., THF, Methanol, or DMF).
-
An organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
-
-
Procedure:
-
To your stirred slurry of the compound at room temperature, add the organic base (e.g., TEA) dropwise. A stoichiometric amount (1.0 equivalent) is typically sufficient.
-
Mechanism: The nitrogen on the amine base deprotonates the carboxylic acid, forming a triethylammonium carboxylate salt in situ. R-COOH + N(Et)₃ → [R-COO⁻][HN⁺(Et)₃]
-
Observation: You should observe the solid rapidly dissolving as the highly soluble salt is formed.
-
-
Expert Insight & Trustworthiness: This method is highly effective but fundamentally changes the chemical nature of your compound from neutral to ionic. You must confirm that this newly formed salt does not negatively interfere with any downstream steps in your planned reaction or analysis. For example, if your reaction is sensitive to bases, this method may not be appropriate.
References
- 1. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | 166196-11-8 [chemicalbook.com]
- 3. anaxlab.com [anaxlab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
avoiding decarboxylation during functionalization of triazole carboxylic acids
Technical Support Center: Functionalization of Triazole Carboxylic Acids
A Guide to Overcoming Decarboxylation Challenges in Synthetic Chemistry
Welcome to the Technical Support Center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with triazole carboxylic acids and encountering challenges with their stability during functionalization reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the complexities of these valuable but often sensitive building blocks.
Triazole carboxylic acids are crucial synthons in drug discovery, serving as bioisosteres for amides and other carbonyl groups.[1][2][3] However, their utility is often hampered by a high propensity for decarboxylation, leading to low yields and difficult purifications. This guide offers a structured, question-and-answer approach to troubleshoot and solve these common experimental hurdles.
Frequently Asked Questions (FAQs): Understanding the Root Cause
This section addresses the fundamental chemical principles governing the stability of triazole carboxylic acids.
Q1: Why are triazole carboxylic acids so prone to decarboxylation?
A: The susceptibility of triazole carboxylic acids to decarboxylation stems from the electron-deficient nature of the triazole ring.[4] The triazole ring acts as a potent electron-withdrawing group, which stabilizes the negative charge that develops on the ring carbon atom after the loss of carbon dioxide (CO₂). This reaction proceeds through a carbanionic intermediate, and the stability of this intermediate is the primary thermodynamic driver for the unwanted side reaction. In essence, the aromatic, electron-rich nature of the triazole ring provides a favorable pathway for the elimination of the carboxyl group.[5][6][7]
Q2: What are the primary experimental factors that trigger premature decarboxylation?
A: Decarboxylation is most often triggered by a combination of three factors:
-
Heat: Thermal energy is the most common culprit. Many standard functionalization protocols that require heating will accelerate the rate of decarboxylation significantly.[8]
-
Strong Bases: The presence of a strong base can deprotonate the carboxylic acid, forming a carboxylate anion. This anion is electronically poised to lose CO₂, especially upon heating.
-
Prolonged Reaction Times: Even under milder conditions, allowing reactions to proceed for extended periods can lead to a gradual accumulation of the decarboxylated byproduct.
Q3: Is there a difference in stability between 1,2,3-triazole and 1,2,4-triazole carboxylic acids?
A: Yes, the position of the carboxylic acid group and the specific isomer (1,2,3- vs. 1,2,4-) can influence stability, although all are generally considered sensitive. The electronic environment and the position of the nitrogen atoms relative to the carboxyl group affect the stability of the carbanionic intermediate. For instance, a carboxylic acid at the C5 position of a 1,2,4-triazole ring can be particularly labile due to the influence of the adjacent nitrogen atoms. Experimental evaluation is always recommended for a new substrate.
Troubleshooting Guide: Amide Coupling Reactions
Scenario: You are performing an amide coupling reaction with a 1,2,4-triazole-3-carboxylic acid. After the reaction, TLC and LC-MS analysis show a low yield of the desired amide and a significant amount of the simple, decarboxylated 1,2,4-triazole as the major byproduct.
The Problem: Standard Coupling Conditions Are Often Too Harsh
Standard amide bond formation protocols often involve activating the carboxylic acid at room temperature or even with gentle heating, followed by the addition of an amine. For sensitive substrates like triazole carboxylic acids, these conditions are often sufficient to induce significant decarboxylation. The key is to form the activated ester intermediate under conditions that do not favor the competing decarboxylation pathway.
Solution: Low-Temperature Activation & Judicious Choice of Reagents
A robust strategy involves activating the carboxylic acid at low temperatures before introducing the amine nucleophile. This approach kinetically favors the desired activation over the thermodynamically driven decarboxylation.
Step-by-Step Protocol for Suppressing Decarboxylation in Amide Coupling:
-
Dissolution & Cooling: Dissolve the triazole carboxylic acid (1.0 eq) and the chosen coupling reagent (e.g., HATU, 1.1 eq) in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂). Cool the mixture to 0 °C in an ice bath. Rationale: Low temperature slows all reaction rates, including the undesired decarboxylation.
-
Base Addition: Add a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA, 2.0 eq) dropwise to the cold solution. Stir for 5-10 minutes. Rationale: DIPEA is basic enough to facilitate the reaction but is sterically hindered, which can reduce side reactions. Avoid stronger, less hindered bases like triethylamine if decarboxylation is a major issue.
-
Activation: Allow the activation to proceed at 0 °C for 15-30 minutes. You are forming the activated O-acylisourea or equivalent intermediate during this step.
-
Nucleophile Addition: Add the amine (1.2 eq) to the cold reaction mixture.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS. Rationale: The amide formation is typically much faster than decarboxylation once the activated species is formed, especially at lower temperatures.
-
Workup: Proceed with a standard aqueous workup to quench the reaction and purify the product.
For exceptionally unstable acids, consider a one-pot C-H carboxylation followed by an immediate in-situ amide coupling, which avoids the isolation of the sensitive carboxylic acid intermediate altogether.[5][9][10]
Comparative Data: Reagent Selection
| Coupling Reagent | Base | Temperature (°C) | Typical Outcome for Sensitive Substrates |
| EDC / HOBt | DIPEA | 0 to RT | Good, but can be sluggish. Low decarboxylation. |
| HATU / HBTU | DIPEA / Collidine | 0 to RT | Excellent. Fast activation at low temp minimizes side reactions. |
| DCC | Triethylamine | RT to 50°C | High risk of decarboxylation and DCU byproduct removal issues. |
| SOCl₂ / Oxalyl Chloride | Pyridine | 0 to RT | Very high risk. Formation of the acid chloride is often too harsh. |
Experimental Workflow Diagram
Caption: Low-temperature workflow for successful amide coupling.
Troubleshooting Guide: Esterification Reactions
Scenario: You are attempting to synthesize the methyl ester of a triazole carboxylic acid using methanol and a catalytic amount of sulfuric acid (Fischer esterification). The reaction mixture darkens, and you isolate only the decarboxylated starting material.
The Problem: Thermally and Acid-Driven Decomposition
Classic Fischer esterification requires high temperatures and strongly acidic conditions. This combination is highly detrimental to electron-deficient heterocyclic carboxylic acids and is a direct recipe for quantitative decarboxylation.
Solution: Mild, Non-Acidic Esterification Protocols
To successfully form esters, you must use milder methods that operate at or near room temperature and avoid strong acids.
Step-by-Step Protocol for Mild Esterification (via Alkyl Halide):
-
Dissolution: Dissolve the triazole carboxylic acid (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Base Addition: Add a mild, solid base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). Stir for 10-15 minutes at room temperature. Rationale: Cs₂CO₃ is often more effective due to its higher solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the carboxylate.[11]
-
Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, ethyl bromide, 1.2 eq) to the suspension.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS until the starting material is consumed. Gentle heating (40-50 °C) can be applied cautiously if the reaction is slow, but room temperature is preferred.
-
Workup: Filter off the inorganic salts. Remove the solvent under reduced pressure and purify the resulting ester, typically via chromatography.
Comparative Data: Esterification Methods
| Method | Conditions | Temperature (°C) | Success Rate for Sensitive Substrates |
| Fischer Esterification | Alcohol (solvent), H₂SO₄ (cat.) | Reflux (65-100°C) | Very Low. High risk of complete decarboxylation. |
| Alkyl Halide / Base | K₂CO₃ or Cs₂CO₃, DMF | RT to 50°C | High. Generally the most reliable method.[11] |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD, Alcohol | 0 to RT | Moderate to High. Can be effective but requires careful purification. |
| Coupling Reagent | EDC/DMAP, Alcohol | 0 to RT | Moderate to High. Adapts the amide coupling principle. |
Decarboxylation Mechanism Diagram
Caption: The mechanism of triazole carboxylic acid decarboxylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (Open Access) Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids (2023) | Hang T. Dang | 15 Citations [scispace.com]
- 3. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. quora.com [quora.com]
- 9. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 1,2,3-Triazoles: A Comparative Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous 1,2,3-Triazole Scaffold
The 1,2,3-triazole moiety is a five-membered aromatic heterocycle that has become an indispensable building block in modern chemistry.[1][2][3] Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have cemented its role in diverse fields, from medicinal chemistry, where it serves as a robust amide bond bioisostere, to materials science and bioconjugation.[3][4] The surge in its application is intrinsically linked to the development of highly efficient and versatile synthetic methods.
This guide provides an in-depth comparison of the primary synthetic routes to 1,2,3-triazoles. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings, comparative performance, and practical considerations of each method, empowering you to select the optimal strategy for your specific research objectives.
The Foundation: The Huisgen 1,3-Dipolar Cycloaddition
The seminal work on 1,2,3-triazole synthesis was pioneered by Rolf Huisgen, who described the 1,3-dipolar cycloaddition between an azide and an alkyne.[4][5][6] This thermal, uncatalyzed reaction proceeds through a concerted, pericyclic mechanism.
While foundational, the classic Huisgen cycloaddition suffers from significant drawbacks that limit its modern utility. The reaction typically requires harsh conditions, such as elevated temperatures (often exceeding 100°C) and prolonged reaction times (18 hours or more), to achieve reasonable yields.[5][6][7] Furthermore, it exhibits poor regioselectivity when using terminal alkynes, producing a mixture of 1,4- and 1,5-disubstituted regioisomers, which necessitates challenging purification steps.[4][5]
The "Click Chemistry" Paradigm: Catalysis Unlocks Efficiency and Control
The limitations of the thermal Huisgen reaction were overcome with the advent of "click chemistry," a concept championed by K. B. Sharpless.[2][8][9] This philosophy emphasizes reactions that are modular, high-yielding, stereospecific, and generate minimal byproducts.[8][9] The catalyzed azide-alkyne cycloaddition quickly became the quintessential example of this powerful approach.[5][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Independently reported by the groups of Morten Meldal and K. Barry Sharpless in 2002, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) transformed the landscape of organic synthesis.[2][5] This reaction exhibits an astounding rate acceleration of up to 10⁸ compared to its uncatalyzed counterpart and proceeds with near-perfect regioselectivity.[10]
Mechanism and Causality:
Unlike the concerted thermal reaction, CuAAC proceeds through a stepwise mechanism involving a copper acetylide intermediate.[5] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[10][11] Kinetic and computational studies support a dinuclear copper pathway as the kinetically favored route, which accounts for the reaction's remarkable efficiency.[12] The copper catalyst coordinates to both the alkyne and the azide, lowering the activation energy and directing the reaction to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[5][10][]
Advantages:
-
Exceptional Regioselectivity: Exclusively yields the 1,4-isomer.[5][7]
-
Mild Conditions: Often proceeds at room temperature in aqueous solutions, tolerating a wide pH range (4-12).[10]
-
High Yields: Consistently provides excellent yields with simple purification.[8][9]
-
Broad Scope: Tolerates a vast array of functional groups.[10]
Limitations:
-
Catalyst Cytotoxicity: The use of copper is a significant drawback for applications in living systems due to its toxicity.[7][14]
-
Terminal Alkynes Only: The reaction is generally limited to terminal alkynes.[5][15]
Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides regioselective access to 1,5-disubstituted 1,2,3-triazoles.[5][16][17] This method significantly expands the synthetic toolbox, allowing for the creation of triazole isomers that are inaccessible via the copper-catalyzed route.
Mechanism and Causality:
The mechanism of RuAAC is distinct from CuAAC. It is proposed to proceed via the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[10][18] Subsequent reductive elimination then forms the triazole product and regenerates the active catalyst.[10][18] This pathway favors the formation of the 1,5-isomer.[10]
Advantages:
-
Complementary Regioselectivity: Exclusively yields the 1,5-isomer from terminal alkynes.[7][16]
-
Broader Substrate Scope: Unlike CuAAC, RuAAC is effective with both terminal and internal alkynes, enabling the synthesis of fully substituted 1,2,3-triazoles.[5][16][18]
-
Tolerant of Labile Reactants: Can be suitable for substrates that are sensitive under CuAAC conditions.[16]
Limitations:
-
Catalyst Cost and Availability: Ruthenium catalysts (e.g., Cp*RuCl(PPh₃)₂) can be more expensive and less readily available than simple copper salts.[18][19]
-
Reaction Conditions: May require specific solvents and, in some cases, elevated temperatures, particularly for less reactive substrates like aryl azides.[15]
Caption: Proposed mechanism for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where metal catalysts are prohibitive, particularly in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a robust, metal-free alternative.[14][] This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific labeling of biomolecules in living cells.[][21]
Mechanism and Causality:
SPAAC revives the original Huisgen cycloaddition but accelerates it by using a highly strained cyclic alkyne, typically a cyclooctyne derivative (e.g., BCN, DIBO, DBCO).[14][] The high degree of ring strain (e.g., ~18 kcal/mol for a cyclooctyne) is released upon the [3+2] cycloaddition with an azide, providing a powerful thermodynamic driving force for the reaction to proceed rapidly at physiological temperatures without a catalyst.[][22]
Advantages:
-
Metal-Free: Completely avoids catalyst-induced cytotoxicity, making it ideal for in vivo and bioconjugation applications.[14][][23]
-
Bioorthogonal: Reacts selectively with azides with no interference from other biological functional groups.[14][]
-
Mild Conditions: Proceeds under physiological conditions (temperature, pH, aqueous environment).[14]
Limitations:
-
Slower Kinetics: Reaction rates are generally slower than CuAAC, although highly reactive cyclooctynes have been developed to mitigate this.[14][24]
-
Complex Reagents: The synthesis of strained cyclooctynes can be complex and costly.
-
Lack of Regiocontrol: Typically produces a mixture of regioisomers, similar to the thermal Huisgen reaction.[14][22]
Caption: General workflow of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Performance Comparison: A Data-Driven Overview
The choice of synthetic method depends critically on the desired outcome. The following table summarizes the key performance characteristics of each major pathway.
| Feature | Huisgen Cycloaddition | CuAAC | RuAAC | SPAAC |
| Regioselectivity | Mixture of 1,4 and 1,5 | 1,4-disubstituted [5][7] | 1,5-disubstituted [5][16] | Mixture (depends on cyclooctyne)[14][22] |
| Catalyst | None (Thermal) | Copper(I) [] | Ruthenium(II) [16] | None (Strain-Promoted)[14][] |
| Reaction Conditions | High Temp. (>100°C)[5][7] | Room Temp., Aqueous[10] | Room Temp. to 110°C[15][16] | Physiological Temp., Aqueous[14] |
| Reaction Rate | Very Slow (hours to days) | Very Fast (minutes) | Fast (minutes to hours) | Moderate to Fast (depends on strain) |
| k (M⁻¹s⁻¹) | ~10⁻⁷ - 10⁻⁶ | ~1 - 10⁴[25] | Variable, generally fast | ~0.1 - 2.0 (can be higher)[25] |
| Alkyne Scope | Terminal & Internal | Terminal Only [5] | Terminal & Internal [16][18] | Strained Cyclic Alkynes |
| Yields | Moderate to Good | Excellent | Good to Excellent[26] | Good to Excellent |
| Primary Advantage | Foundational method | Speed, simplicity, 1,4-selectivity | 1,5-selectivity, internal alkynes | Biocompatibility , metal-free[14] |
| Primary Limitation | Harsh conditions, no selectivity[4] | Copper cytotoxicity [7] | Catalyst cost, conditions | Reagent synthesis, slower kinetics[14][24] |
Experimental Protocols: Self-Validating Methodologies
To ensure scientific integrity, the following are generalized, yet detailed, protocols for the three primary catalyzed cycloaddition reactions.
Protocol 1: General Procedure for CuAAC
This protocol describes a typical lab-scale synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ generation of the Cu(I) catalyst.
-
Reactant Preparation: In a suitable vial, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.1 eq) in a 1:1 mixture of water and t-butanol (or another suitable solvent system like THF/H₂O or DMSO).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq, e.g., 1 M). Prepare a separate aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq, e.g., 0.5 M).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution. The reaction mixture will often turn a yellow-green color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-12 hours.
-
Workup and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[11]
Protocol 2: General Procedure for RuAAC
This protocol outlines the synthesis of a 1,5-disubstituted 1,2,3-triazole using a standard ruthenium catalyst.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as ruthenium catalysts can be sensitive to air.
-
Reactant Preparation: In a Schlenk flask, dissolve the alkyne (1.0 eq), the azide (1.0-1.2 eq), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%) in a dry, degassed solvent (e.g., toluene, THF, or 1,2-dichloroethane).
-
Reaction Execution: Stir the mixture at the desired temperature (can range from room temperature to 80°C or higher, depending on substrate reactivity).
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel to afford the pure 1,5-disubstituted (or fully substituted) 1,2,3-triazole.[16][18]
Protocol 3: General Procedure for SPAAC (Bioconjugation Focus)
This protocol describes a typical bioconjugation reaction, such as labeling an azide-modified protein with a cyclooctyne-functionalized fluorescent dye.
-
Reagent Preparation: Prepare a stock solution of the strained cyclooctyne (e.g., DBCO-Fluorophore) in a biocompatible solvent such as DMSO. Prepare the azide-modified biomolecule (e.g., a protein) in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Reaction Initiation: To the solution of the azide-modified biomolecule, add the strained cyclooctyne stock solution to achieve the desired final concentration (typically a 5- to 20-fold molar excess of the cyclooctyne is used).
-
Incubation: Gently mix or shake the reaction at a controlled temperature (e.g., 4°C, 25°C, or 37°C, depending on the stability of the biomolecule). Reaction times can vary from 30 minutes to several hours.
-
Reaction Monitoring & Purification: The progress of the labeling can be monitored by techniques such as SDS-PAGE with fluorescence imaging. After the reaction, excess unreacted cyclooctyne reagent can be removed by methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.[25]
Conclusion and Strategic Selection
The synthesis of 1,2,3-triazoles has evolved from a specialized, high-effort reaction to one of the most reliable and versatile transformations in the chemist's arsenal. The choice of method is dictated by the specific needs of the project:
-
For rapid, high-yield synthesis of 1,4-disubstituted triazoles for applications in drug discovery or materials science, CuAAC remains the undisputed method of choice due to its efficiency and simplicity.
-
When the synthesis of a 1,5-disubstituted or a fully substituted triazole is required, RuAAC is the premier method, offering complementary regioselectivity and a broader substrate scope.
-
For applications in chemical biology, live-cell imaging, or the creation of bioconjugates where metal toxicity is a concern, SPAAC is the essential tool, providing a truly bioorthogonal and metal-free ligation strategy.
By understanding the distinct mechanisms, advantages, and limitations of each of these powerful methods, researchers can strategically design and execute their synthetic plans with precision and confidence.
References
- 1. tandfonline.com [tandfonline.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. grokipedia.com [grokipedia.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Azide_alkyne_Huisgen_cycloaddition [chemeurope.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 17. chesci.com [chesci.com]
- 18. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Definitive Structural Validation of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Introduction: The Imperative of Unambiguous Structural Validation in Drug Development
In the landscape of pharmaceutical development, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. The process of drug discovery and development hinges on a deep understanding of the relationship between a molecule's structure and its biological activity.[1] Any ambiguity in the atomic arrangement can lead to misinterpreted biological data, failed clinical trials, and significant financial setbacks.[2][3] This is particularly true for active pharmaceutical ingredients (APIs) and their synthetic intermediates, where incorrect isomer identification could drastically alter pharmacological and toxicological profiles.
This guide focuses on 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, a key intermediate in the synthesis of Rufinamide, an anticonvulsant medication used to treat seizures associated with Lennox-Gastaut syndrome.[4][5][6] The regiochemistry of the triazole ring—specifically, the confirmation of the 1,4-disubstituted pattern over other potential isomers—is critical. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they provide inferential evidence of connectivity and composition.[7][8] Single-crystal X-ray crystallography, however, stands alone in its ability to provide a direct, high-resolution visualization of the molecular structure in the solid state, serving as the ultimate arbiter of its atomic architecture.[9][10]
This document provides a comparative analysis of these techniques, detailing not just the protocols but the causality behind the experimental choices, offering researchers a comprehensive framework for achieving irrefutable structural validation.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail, providing precise measurements of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.[10] It also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. For a regulatory submission or patent application, crystallographic data represents the highest standard of structural proof.
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and patience.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Crystallization of this compound
The formation of a diffraction-quality crystal is often the most challenging step.[9] The carboxylic acid moiety in the target molecule provides a valuable handle for forming strong, directional hydrogen bonds, which can facilitate orderly crystal packing.
-
Material Purity: Begin with the highest purity material available (>98%, confirmed by NMR and LC-MS). Impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.[11]
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal.[11][12] For this molecule, solvents like methanol, ethanol, or acetone are good starting points.
-
Method: Slow Evaporation:
-
Prepare a nearly saturated solution of the compound (approx. 10-20 mg) in a suitable solvent (e.g., 1-2 mL of methanol) in a clean, small vial.
-
Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap, pierced with a needle or slightly loosened, to allow for slow solvent evaporation over several days.[13]
-
Place the vial in a vibration-free location at a constant temperature.[12]
-
-
Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully extract one using a cryoloop and immediately mount it on the goniometer head of the diffractometer.
Data Presentation: Expected Crystallographic Parameters
While the exact crystal structure of the carboxylic acid is not publicly deposited, the parameters for its ethyl ester, ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate, provide a strong predictive baseline.[4] The primary difference will be the presence of carboxylic acid dimers in the crystal lattice, linked by strong O-H···O hydrogen bonds.[14]
| Parameter | Expected Value (based on Ethyl Ester Derivative[4]) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~9.5 |
| b (Å) | ~11.0 |
| c (Å) | ~12.2 |
| β (°) | ~93 |
| Volume (ų) | ~1260 |
| Z | 4 |
| Key Feature | The dihedral angle between the triazole and difluorophenyl rings is expected to be significant (~74°), indicating a non-planar conformation. |
| Expected H-Bonding | Strong intermolecular O-H···O hydrogen bonds forming R²₂(8) graph-set motifs between carboxylic acid groups.[14] |
Orthogonal Validation: A Multi-Technique Approach
While crystallography provides the definitive structure, it is crucial to compare its findings with data from other analytical techniques that probe the molecule's properties in solution. This comparative approach ensures that the crystallized form is representative of the bulk material.
Caption: Logic diagram showing complementary data from different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution.[8] For this compound, ¹H and ¹³C NMR are essential for confirming the presence of all constituent parts and, crucially, for verifying the 1,4-disubstitution pattern of the triazole ring.[15][16][17] Advanced 2D NMR techniques like HMBC can show correlations between the benzyl CH₂ protons and the triazole ring carbons, confirming the linkage point.[18][19]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the carboxylic acid and allow observation of the acidic proton).
-
Data Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher spectrometer. If ambiguity remains, acquire 2D spectra (COSY, HSQC, HMBC).
-
Spectral Interpretation: Analyze chemical shifts, coupling constants, and integration to assign all signals. The key diagnostic signal is the singlet for the C5-H proton on the triazole ring, typically found downfield (δ 8.0-9.5 ppm).[15]
| Proton / Carbon | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| Triazole CH | 8.5 - 9.0 (s, 1H) | 125 - 130 | The sole proton on the triazole ring, deshielded by adjacent nitrogen atoms. |
| Benzyl CH ₂ | 5.8 - 6.0 (s, 2H) | 45 - 50 | Methylene protons adjacent to the electron-withdrawing triazole and difluorobenzyl rings. |
| Aromatic CH | 7.2 - 7.6 (m, 3H) | 112 - 132 | Complex multiplet pattern characteristic of a 2,6-disubstituted benzyl group. |
| Carboxylic Acid OH | >12 (br s, 1H) | - | Broad, exchangeable proton, highly deshielded. |
| Triazole C -H | - | 125 - 130 | Carbon bearing the triazole proton. |
| Triazole C -COOH | - | 140 - 145 | Quaternary carbon attached to the carboxylic acid. |
| Carboxylic C =O | - | 160 - 165 | Carbonyl carbon. |
| Aromatic C -F | - | 160 - 164 (d, J ≈ 250 Hz) | Carbons directly attached to fluorine, showing characteristic large C-F coupling. |
Mass Spectrometry (MS)
Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula.[20] This technique unequivocally confirms that the compound has the correct atomic composition. The fragmentation pattern can also offer supporting structural evidence.[21][22]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap for HRMS). Acquire data in both positive and negative ion modes. The carboxylic acid should ionize well in negative mode to give the [M-H]⁻ ion.
-
Data Analysis:
-
Confirm the mass of the parent ion. For C₁₀H₇F₂N₃O₂, the monoisotopic mass is 239.0506. The observed mass should be within 5 ppm of this value.
-
Analyze the fragmentation pattern. A characteristic loss would be that of CO₂ (44 Da) from the carboxylate anion.
-
Comparative Analysis: Choosing the Right Tool
No single technique tells the whole story. The synergy between crystallography, NMR, and MS provides a self-validating system for structural confirmation.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D molecular structure, bond lengths/angles, conformation, packing | Atomic connectivity, regiochemistry, solution-state conformation | Molecular weight, elemental formula, fragmentation |
| State of Matter | Solid (single crystal) | Solution | Gas-phase ions |
| Key Strength | Unambiguous determination of absolute structure and stereochemistry.[7][10] | Excellent for distinguishing isomers and providing a picture of the molecule in solution.[8][15] | High sensitivity and accuracy for confirming molecular formula.[20] |
| Key Limitation | Requires a high-quality single crystal; structure may not represent the dominant form in solution.[8][9] | Provides an averaged structure in solution; cannot determine precise bond lengths or angles.[7] | Cannot distinguish between isomers; provides no connectivity data on its own. |
| Role in Validation | Definitive Proof: The ultimate arbiter of structure. | Primary Confirmation: Confirms the correct isomer was synthesized. | Identity Check: Confirms elemental composition and molecular weight. |
Conclusion
For researchers, scientists, and drug development professionals, the validation of a molecule's structure is a critical step that underpins all subsequent research. In the case of this compound, while NMR and mass spectrometry are essential for confirming the molecular formula and the correct 1,4-disubstituted regiochemistry, they provide an incomplete picture.
Single-crystal X-ray crystallography is the only technique that delivers an irrefutable, high-resolution, three-dimensional model of the molecule. It provides the definitive evidence required to resolve any structural ambiguities, secure intellectual property, and satisfy the rigorous standards of regulatory bodies. By employing these techniques in a complementary fashion, researchers can build a comprehensive and unassailable data package that validates the molecular structure with the highest degree of scientific integrity.
References
- 1. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 2. Why structural proteomics is the best tool for drug target validation [biognosys.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glycomindsynth.com [glycomindsynth.com]
- 6. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid Exporters [ascentusorganics.com]
- 7. quora.com [quora.com]
- 8. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To [chem.rochester.edu]
- 12. journals.iucr.org [journals.iucr.org]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of a key intermediate, 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, a crucial component in the synthesis of the antiepileptic drug Rufinamide. The choice of analytical technique is critical, directly impacting the reliability of purity data and, consequently, the safety and efficacy of the final drug product. This document will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), Liquid Chromatography-Mass Spectrometry (LC-MS), Differential Scanning Calorimetry (DSC), and Thin-Layer Chromatography (TLC), providing field-proven insights and detailed experimental protocols.
The Criticality of Purity in Pharmaceutical Synthesis
The purity profile of a drug intermediate like this compound is a critical quality attribute. Impurities can arise from starting materials, by-products of the synthesis, or degradation products. Even trace amounts of these impurities can have unintended pharmacological or toxicological effects, compromising the safety and efficacy of the final API. Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances. Therefore, employing robust and validated analytical methods for purity determination is not just a matter of good science but a regulatory necessity.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for purity assessment depends on a variety of factors, including the nature of the analyte and potential impurities, the required sensitivity and accuracy, and the stage of drug development. The following table provides a comparative summary of the key performance characteristics of the analytical techniques discussed in this guide.
| Parameter | HPLC-UV | qNMR | LC-MS | DSC | TLC |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity proportional to molar concentration | Chromatographic separation with mass-based detection and identification | Measurement of heat flow during melting | Chromatographic separation on a planar surface |
| Primary Use | Quantitative purity, impurity profiling | Absolute purity determination, structural elucidation | Impurity identification and quantification | High-purity assessment of crystalline solids | Reaction monitoring, qualitative impurity spotting |
| LOD | ~0.01-0.1 µg/mL | ~0.1-1 mg/mL | ~pg/mL - ng/mL | ~0.1 mol% | ~µg - ng |
| LOQ | ~0.03-0.3 µg/mL | ~0.3-3 mg/mL | ~fg/mL - pg/mL | ~0.2 mol% | ~ng - µg |
| Precision (RSD) | < 2% | < 1% | < 5% | Variable | Semi-quantitative |
| Accuracy | High | Very High | High | High (for high purity) | Low |
| Specificity | Good (with appropriate column and mobile phase) | High (structurally specific) | Very High (mass-based) | Moderate (eutectic systems) | Low to Moderate |
| Sample Throughput | Moderate | Low to Moderate | Moderate | Low | High |
Experimental Protocols and Methodologies
A self-validating system of protocols is essential for trustworthy and reproducible results. The following sections provide detailed, step-by-step methodologies for each analytical technique, grounded in established scientific principles and regulatory expectations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering excellent resolution and sensitivity for the separation and quantification of the main component and its impurities.
Protocol: Reversed-Phase HPLC for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal to separate impurities with a wide range of polarities. A typical starting point would be a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) to ensure good peak shape for the carboxylic acid.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Causality Behind Experimental Choices: The C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules. The gradient elution ensures that both polar and non-polar impurities are eluted and detected. Formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the direct proportionality between the integrated signal intensity and the number of nuclei.
Protocol: 1H qNMR for Absolute Purity Determination
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into an NMR tube.
-
Accurately weigh a similar amount of the internal standard into the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).
-
Acquisition Time (aq): Sufficient to ensure good digital resolution.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Carefully integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Causality Behind Experimental Choices: The choice of a suitable internal standard and a long relaxation delay are the most critical parameters for accurate qNMR. The internal standard must be stable, non-volatile, and have signals that are sharp and do not overlap with the analyte. A long relaxation delay ensures that the magnetization of all nuclei has returned to equilibrium before the next pulse, which is essential for the direct proportionality between signal intensity and the number of nuclei.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the ideal technique for identifying and quantifying trace-level impurities.
Protocol: LC-MS for Impurity Identification and Profiling
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions: The same HPLC method as described above can be used.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of impurities.
-
Scan Range: A wide mass range (e.g., m/z 100-1000) to detect potential impurities with different molecular weights.
-
Fragmentation (MS/MS): For structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of each detected peak is used to propose the elemental composition and potential structure of the impurities. The chromatographic peak area can be used for semi-quantitative or quantitative analysis with appropriate reference standards.
Causality Behind Experimental Choices: ESI is a soft ionization technique suitable for polar molecules like the target compound and its potential impurities. Running in both positive and negative modes increases the chances of ionizing and detecting all present species. MS/MS is a powerful tool for structural elucidation, providing "fingerprint" fragmentation patterns that can be used to identify unknown compounds.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline compounds, DSC can provide a rapid and accurate determination of purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.
Protocol: DSC for Purity Analysis
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
-
Experimental Conditions:
-
Heating Rate: A slow heating rate (e.g., 0.5-2 °C/min) is used to ensure thermal equilibrium.
-
Temperature Program: Heat the sample from a temperature well below its melting point to a temperature above its melting point.
-
Purge Gas: An inert gas, such as nitrogen, at a constant flow rate.
-
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the van't Hoff equation. The analysis provides the mole percent purity of the sample.
Causality Behind Experimental Choices: A slow heating rate is crucial to allow for the separation of the melting of the eutectic mixture from the melting of the pure substance, which is the basis of the purity calculation. Hermetically sealed pans are used to prevent any loss of sample due to sublimation or evaporation during heating.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring the progress of a reaction or quickly screening for the presence of major impurities.
Protocol: TLC for Reaction Monitoring and Impurity Spotting
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of solvents that provides good separation of the starting materials, product, and potential by-products. A good starting point for this compound would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve the spot shape of the carboxylic acid.
-
Sample Application: Dissolve a small amount of the reaction mixture or the isolated product in a suitable solvent and spot it onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and visualize the spots under UV light (254 nm). Staining with a suitable reagent (e.g., potassium permanganate) can also be used.
-
Analysis: The Rf (retention factor) values of the spots are used to identify the different components. The presence of extra spots indicates the presence of impurities.
Causality Behind Experimental Choices: Silica gel is a polar stationary phase, and the mobile phase is chosen to have a polarity that allows for the differential migration of the components up the plate. The addition of acetic acid to the eluent helps to reduce the "tailing" of the acidic compound's spot by keeping it in its protonated form.
Conclusion and Recommendations
The comprehensive assessment of the purity of this compound requires a multi-faceted analytical approach.
-
For routine quality control and quantitative purity determination, a validated HPLC-UV method is the industry standard, offering a balance of accuracy, precision, and throughput.
-
For establishing the absolute purity of a reference standard or for orthogonal confirmation of the HPLC results, qNMR is the method of choice due to its primary nature and high precision.
-
For the identification and structural elucidation of unknown impurities, LC-MS is indispensable, providing invaluable information for process development and regulatory submissions.
-
For a rapid assessment of the purity of highly crystalline material, DSC can be a useful and efficient tool.
-
During synthesis and for rapid, qualitative checks, TLC remains a simple and effective technique.
By employing a combination of these orthogonal techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile for this compound, ensuring the quality and safety of the final pharmaceutical product. The validation of these analytical procedures should be performed in accordance with the ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.
A Comparative Guide to the Biological Activities of 1,2,3-Triazole-4-Carboxylic Acids
Introduction
The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, owing to its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character. Among its numerous derivatives, 1,2,3-triazole-4-carboxylic acids have garnered significant attention for their broad spectrum of biological activities. This guide provides a comprehensive review and comparison of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into their synthesis, structure-activity relationships (SAR), and present comparative experimental data to assist researchers in the design and development of novel therapeutic agents.
Synthesis of 1,2,3-Triazole-4-Carboxylic Acids: A Comparative Overview
The synthesis of 1,2,3-triazole-4-carboxylic acids is most prominently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction offers high yields, regioselectivity, and tolerance to a wide range of functional groups, making it a preferred method for generating libraries of these compounds for biological screening.[2]
A general synthetic route involves the reaction of an organic azide with propiolic acid in the presence of a copper(I) catalyst, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[1]
Experimental Protocol: General Procedure for the Synthesis of 1-(Aryl)-1H-1,2,3-triazole-4-carboxylic acids via CuAAC
-
Reactant Preparation: In a round-bottom flask, dissolve the corresponding aryl azide (1.0 mmol) and propiolic acid (1.2 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
Catalyst Addition: To the solution, add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with 2N HCl to pH 2-3. The precipitated product is then collected by filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(aryl)-1H-1,2,3-triazole-4-carboxylic acid.
Anticancer Activity: A Comparative Analysis
Numerous studies have highlighted the potential of 1,2,3-triazole-4-carboxylic acid derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.
Comparative Cytotoxicity
The in vitro cytotoxicity of these compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the cytotoxic potential of different compounds.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected 1,2,3-Triazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| 5-Amino-1-p-tolyl-1H-[3][4][5]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide | Leukemia | Significant Activity | Doxorubicin | - | [4] |
| 1,2,3-Triazole-coumarin hybrid 4a | A549 (Lung) | 2.97 | Cisplatin | 24.15 | [5] |
| 1,2,3-Triazole-coumarin hybrid 4b | A549 (Lung) | 4.78 | Cisplatin | 24.15 | [5] |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | HCT-116 (Colon) | 1.09 | Cisplatin | - | [3] |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | A549 (Lung) | 45.16 | Cisplatin | - | [3] |
| 1,2,3-Triazole-4-carboxamide derivative | EKVX (Lung) | High Activity | Doxorubicin | - | [4] |
Note: "Significant Activity" and "High Activity" are reported as described in the source, which did not provide specific IC₅₀ values.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of 1,2,3-triazole-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the triazole and the aryl rings.
-
Substituents on the N-1 Aryl Ring: Electron-withdrawing groups on the N-1 phenyl ring often enhance anticancer activity. For instance, the presence of chloro and trifluoromethyl groups has been shown to increase cytotoxicity against various cancer cell lines.[4]
-
Amide vs. Carboxylic Acid: Conversion of the carboxylic acid moiety to an amide can lead to a significant increase in anticancer potency, as seen in the case of 5-amino-1-p-tolyl-1H-[3][4][5]triazole-4-carboxylic acid amides.[4]
-
Hybrid Molecules: Linking the 1,2,3-triazole-4-carboxylic acid core with other pharmacologically active scaffolds, such as coumarin or curcumin, has proven to be a successful strategy for developing potent and selective anticancer agents.[3][5]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity: A Comparative Perspective
1,2,3-Triazole-4-carboxylic acids and their derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary metric used to compare the efficacy of these compounds.
Comparative Antimicrobial Efficacy
The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected 1,2,3-Triazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | 59.5 | - | - | [1][6] |
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Vibrio cholerae | 59.5 | - | - | [1][6] |
| Coumarin-triazole hybrid 8b | Enterococcus faecalis | 12.5-50 | - | - | [7] |
| Coumarin-triazole hybrid 9h | Enterococcus faecalis | 12.5-50 | - | - | [7] |
| Coumarin-triazole hybrid 9k | Enterococcus faecalis | 12.5-50 | - | - | [7] |
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of these derivatives is highly dependent on their structural features.
-
Lipophilicity: Increasing the lipophilicity of the molecule, often by introducing long alkyl chains, can enhance antimicrobial activity.
-
Aromatic Substituents: The presence of specific substituents on the aryl ring at the N-1 position of the triazole can significantly impact activity. For example, a 2-methoxyphenyl group was found to be beneficial for activity against Enterococcus faecalis.[7]
-
Functional Groups: The presence of an amino group on the phenyl ring, as in 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, is crucial for its antibacterial activity.[1]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition: A Promising Avenue
1,2,3-Triazole-4-carboxylic acid derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.
Carbonic Anhydrase Inhibition
Certain derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly hCA II, IX, and XII, which are involved in physiological processes and are overexpressed in some cancers.
Table 3: Comparative Carbonic Anhydrase Inhibition (Kᵢ in µM) of Selected 1,2,3-Triazole-4-Carboxylic Acids
| Compound | hCA Isoform | Kᵢ (µM) | Reference |
| 4-Fluorophenyl appended carboxylic acid derivative 6c | hCA IX | 0.7 | [8][9] |
| 4-Fluorophenyl appended carboxylic acid derivative 6c | hCA XII | 0.7 | [8][9] |
Xanthine Oxidase Inhibition
Derivatives of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid have been explored as inhibitors of xanthine oxidase, an enzyme involved in hyperuricemia and gout.
Table 4: Comparative Xanthine Oxidase Inhibition (IC₅₀ in µM) of Selected 1,2,3-Triazole-4-Carboxylic Acids
| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Compound 1s | 0.21 | Allopurinol | 7.56 | [10] |
Structure-Activity Relationship (SAR) Insights
-
Carbonic Anhydrase Inhibitors: The presence of a carboxylic acid moiety is crucial for the inhibition of certain hCA isoforms. The nature of the substituent on the phenyl ring also plays a significant role, with a 4-fluorophenyl group showing high potency.[8][9]
-
Xanthine Oxidase Inhibitors: A more lipophilic ether tail at the 4'-position of the phenyl ring was found to enhance the inhibitory potency against xanthine oxidase.[10]
Conclusion and Future Directions
1,2,3-Triazole-4-carboxylic acids and their derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The synthetic accessibility through click chemistry allows for the rapid generation of diverse libraries for biological evaluation. The comparative data presented in this guide highlights their potential as anticancer, antimicrobial, and enzyme inhibitory agents.
Future research should focus on:
-
Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways affected by these compounds.
-
In Vivo Studies: Evaluation of the most promising candidates in animal models of cancer and infectious diseases to assess their therapeutic potential.
The continued exploration of this chemical scaffold holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.
References
- 1. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the 1,2,3-triazole scaffold has emerged as a privileged structure due to its remarkable biological versatility. This guide provides a comprehensive analysis of the efficacy of derivatives of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, a core structure that has shown significant promise in the development of novel therapeutic agents. By presenting objective comparisons with established alternatives and detailing the supporting experimental data, this document serves as a critical resource for researchers, scientists, and professionals in drug development. Our focus is to dissect the causality behind experimental choices and to provide a self-validating framework for the evaluation of these promising compounds.
Introduction: The Rationale for Benchmarking
The parent compound, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, known as Rufinamide, is an established antiepileptic drug.[1] This clinical precedent underscores the therapeutic potential inherent in this chemical scaffold. The derivatization of the carboxylic acid moiety offers a strategic avenue to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic applications, including anticancer and antimicrobial activities. This guide will explore the efficacy of these derivatives in these two key therapeutic areas, providing a head-to-head comparison with standard-of-care agents.
I. Anticancer Efficacy Evaluation
The proliferation of cancer cells often relies on specific signaling pathways that can be targeted by small molecules. The 1,2,3-triazole core has been identified as a key pharmacophore in a variety of anticancer agents.[2] Here, we benchmark the cytotoxic potential of novel this compound derivatives against a panel of human cancer cell lines.
In Vitro Cytotoxicity Analysis
The initial assessment of anticancer efficacy is typically conducted through in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[3][4][5][6]
Comparative Data:
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative derivatives against various cancer cell lines, compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound | Leukemia (CCRF-CEM) | Leukemia (MOLT-4/TIB-152) | Non-Small Cell Lung Cancer (NCI-H460) | Colon Cancer (HCT-116) | Breast Cancer (MCF7) |
| Derivative 1 | 5.2 | 7.8 | 12.5 | 15.1 | 18.3 |
| Derivative 2 | 3.1 | 4.5 | 8.9 | 10.2 | 11.7 |
| Doxorubicin | 0.02 | 0.05 | 0.1 | 0.2 | 0.5 |
Note: The data presented here is a synthesis of potential findings for illustrative purposes and should be verified by experimental results.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives and the reference drug (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.
In Vivo Antitumor Efficacy
Promising candidates from in vitro screening are advanced to in vivo models to assess their therapeutic efficacy in a more complex biological system. The human tumor xenograft model in immunocompromised mice is a standard preclinical model for evaluating anticancer agents.[7][8][9]
Experimental Protocol: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ human cancer cells (e.g., HCT-116) suspended in Matrigel into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test derivatives and a reference drug (e.g., Paclitaxel) at predetermined doses and schedules (e.g., intraperitoneal injection daily for 14 days). The control group receives the vehicle.
-
Efficacy Evaluation: Monitor tumor growth and body weight throughout the study. At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy.
Caption: Experimental workflow for the in vivo human tumor xenograft model.
II. Antimicrobial Efficacy Evaluation
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Triazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[10][11][12][13] A study on the synthesis and biological evaluation of 1,4-disubstituted 1,2,3-triazole derivatives from this compound has shown promising antimicrobial activities.[4]
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]
Comparative Data:
The following table summarizes the MIC values (in µg/mL) of representative derivatives against Gram-positive and Gram-negative bacteria, compared to standard antibiotics.
| Compound | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| Derivative 3 [4] | 31.25 | 62.5 | 125 | 250 |
| Derivative 4 [4] | 15.62 | 31.25 | 62.5 | 125 |
| Ciprofloxacin | 0.5 | 0.25 | 0.015 | 0.5 |
| Ampicillin | 0.25 | 0.125 | 8 | >128 |
Note: The data for derivatives is based on published findings.[4] Data for standard antibiotics is for illustrative comparison.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and reference antibiotics in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Procedure for determining the Minimum Inhibitory Concentration (MIC).
In Vivo Antimicrobial Efficacy
The murine systemic infection model is a widely used preclinical model to evaluate the in vivo efficacy of antimicrobial agents.[14][15][16][17][18] This model helps to assess the ability of a compound to clear a bacterial infection in a living organism.
Experimental Protocol: Murine Systemic Infection Model
-
Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of bacteria (e.g., Staphylococcus aureus or Escherichia coli).
-
Treatment: Administer the test derivatives and a reference antibiotic (e.g., Gentamicin) at various doses and time points post-infection.
-
Survival Monitoring: Monitor the survival of the mice over a period of 7-14 days.
-
Bacterial Load Determination: In a separate cohort of mice, euthanize the animals at specific time points post-treatment and determine the bacterial load (CFU/g) in target organs (e.g., spleen, liver, blood).
-
Data Analysis: Compare the survival rates and the reduction in bacterial load between the treated and control groups to evaluate the in vivo efficacy.
Caption: Workflow of the murine systemic infection model for in vivo antimicrobial efficacy.
III. Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative efficacy data from these studies provide valuable insights into the structure-activity relationships (SAR) of this compound derivatives. For instance, in the antimicrobial study, the introduction of different substituents on the piperazine ring of the carboxamide derivatives significantly influenced their activity against various microbial strains.[4] Similarly, for anticancer activity, the nature of the substituent at the 4-position of the triazole ring can dramatically affect cytotoxicity. Further mechanistic studies, such as enzyme inhibition assays or gene expression profiling, are warranted to elucidate the precise molecular targets and pathways through which these derivatives exert their biological effects.
Conclusion
This guide provides a framework for the systematic evaluation of this compound derivatives as potential anticancer and antimicrobial agents. The presented experimental protocols and comparative data underscore the importance of a rigorous, evidence-based approach to drug discovery. The promising activity of certain derivatives highlights the therapeutic potential of this chemical scaffold and warrants further investigation to optimize their efficacy and safety profiles for clinical development.
References
- 1. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure activity relationship studies on the antimicrobial activity of novel edeine A and D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. | Semantic Scholar [semanticscholar.org]
- 6. NCI-60 Molecular Targets - NCI [dctd.cancer.gov]
- 7. droracle.ai [droracle.ai]
- 8. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
- 9. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 10. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medicine.dp.ua [medicine.dp.ua]
- 12. researchgate.net [researchgate.net]
- 13. turkjps.org [turkjps.org]
- 14. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Staphylococcus aureus Host Tropism and Its Implications for Murine Infection Models | MDPI [mdpi.com]
- 17. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling: The Case of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug development, a thorough understanding of a compound's selectivity is paramount to ensuring both efficacy and safety.[1][2][3] This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid as a case study. This compound is the principal inactive metabolite of the anti-epileptic drug Rufinamide.[4][5] While the parent drug's pharmacology is well-documented, the off-target interaction profile of its main metabolite is a critical piece of the puzzle for a complete safety assessment. This document will not only compare and contrast various experimental approaches for cross-reactivity profiling but will also provide the scientific rationale behind methodological choices, empowering researchers to design robust and insightful studies.
Introduction: The Significance of Selectivity and Metabolite Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to unforeseen off-target effects.[1][2] A drug's ability to interact with unintended biological targets can lead to a spectrum of outcomes, from reduced therapeutic efficacy to severe adverse events.[2][6][7] Therefore, early and comprehensive assessment of a compound's selectivity is not just a regulatory hurdle but a cornerstone of rational drug design.[3][8]
The 1,2,3-triazole moiety, a key feature of our subject compound, is a prevalent scaffold in medicinal chemistry due to its metabolic stability and capacity for diverse biological interactions.[9][10][11][12] Our focus, this compound, is the primary metabolite of Rufinamide, an anti-seizure medication.[4][13] Rufinamide's mechanism of action is primarily through the modulation of voltage-gated sodium channels.[5][14] While this metabolite is considered inactive, it is crucial to experimentally verify its lack of significant off-target interactions, as metabolites can sometimes exhibit their own pharmacology or toxicology.
This guide will provide a comparative analysis of modern techniques for assessing the cross-reactivity of small molecules like this compound.
Comparative Analysis of Cross-Reactivity Screening Platforms
The selection of an appropriate screening platform is a critical decision that influences the scope, sensitivity, and relevance of cross-reactivity data. The choice depends on the stage of drug development, the nature of the compound, and the specific questions being addressed.
| Assay Platform | Principle | Advantages | Limitations | Best Suited For |
| Biochemical Assays (Enzyme/Receptor Binding) | Direct measurement of interaction between the compound and a purified protein target (e.g., enzyme inhibition, radioligand displacement). | High throughput, quantitative (IC50/Ki), allows for detailed mechanistic studies. | In vitro artifacts possible, does not reflect cellular context (e.g., permeability, metabolism). | Large-scale screening against known target families (e.g., kinases, GPCRs), lead optimization. |
| Cell-Based Assays (Phenotypic/Target-Engagement) | Measurement of a compound's effect on cellular function or direct target engagement in a cellular environment. | More physiologically relevant, accounts for cell permeability and intracellular interactions. | Lower throughput, deconvolution of mechanism can be complex, potential for cytotoxicity to confound results. | Assessing functional consequences of target binding, validating hits from biochemical screens. |
| Proteome-Wide Approaches (e.g., Chemoproteomics) | Unbiased identification of protein targets by using the compound as a "bait" to pull down interacting proteins from a complex biological sample.[7] | Unbiased discovery of novel off-targets, provides a global view of the interactome. | Technically complex, potential for false positives/negatives, requires specialized expertise and instrumentation. | In-depth safety assessment, elucidating mechanisms of toxicity, lead candidate characterization. |
| In Silico (Computational) Approaches | Predictive modeling of compound-target interactions based on structural similarity, docking simulations, and machine learning algorithms.[15] | Extremely high throughput, cost-effective, can prioritize experimental testing. | Predictive power is dependent on the quality of models and training data, requires experimental validation. | Early-stage hit prioritization, hypothesis generation for potential off-targets. |
Recommended Experimental Workflow for Cross-Reactivity Profiling
A tiered approach is recommended to systematically and cost-effectively evaluate the cross-reactivity of this compound.
Caption: A tiered approach to cross-reactivity profiling.
Tier 1: Broad Initial Screening
The initial goal is to cast a wide net to identify potential off-targets.
3.1.1. In Silico Profiling:
-
Rationale: Computationally screen the compound against databases of known protein structures to predict potential binding partners. This is a rapid and cost-effective way to generate initial hypotheses.
-
Protocol:
-
Obtain the 3D structure of this compound.
-
Utilize computational platforms (e.g., Schrödinger Suite, MOE) to perform docking simulations against a panel of off-target proteins, particularly those with known safety liabilities (e.g., hERG, CYPs, kinases).
-
Analyze docking scores and binding poses to prioritize potential hits for experimental validation.
-
3.1.2. Broad Panel Biochemical Screening:
-
Rationale: Empirically test the compound at a single high concentration against a large, diverse panel of receptors, enzymes, and ion channels. This provides broad coverage of the "target space."
-
Protocol:
-
Select a commercially available safety screening panel (e.g., Eurofins SafetyScreen44™, CEREP BioPrint™). These panels typically include targets implicated in common adverse drug reactions.[8]
-
Submit this compound for screening at a concentration of 10 µM.
-
Analyze the percentage of inhibition or activation for each target. A common threshold for a "hit" is >50% inhibition/activation.
-
Tier 2: Hit Confirmation and Functional Validation
Any hits identified in Tier 1 must be validated and their functional relevance assessed.
3.2.1. Dose-Response Assays:
-
Rationale: To confirm the activity of the initial hits and determine their potency (IC50 or EC50). A single-point hit may not be physiologically relevant if the potency is very low.
-
Protocol:
-
For each validated hit from Tier 1, perform a 10-point dose-response curve, typically starting from 100 µM down to the nanomolar range.
-
Use the appropriate biochemical or biophysical assay format (e.g., FRET, AlphaLISA, SPR).
-
Calculate the IC50/EC50 values from the resulting curves.
-
3.2.2. Cell-Based Functional Assays:
-
Rationale: To determine if the compound can engage the target in a more physiologically relevant cellular environment and elicit a functional response.
-
Protocol:
-
Select a cell line that endogenously expresses the target of interest or a recombinant cell line.
-
Develop a functional assay relevant to the target's biology (e.g., second messenger signaling for GPCRs, phosphorylation for kinases, ion flux for channels).
-
Perform dose-response experiments to determine the compound's potency in a cellular context.
-
Tier 3: In-Depth Mechanistic Investigation
For hits that are confirmed and show cellular activity, a deeper understanding of the interaction is warranted.
3.3.1. Mechanism of Action (MoA) Studies:
-
Rationale: To elucidate how the compound interacts with the target (e.g., competitive, non-competitive, or uncompetitive inhibition for an enzyme). This information is valuable for structure-activity relationship (SAR) studies.
-
Protocol:
-
For enzymatic targets, perform kinetic studies by varying both the substrate and inhibitor concentrations.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.
-
3.3.2. Unbiased Chemoproteomic Profiling:
-
Rationale: To identify any unexpected off-targets that may not have been included in the initial screening panels. This provides a more global and unbiased view of the compound's interactome.
-
Protocol:
-
Synthesize a tagged version of this compound (e.g., with a biotin tag) for affinity-based pulldown experiments.[16]
-
Incubate the tagged compound with cell lysates or live cells.
-
Isolate the compound-protein complexes using streptavidin beads.
-
Identify the bound proteins using mass spectrometry.
-
Data Interpretation and Reporting
The ultimate goal of these studies is to build a comprehensive selectivity profile.
Caption: Framework for data interpretation and risk assessment.
A key metric is the Selectivity Index , which is the ratio of the compound's potency at an off-target versus its primary target.[17] For a metabolite like our compound of interest, where the "on-target" activity is expected to be nil, the focus shifts to the absolute potency of any identified off-target interactions and how these compare to the anticipated clinical exposure levels (Cmax) of the metabolite. An interaction is generally considered of low concern if the IC50 is >100-fold higher than the Cmax.
Conclusion
A systematic and multi-tiered approach to cross-reactivity profiling is essential for a comprehensive understanding of the safety and selectivity of any new chemical entity, including major metabolites. For this compound, the inactive metabolite of Rufinamide, a negative result in a broad in vitro safety panel would provide strong evidence for its lack of off-target activity. However, should any hits be identified, the outlined workflow provides a robust framework for their validation, characterization, and ultimate risk assessment. By integrating computational, biochemical, and cell-based methods, researchers can build a holistic and scientifically rigorous selectivity profile, thereby enhancing the probability of success in drug development.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 3. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RUFINAMIDE (2) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | 166196-11-8 [chemicalbook.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. youtube.com [youtube.com]
- 9. Pharmacological and Cellular Significance of Triazole-Surrogated Compounds | Semantic Scholar [semanticscholar.org]
- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cbirt.net [cbirt.net]
- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging Theory and Reality: Comparing Experimental Data with Computational Predictions for Triazole Derivatives
In the landscape of modern drug discovery and development, the synergy between computational prediction and experimental validation is paramount. This is particularly true for the study of triazole derivatives, a class of heterocyclic compounds renowned for their broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides an in-depth comparison of computational predictions with experimental data for these promising therapeutic agents. We will delve into the methodologies that underpin both in silico and in vitro approaches, offering a comprehensive framework for researchers, scientists, and drug development professionals.
The In Silico Approach: Predicting Biological Activity
Computational methods provide a powerful and cost-effective means to screen large libraries of virtual compounds and predict their biological activities before undertaking laborious and expensive laboratory synthesis.[5] Key computational techniques employed for triazole derivatives include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity.[6][7][8] By analyzing a dataset of triazole derivatives with known activities, QSAR models can identify the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern their therapeutic effects.[7][8] These models can then be used to predict the activity of novel, unsynthesized triazole derivatives, prioritizing the most promising candidates for synthesis and experimental testing.[6][7]
For instance, a 3D-QSAR study on triazole derivatives as DPP IV inhibitors identified that substitutions with H-bond donor groups on the N1 and N2 positions of the triazole ring enhance biological activity.[9] Similarly, another study developed a QSAR model for 1,3,4-triazole derivatives to predict their antioxidant activity, finding that 3D descriptors are crucial for this biological function.[6]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a triazole derivative) when bound to a specific protein target.[1][10][11] This method provides valuable insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.[1][10] The results of docking studies can guide the rational design of more potent and selective inhibitors.[11]
Several studies have successfully employed molecular docking to predict the anticancer and antifungal activities of triazole derivatives. For example, docking studies have shown that certain triazole derivatives exhibit good binding affinity to kinase proteins, which are key targets in cancer therapy.[10] In the context of antifungal research, molecular docking has been used to investigate the binding of novel triazole derivatives to sterol demethylase (CYP51), a crucial enzyme in the fungal cell membrane biosynthesis pathway.[12]
Figure 1: A diagram illustrating the iterative cycle of computational prediction and experimental validation in the development of triazole derivatives.
The Experimental Approach: Synthesis, Characterization, and Biological Evaluation
Experimental validation is the cornerstone of drug discovery, providing the definitive data to confirm or refute computational predictions. This process involves the chemical synthesis of the prioritized triazole derivatives, their structural characterization, and the evaluation of their biological activity through in vitro and in vivo assays.
Synthesis and Structural Characterization
The synthesis of triazole derivatives can be achieved through various organic chemistry reactions.[13] Once synthesized, the precise chemical structure of these compounds must be unequivocally confirmed. A suite of analytical techniques is employed for this purpose:
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy are routinely used to elucidate the molecular structure of the synthesized compounds.[14][15][16][17]
-
X-ray Crystallography: This technique provides the gold standard for structural determination, offering an unambiguous three-dimensional model of the molecule.[18][19] It reveals precise bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding structure-activity relationships (SAR).[2][18][19][20]
Biological Activity Assays
A wide range of biological assays are employed to evaluate the therapeutic potential of triazole derivatives.[3][4] The choice of assay depends on the intended therapeutic application. For example:
-
Anticancer Activity: In vitro cytotoxicity assays against various human cancer cell lines are used to determine the concentration of the compound required to inhibit cell growth by 50% (IC50).[10]
-
Antifungal Activity: The minimum inhibitory concentration (MIC) of the compounds against different fungal strains is determined to assess their antifungal efficacy.[21][22]
-
Antibacterial Activity: Similar to antifungal testing, the antibacterial activity is evaluated by determining the MIC against various bacterial species.[21]
Comparing Predictions with Reality: A Data-Driven Analysis
The true power of integrating computational and experimental approaches lies in the direct comparison of their respective outputs. This comparison allows for the refinement of computational models and a deeper understanding of the underlying biological mechanisms.
Table 1: Comparison of Predicted and Experimental Anticancer Activity of Triazole Derivatives
| Compound ID | Predicted Binding Affinity (kcal/mol) (Target: Kinase) | Experimental IC50 (µM) (HepG2 Cell Line) |
| 7a | -8.5 | 2.46 |
| 7b | -9.1 | 4.43 |
| 7c | -8.8 | 4.32 |
| 7d | -9.5 | 7.33 |
| 7e | -9.2 | 4.19 |
| 7f | -9.8 | 1.19 |
Data adapted from a study on 1,2,4-triazole based derivatives as potential anti-cancer agents.[10]
As shown in Table 1, there is often a good correlation between the predicted binding affinity from molecular docking studies and the experimentally determined anticancer activity. For example, compound 7f , which had the highest predicted binding affinity, also exhibited the lowest IC50 value, indicating the highest potency.[10]
Table 2: Comparison of Predicted and Experimental Antifungal Activity of Triazole Derivatives
| Compound ID | Predicted Binding Affinity (kcal/mol) (Target: FgCYP51) | Experimental EC50 (µg/mL) (Against F. graminearum) |
| 5k | -9.2 | 1.22 |
| Tebuconazole (Standard) | -8.9 | 1.58 |
Data adapted from a study on novel 1,2,4-triazole derivatives as potential sterol demethylase inhibitors.[12]
Similarly, in the realm of antifungal research, molecular docking predictions have shown a strong correlation with experimental results. Compound 5k was predicted to have a slightly better binding affinity to the target protein FgCYP51 than the standard drug tebuconazole, and this was reflected in its lower experimental EC50 value.[12]
Figure 2: A comprehensive workflow for the integrated computational and experimental development of triazole derivatives.
Experimental Protocols
General Protocol for Molecular Docking
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the triazole derivative. Assign charges and define rotatable bonds.
-
Grid Generation: Define a grid box that encompasses the active site of the protein.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to predict the binding poses of the ligand within the protein's active site.
-
Analysis: Analyze the docking results to identify the best binding pose based on the docking score and visualize the molecular interactions.
General Protocol for In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the triazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Conclusion
The integration of computational predictions and experimental data provides a robust and efficient framework for the discovery and development of novel triazole derivatives with therapeutic potential. Computational methods such as QSAR and molecular docking enable the rapid screening of large virtual libraries and the prioritization of promising candidates, while experimental techniques provide the essential validation of these predictions. The iterative cycle of prediction, synthesis, testing, and model refinement accelerates the drug discovery process and increases the likelihood of identifying potent and selective drug candidates.
References
- 1. ijcrcps.com [ijcrcps.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 6. Development a QSAR Model of 1,3,4-Triazole Derivatives for Antioxidant Activity Prediction | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cal-tek.eu [cal-tek.eu]
- 12. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
This document provides essential safety and logistical guidance for the proper disposal of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 166196-11-8). As a crucial intermediate in pharmaceutical research, particularly in the synthesis of compounds like Rufinamide, its handling and disposal demand a rigorous, safety-first approach.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in regulatory compliance and field-proven best practices.
Hazard Profile and Risk Assessment: A Proactive Stance
Analysis of analogous compounds reveals a consistent hazard profile.[4][5][6] Key potential hazards are summarized below.
| Hazard Classification (Based on Analogs) | Description | Rationale and Recommended Precaution |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4][6] | Ingestion can lead to systemic toxicity. All handling should be performed with the assumption of toxicity, prohibiting eating, drinking, or smoking in the laboratory.[6] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[4][5][6] | The difluorobenzyl and carboxylic acid moieties can irritate skin upon contact. Always use chemically resistant gloves (e.g., nitrile) and a lab coat.[7] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[4][5][6] | The compound, particularly as a fine powder, can cause significant irritation or damage to the eyes. ANSI-approved safety glasses or chemical splash goggles are mandatory. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[4][5][6] | Inhalation of dust or aerosols can irritate the respiratory tract. All manipulations of the solid compound must be performed in a certified chemical fume hood to minimize inhalation risk.[8] |
The Regulatory Imperative: Compliance with EPA and RCRA
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste to protect human health and the environment.[9][10]
Waste Classification: As a synthetic organic chemical containing fluorine, this compound falls into the category of halogenated organic compounds .[11][12] Under RCRA, this waste stream must be treated as hazardous waste. It is illegal and unsafe to dispose of halogenated organic wastes down the drain or in the regular trash.[13]
Generator Responsibilities: Your laboratory is a hazardous waste generator. Federal regulations categorize generators based on the quantity of waste produced per month (Very Small, Small, and Large Quantity Generators), with varying requirements for storage, handling, and reporting.[14] It is crucial to consult with your institution's Environmental Health & Safety (EH&S) department to understand your specific generator status and associated obligations. Be aware that state regulations can be more stringent than federal EPA rules.[14][15]
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle of disposal is that all surplus material and contaminated items must be collected, properly labeled, and transferred to a licensed professional waste disposal service, typically coordinated through your EH&S office.[4][8]
Step 1: Assemble Personal Protective Equipment (PPE)
-
Rationale: To create a barrier between the researcher and the chemical, preventing exposure via inhalation, dermal contact, or eye contact.
-
Protocol:
-
Wear a clean, buttoned lab coat.
-
Don ANSI-approved safety glasses or chemical splash goggles.
-
Wear chemically resistant nitrile gloves. Inspect gloves for any signs of damage before use.
-
If there is a significant risk of dust generation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator may be necessary. Consult your EH&S department for proper selection and fit-testing.
-
Step 2: Segregate and Collect Waste
-
Rationale: Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility. Halogenated waste streams are often incinerated at high temperatures, a process that is incompatible with many other waste types.
-
Protocol:
-
Designate a specific, sealed container for "Halogenated Solid Waste" and another for "Halogenated Liquid Waste."
-
The container must be made of a compatible material (e.g., high-density polyethylene) and kept closed except when adding waste.[12]
-
Label the container clearly with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
-
Step 3: Manage Different Waste Forms
-
Solid Waste:
-
Procedure: Carefully transfer any residual or surplus solid compound, along with contaminated weigh paper, spatulas, and disposable lab plastics, directly into the designated "Halogenated Solid Waste" container.
-
Causality: This prevents the dispersal of chemical dust and consolidates the waste stream.
-
-
Contaminated Labware (e.g., glassware):
-
Procedure: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone). The first rinse is the most concentrated and must be collected as hazardous waste.
-
Causality: The rinsate is now considered a P-listed hazardous waste due to the mixture rule.[16] Collect all rinsate in the "Halogenated Liquid Waste" container. Subsequent rinses can be managed according to lab policy, but drain disposal is strongly discouraged.
-
-
Contaminated PPE:
-
Procedure: Remove gloves and other disposable PPE without touching the outer contaminated surface. Place them in a sealed bag within the solid waste container or as directed by your EH&S office.
-
Causality: This prevents secondary contamination of lab surfaces and personnel.
-
Step 4: Temporary On-Site Storage
-
Rationale: Safe temporary storage is critical to prevent spills and exposures while awaiting pickup.
-
Protocol:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation.
-
Ensure the container is within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Store away from incompatible materials like strong bases or oxidizing agents.
-
Step 5: Final Disposal via Professional Services
-
Rationale: Final treatment and disposal of hazardous waste requires specialized facilities and permits that are beyond the scope of a research laboratory.
-
Protocol:
-
Never attempt to neutralize or dispose of the chemical yourself.
-
Contact your institution's EH&S department to schedule a waste pickup.
-
Ensure all paperwork and container labels are complete and accurate before the scheduled pickup.
-
Spill Management Protocol
In the event of a small-scale spill (<100 mL or 100 g) within a fume hood:
-
Alert & Secure: Alert personnel in the immediate area. Restrict access.
-
Don PPE: Wear double nitrile gloves, a lab coat, and chemical splash goggles.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into the "Halogenated Solid Waste" container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), placing the cloth in the waste container. Follow with a soap and water wash.
-
Report: Report the spill to your lab supervisor and EH&S department, as per institutional policy.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for segregating waste generated from handling this compound.
Caption: Waste Segregation Workflow for Disposal.
References
- 1. tlcstandards.com [tlcstandards.com]
- 2. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid Exporters [ascentusorganics.com]
- 3. anaxlab.com [anaxlab.com]
- 4. aaronchem.com [aaronchem.com]
- 5. aksci.com [aksci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. Rufinamide acid impurity | CAS No: 166196-11-8 [aquigenbio.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. uakron.edu [uakron.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. sustainable-markets.com [sustainable-markets.com]
- 15. Hazardous Waste Variations by State Matrix [rila.org]
- 16. rcrapublic.epa.gov [rcrapublic.epa.gov]
Navigating the Safe Handling of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 166196-11-8), a key intermediate in the synthesis of the anticonvulsant drug Rufinamide.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols from data on structurally similar triazole derivatives and the parent compound, Rufinamide, to establish a robust framework for safe laboratory conduct.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Anticipated Hazards:
-
Skin and Eye Irritation: Triazole derivatives are known to cause skin and serious eye irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4]
-
Potential for Systemic Effects: As a precursor to a neurologically active compound, the potential for unforeseen biological activity upon accidental exposure cannot be dismissed. The active pharmaceutical ingredient, Rufinamide, is suspected of causing cancer and damaging fertility or the unborn child.[5]
-
Combustibility: Like many organic compounds, it is expected to be combustible.[6]
A thorough risk assessment should be conducted before any handling, considering the scale of the procedure and the potential for dust or aerosol generation.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE, with justifications rooted in the potential hazards of similar chemical structures.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield (EN 166 compliant).[3] | Protects against splashes and dust particles that can cause serious eye irritation. Standard eyeglasses are insufficient.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[3] | Prevents skin contact, a primary route of exposure that can lead to irritation.[3] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[7] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[3] | Minimizes the risk of accidental skin exposure. For larger quantities or tasks with a high splash potential, consider additional protective clothing. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood.[3] If dust or aerosols are generated, a NIOSH-approved respirator with a particulate filter is necessary.[6] | Prevents inhalation, which may cause respiratory tract irritation.[3] |
PPE Selection and Use Workflow:
Caption: A workflow for the selection, use, and disposal of PPE.
Safe Handling and Operational Protocols
Adherence to standard laboratory safety practices is paramount.
General Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Avoid the formation of dust and aerosols.[6]
-
Wash hands thoroughly after handling and before breaks.[4][9]
-
Keep the compound away from heat, sparks, and open flames.[10]
Step-by-Step Handling Procedure:
-
Preparation: Designate a specific area for handling. Ensure all necessary PPE is available and in good condition.
-
Weighing and Transfer: Conduct weighing and transfers in a fume hood or a ventilated balance enclosure to control dust.
-
In Solution: When working with the compound in solution, be mindful of potential splashes.
-
Post-Handling: Decontaminate the work area and any equipment used.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Spill and Disposal Plan
A systematic approach to spill containment and waste disposal is essential for both laboratory safety and environmental protection.
Spill Containment:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated, labeled waste container.[3]
-
For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3][10]
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[3]
-
All disposal must be carried out by licensed waste carriers in accordance with local, state, and federal regulations.[10]
Chemical Spill and Disposal Workflow:
Caption: A step-by-step workflow for responding to a chemical spill.
By integrating these safety protocols and maintaining a culture of vigilance, researchers can handle this compound with the necessary precautions to ensure personal and environmental safety.
References
- 1. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid Exporters [ascentusorganics.com]
- 2. anaxlab.com [anaxlab.com]
- 3. benchchem.com [benchchem.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. carlroth.com [carlroth.com]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Rufinamide acid impurity | CAS No: 166196-11-8 [aquigenbio.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
